Calcitriol-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10?,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
Clé InChI |
GMRQFYUYWCNGIN-OCGWKFBVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Calcitriol-d6, a deuterated analog of the active form of vitamin D3. The strategic incorporation of deuterium (B1214612) at the C26 and C27 positions offers a valuable tool for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.
Introduction
Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism.[1] Its deuterated analog, this compound (26,26,26,27,27,27-hexadeutero-calcitriol), is a stable, non-radioactive isotopologue essential for accurate quantification of endogenous Calcitriol in biological matrices.[2][3] The increased mass of this compound allows for its clear differentiation from the endogenous analyte in mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[4] This guide details a practical synthetic route to this compound and outlines the key analytical techniques for its characterization.
Synthesis of this compound
A robust and scalable semi-synthetic approach starting from the readily available vitamin D2 has been developed for the integrated synthesis of both Calcitriol and its deuterated analog, this compound.[5] The key strategy involves the late-stage introduction of the deuterated methyl groups via a Grignard reaction.
Synthetic Scheme
The synthesis commences with the protection of the hydroxyl group of vitamin D2, followed by a series of transformations to construct the A-ring and modify the side chain, culminating in the introduction of the deuterium labels.
Experimental Protocol
The following protocol is a summary of the key steps for the synthesis of 26,27-Hexadeutero Calcitriol from a common intermediate derived from Vitamin D2.[5]
Step 1: Preparation of the Key Intermediate (Side-Chain Precursor)
The synthesis starts from a protected Vitamin D2 derivative, which is converted through several steps, including ozonolysis and Wittig reaction, to a key intermediate ester. This intermediate possesses the A-ring and the upper portion of the side chain, ready for the introduction of the deuterated fragment.
Step 2: Grignard Reaction with Deuterated Reagent
To a solution of the key intermediate ester in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, an excess of freshly prepared trideuteriomethylmagnesium iodide (CD₃MgI) in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection
The crude product from the previous step is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel to afford 26,27-hexadeutero-calcitriol.
Step 4: Photoisomerization
The deprotected product is dissolved in an appropriate solvent mixture (e.g., methylene (B1212753) chloride and methanol) containing a triplet sensitizer (B1316253) (e.g., anthracene). The solution is then irradiated with a high-pressure mercury lamp equipped with a Pyrex filter to induce isomerization of the triene system to the desired (5Z,7E) geometry of this compound. The progress of the isomerization is monitored by HPLC. Upon completion, the solvent is evaporated, and the residue is purified by preparative HPLC to yield pure this compound.
Characterization of this compound
The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₈D₆O₃ | [2] |
| Molecular Weight | 422.7 g/mol | [2] |
| Monoisotopic Mass | 422.36670574 Da | [6] |
| CAS Number | 78782-99-7 | [2] |
| Appearance | A solid | [2] |
| Solubility | Chloroform, DMSO | [2] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of signals corresponding to the C26 and C27 methyl protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the successful incorporation of deuterium.
¹H NMR Data for Deuterated Intermediate 27 (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.46 | d | 11.4 | |
| 5.83 | d | 11.4 | |
| 5.00–4.97 | m | ||
| 4.95–4.92 | m | ||
| 4.56–4.51 | m | ||
| 4.24–4.20 | m | ||
| 0.94 | d | 6.4 | 21-CH₃ |
| 0.90 | s | SiC(CH₃)₃ | |
| 0.87 | s | SiC(CH₃)₃ | |
| 0.55 | s | 18-CH₃ | |
| 0.07–0.06 | m | 2Si(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can be compared to that of unlabeled Calcitriol to ensure structural integrity.
LC-MS/MS Data
This compound is frequently used as an internal standard in LC-MS/MS assays for the quantification of Calcitriol.[4] The mass transition monitored for this compound will be shifted by +6 Da compared to unlabeled Calcitriol. For example, in a UPLC-MS/MS method, the precursor to product ion transition for derivatized Calcitriol was m/z 574.4 > 314.158, while for the derivatized this compound internal standard, it was m/z 580.4 > 314.136.[4]
Chromatographic Data
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and purity assessment of this compound. A reversed-phase HPLC method is typically employed.
Representative HPLC Conditions for Calcitriol Analysis
| Parameter | Condition | Reference |
| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm) | [7] |
| Mobile Phase | Gradient elution with water-acetonitrile-methanol | [7] |
| Detection | Diode Array Detector (DAD) | [7] |
| Retention Time | The retention time for this compound will be very close to that of unlabeled Calcitriol under the same conditions. In one study, the retention time for Calcitriol was approximately 22.88 minutes.[8] |
Visualizations
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction leads to the regulation of gene expression involved in calcium and phosphate (B84403) homeostasis.
Caption: Calcitriol signaling pathway via the nuclear Vitamin D Receptor.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps from starting material to the final, well-characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis and rigorous characterization of this compound are crucial for its application as a reliable internal standard in bioanalytical methods. The described synthetic route provides a practical means of obtaining this valuable research tool. The analytical data, though requiring specialized instrumentation, are essential for confirming the identity, purity, and isotopic labeling of the final product, ensuring the accuracy and precision of quantitative studies involving Calcitriol.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 78782-99-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. ijbio.com [ijbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C27H44O3 | CID 13019073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Calcitriol-d6, a deuterated analog of Calcitriol (B1668218). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this compound.
Introduction to this compound
This compound is the deuterated form of Calcitriol, the biologically active metabolite of Vitamin D3.[1][2] Due to its isotopic labeling, this compound is primarily used as an internal standard for the quantification of Calcitriol in biological samples by mass spectrometry (GC-MS or LC-MS).[1][3] Calcitriol itself is a crucial hormone that regulates calcium and phosphate (B84403) metabolism, playing a vital role in bone mineralization and various other physiological processes.[4][5] It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes.[6][7]
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Source(s) |
| Chemical Name | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | [8][9] |
| Synonyms | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6, Ro 21-5535/2 | [3] |
| CAS Number | 78782-99-7 | [2][3][4][8][9] |
| Molecular Formula | C₂₇H₃₈D₆O₃ | [3] |
| Molecular Weight | 422.7 g/mol | [3][9] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
| Solubility | Soluble in Chloroform and DMSO.[3] In DMSO, solubility is reported as 50 mg/mL (118.30 mM) and 240 mg/mL (576.04 mM).[1][10] Solubility in Ethanol is 77 mg/mL (184.81 mM).[10] It is insoluble or slightly soluble in water.[10] |
Stability and Storage of this compound
The stability of this compound is a critical factor for its use as an internal standard and in other research applications. Proper storage is essential to prevent degradation and ensure the integrity of the compound.
| Condition | Recommendation | Source(s) |
| Solid Form (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Another source suggests storage at 4°C provides stability for ≥ 4 years.[3] Long-term storage at -86°C is also recommended.[8] It is important to keep it away from direct sunlight.[10] | |
| In Solution | The compound is unstable in solutions, and freshly prepared solutions are recommended.[1][10] | |
| Shipping | Typically shipped at room temperature in the continental US, but may vary for other locations.[1][3] Can also be shipped on blue ice or dry ice.[2][8][10] | |
| Light Sensitivity | Calcitriol will degrade during prolonged exposure to light.[5] |
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound are not extensively published, a general approach can be derived from studies on Calcitriol and established stability testing guidelines.
Protocol: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of a this compound solution under specific storage conditions over a defined period.
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Volumetric flasks and pipettes
-
Amber glass vials or polypropylene (B1209903) containers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Environmental chamber or incubator set to desired temperature and humidity
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Protect the solution from light throughout the preparation process.
-
-
Sample Preparation and Storage:
-
Dilute the stock solution to the desired final concentration for the stability study (e.g., 10 µg/mL).
-
Aliquot the solution into multiple amber glass vials or polypropylene containers.
-
Store the samples under various conditions, for example:
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH
-
Intermediate stability: 30°C ± 2°C / 65% RH ± 5% RH
-
Long-term stability: 4°C or -20°C
-
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours for short-term; 0, 1, 3, 6 months for long-term), retrieve a sample from each storage condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Assess for the appearance of any degradation products by observing new peaks in the chromatogram.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A common criterion for stability is the retention of at least 90% of the initial concentration.
-
Identify and, if possible, quantify any major degradation products.
-
A study on the stability of calcitriol in polypropylene syringes found that aqueous solutions at concentrations of 1 or 2 µg/mL, as well as 0.5 µg/mL in 0.9% sodium chloride injection, 5% dextrose injection, or water for injection, were stable for eight hours at ambient temperature and room light.[11] This suggests that polypropylene is a suitable container material for short-term storage.
Signaling Pathways of Calcitriol
This compound, as a deuterated analog, is expected to follow the same biological signaling pathways as unlabeled Calcitriol. The primary mechanism of action is through the Vitamin D Receptor (VDR).
Genomic Signaling Pathway
The classical, genomic pathway involves the binding of Calcitriol to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The Calcitriol-VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[6][12] This leads to the synthesis of proteins that mediate the physiological effects of Calcitriol, such as those involved in calcium transport.
Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).
Non-Genomic Signaling Pathways
In addition to the genomic pathway, Calcitriol can also elicit rapid, non-genomic effects. These are initiated by the binding of Calcitriol to a membrane-associated VDR, leading to the activation of second messenger systems such as protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK), as well as influencing calcium and chloride channels.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Generalized workflow for a this compound stability study.
Conclusion
This compound is an indispensable tool in clinical and research settings for the accurate quantification of Calcitriol. A thorough understanding of its chemical properties, particularly its solubility and stability, is paramount for its effective use. As a solid, this compound exhibits good stability when stored under appropriate cold and dark conditions. However, in solution, it is less stable, necessitating the use of freshly prepared solutions for analytical accuracy. The information and protocols provided in this guide offer a foundational resource for professionals working with this compound, enabling them to handle, store, and utilize this compound with confidence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 78782-99-7 [chemicalbook.com]
- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound | TRC-C144502-0.5MG | LGC Standards [lgcstandards.com]
- 9. This compound | C27H44O3 | CID 13019073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Calcitriol | 1,25-Dihydroxyvitamin D3 | VDR agonist | TargetMol [targetmol.com]
- 11. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isotopic Labeling of Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of vitamin D analogs, a critical tool in metabolism studies, pharmacokinetic analysis, and quantitative assays. This document details the synthesis, purification, and application of vitamin D analogs labeled with deuterium (B1214612), tritium (B154650), and carbon-13. It is designed to serve as a practical resource for researchers in the field.
Introduction to Isotopic Labeling of Vitamin D Analogs
Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the context of vitamin D analogs, this technique is instrumental for a variety of research applications. Stable isotopes like deuterium (²H) and carbon-13 (¹³C) are frequently employed as internal standards in isotope dilution mass spectrometry (IDMS) for the accurate quantification of vitamin D metabolites in biological matrices.[1][2] Radioisotopes such as tritium (³H) are invaluable for tracing the metabolic fate of vitamin D analogs in vivo and in vitro due to their radioactive decay, which allows for sensitive detection.[3][4]
The choice of isotope and the position of labeling are crucial considerations that depend on the specific application. For metabolic studies, the label should be placed on a part of the molecule that is not subject to cleavage during metabolism. For use as an internal standard in mass spectrometry, the label should result in a sufficient mass shift to distinguish it from the unlabeled analyte.
Isotopic Labeling Strategies
The synthesis of isotopically labeled vitamin D analogs often involves a convergent approach, where the A-ring and the CD-ring with the side chain are synthesized separately and then coupled.[3][5] A common coupling method is the Wittig-Horner reaction.[5][6]
Deuterium Labeling
Deuterium-labeled vitamin D analogs are widely used as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8][9] Labeling can be achieved on both the A-ring and the side chain.
A versatile method for introducing deuterium into the A-ring involves the use of deuterated A-ring synthons.[7][10] For side-chain labeling, a common strategy is the reaction of an appropriate precursor with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide, to introduce deuterium at the C26 and C27 positions.[11]
Tritium Labeling
Tritium-labeled vitamin D analogs are primarily used in metabolic and pharmacokinetic studies due to the high sensitivity of detection.[3][4] A general method for preparing 6-tritio(deutero)vitamin D derivatives involves a three-step conversion of a vitamin D analog to a 6-oxo-3,5-cyclovitamin D derivative, followed by reduction with a tritide (B1234025) or deuteride (B1239839) reagent and subsequent cycloreversion. This method can yield products with high specific activity.[3][4]
Carbon-13 Labeling
Carbon-13 labeled vitamin D analogs also serve as excellent internal standards in mass spectrometry, offering the advantage of being less susceptible to isotopic effects that can sometimes be observed with deuterium labeling. The synthesis of ¹³C-labeled analogs can be achieved by incorporating ¹³C-labeled building blocks during the synthesis of the side chain. For example, commercially available ¹³C-labeled ethyl acrylate (B77674) can be used to introduce three ¹³C atoms into the side chain.[3][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of isotopically labeled vitamin D analogs.
| Isotope | Labeled Compound | Labeling Position | Overall Yield (%) | Reference |
| ²H | 25(OH)D₃-d₃ | A-ring | Not specified | [7] |
| ²H | [6-²H]Vitamin D₂ | C6 | ~20 | [3] |
| ³H | [6-³H]Vitamin D₂ | C6 | ~20 | [3] |
| ¹³C | 25(OH)VD₃-¹³C₃ | Side Chain | Not specified | [3] |
| ¹³C | 1α,25(OH)₂VD₃-¹³C₃ | Side Chain | Not specified | [3] |
Table 1: Synthetic Yields of Isotopically Labeled Vitamin D Analogs.
| Labeled Compound | Application | Isotopic Enrichment/Specific Activity | Reference |
| [6-³H]Vitamin D analogs | Metabolic studies | Up to 25 Ci/mmol | [4] |
| d₆-25-hydroxyvitamin D₃ | Internal Standard for LC-MS/MS | Not specified | [8] |
| ¹³C-labeled vitamin D metabolites | Internal Standard for LC-MS/MS | High purity | [3] |
Table 2: Application and Purity of Isotopically Labeled Vitamin D Analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the isotopic labeling and analysis of vitamin D analogs.
Synthesis of Deuterium-Labeled 25-Hydroxyvitamin D₃ (25(OH)D₃-d₃)
This protocol describes a convergent synthesis strategy.
A. Synthesis of Deuterated A-ring Synthon (Enyne 13-d₃): The synthesis commences with the H/D exchange reaction of a suitable alcohol precursor derived from L-(-)-malic acid. This is followed by a series of reactions to construct the enyne structure of the A-ring.[7]
B. Synthesis of CD-Ring Moiety (Bromoolefin 17): The CD-ring fragment is synthesized from a suitable starting material, such as the Inhoffen-Lythgoe diol, through a series of established organic reactions to yield the bromoolefin.[7]
C. Palladium-Catalyzed Coupling Reaction: The deuterated A-ring enyne (13-d₃) is coupled with the CD-ring bromoolefin (17) using a palladium catalyst.[7]
D. Deprotection: Following the coupling reaction, any protecting groups on the hydroxyl functions are removed to yield the final product, 25(OH)D₃-d₃.[7]
Purification of Isotopically Labeled Vitamin D Analogs by HPLC
High-performance liquid chromatography (HPLC) is the primary method for purifying isotopically labeled vitamin D analogs.
-
Column: A reversed-phase C18 column is commonly used. For the separation of epimers, specialized columns such as those with cholesterol-based stationary phases may be employed.[13]
-
Mobile Phase: A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is typically used.[14][15] For complex separations, a gradient elution may be necessary.[13]
-
Detection: UV detection at approximately 265 nm is standard for vitamin D analogs.[14]
Quantification of 25-Hydroxyvitamin D₂ and D₃ by LC-MS/MS using Isotope Dilution
This protocol outlines the general steps for quantifying 25-hydroxyvitamin D₂ and D₃ in human plasma or serum.
A. Sample Preparation:
-
To a 50 µL plasma or serum sample, add 150 µL of a precipitating solution (e.g., acetonitrile or methanol) containing the deuterated internal standard (d₆-25-hydroxyvitamin D₃).[8][10]
-
Vortex the mixture to precipitate proteins.[8]
-
Centrifuge the sample to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean vial for analysis.[8]
B. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column.[16]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for the unlabeled analytes and the deuterated internal standard.[17]
-
The concentration of the unlabeled analytes is calculated based on the ratio of their peak areas to the peak area of the known amount of the internal standard.
Visualizations
Vitamin D Signaling Pathway
The biological effects of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), are mediated through the vitamin D receptor (VDR).
Caption: The genomic signaling pathway of vitamin D.
Experimental Workflow for Isotopic Labeling and Analysis
This diagram illustrates the general workflow from synthesis to quantification of vitamin D analogs.
Caption: General workflow for synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Biological Role of Deuterated Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcitriol (B1668218), the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate (B84403) homeostasis, and it also plays a significant role in cell proliferation and differentiation.[1][2] Its therapeutic potential is, however, limited by a short biological half-life due to rapid metabolism. This guide explores the biological role of deuterated calcitriol, a novel approach to enhancing its therapeutic profile. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation, the kinetic isotope effect can be leveraged to slow down the degradation of calcitriol, potentially leading to a longer duration of action and improved pharmacokinetic properties.[3] This document provides a comprehensive overview of the mechanism of action of calcitriol, its metabolic pathways, and the hypothesized advantages of deuteration. It also includes detailed experimental protocols for the evaluation of deuterated calcitriol and visual diagrams of its signaling and metabolic pathways.
The Biological Role and Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[4][5] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid-X receptor (RXR).[4][6] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][7][8]
The physiological effects of calcitriol are widespread and include:
-
Calcium and Phosphate Homeostasis: Calcitriol increases intestinal absorption of calcium and phosphate, enhances renal reabsorption of calcium, and regulates bone mineralization.[1][2][9]
-
Parathyroid Hormone (PTH) Regulation: It suppresses the synthesis and secretion of PTH from the parathyroid glands, a key function in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[10][11][12]
-
Cell Proliferation and Differentiation: Calcitriol has been shown to inhibit the proliferation and stimulate the differentiation of various cell types, which is the basis for its use in the treatment of psoriasis.[13][14][15][16]
-
Immune Modulation: The VDR is expressed in various immune cells, and calcitriol is known to have immunomodulatory effects.[17]
Below is a diagram illustrating the signaling pathway of calcitriol.
Caption: Calcitriol signaling pathway from receptor binding to gene transcription.
Metabolism of Calcitriol and the Rationale for Deuteration
The therapeutic efficacy of calcitriol is limited by its relatively short half-life, which is primarily due to its rapid metabolism by the enzyme cytochrome P450 24A1 (CYP24A1).[18][19][20] CYP24A1 hydroxylates calcitriol at the C24 and C23 positions, initiating a cascade of reactions that lead to its inactivation and subsequent excretion.[18][20][21]
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, at specific positions on a molecule can significantly slow down its metabolism.[3][22] This phenomenon, known as the Kinetic Isotope Effect (KIE) , arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Since C-H bond cleavage is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes, deuteration at the sites of metabolic attack can lead to a decreased rate of metabolism.[22]
For calcitriol, deuteration at the C24 and/or C23 positions is hypothesized to make it a poorer substrate for CYP24A1, thereby reducing its rate of inactivation. This would be expected to increase its biological half-life and exposure, leading to a more sustained therapeutic effect.
The metabolic pathway of calcitriol is depicted in the following diagram.
Caption: The metabolic pathway of calcitriol and the proposed effect of deuteration.
Hypothesized Pharmacokinetic Profile of Deuterated Calcitriol
Based on the principles of the kinetic isotope effect, deuterated calcitriol is expected to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart. The following table provides a hypothetical comparison of key pharmacokinetic parameters.
| Parameter | Calcitriol | Deuterated Calcitriol (Hypothetical) | Expected Change | Rationale |
| Half-life (t½) | 5-8 hours[23] | 10-16 hours | Increase | Reduced metabolic clearance by CYP24A1. |
| Peak Plasma Concentration (Cmax) | ~60 pg/mL (0.5 mcg dose)[23] | ~60 pg/mL | No significant change | Deuteration is not expected to affect absorption. |
| Time to Peak Concentration (Tmax) | 3-6 hours[23][24] | 3-6 hours | No significant change | Deuteration is not expected to affect the rate of absorption. |
| Area Under the Curve (AUC) | 267 pg·h/mL (2 mcg dose)[25] | 534 pg·h/mL | Increase | Increased exposure due to reduced clearance. |
| Clearance (CL) | High | Reduced | Decrease | Slower metabolism by CYP24A1. |
Potential Therapeutic Applications
The enhanced pharmacokinetic profile of deuterated calcitriol could offer significant advantages in several therapeutic areas:
-
Secondary Hyperparathyroidism: A longer half-life could allow for less frequent dosing and more stable plasma concentrations, leading to better control of PTH levels in patients with chronic kidney disease.[10][11][12]
-
Psoriasis: Sustained therapeutic levels of deuterated calcitriol may improve efficacy in suppressing the hyperproliferation of keratinocytes, potentially with a reduced dosing frequency compared to current topical calcitriol formulations.[13][14][15][16]
-
Osteoporosis: Improved bioavailability and a longer duration of action could enhance the effects of calcitriol on calcium absorption and bone mineralization.
-
Cancer: In cancers where VDR signaling has an anti-proliferative effect, a more stable analog could be beneficial.[26]
Experimental Protocols for the Evaluation of Deuterated Calcitriol
A series of in vitro and in vivo experiments would be necessary to validate the hypothesized benefits of deuterated calcitriol. The following are detailed protocols for key experiments.
In Vitro Metabolism Assay using Human Liver Microsomes or Recombinant CYP24A1
Objective: To compare the metabolic stability of deuterated calcitriol to that of calcitriol.
Materials:
-
Deuterated calcitriol and calcitriol standards
-
Human liver microsomes (HLM) or recombinant human CYP24A1
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of deuterated calcitriol and calcitriol in a suitable solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine HLM or recombinant CYP24A1 with phosphate buffer.
-
Add the test compound (deuterated calcitriol or calcitriol) to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Vitamin D Receptor (VDR) Binding Assay
Objective: To determine if deuteration affects the binding affinity of calcitriol for the VDR.
Materials:
-
Deuterated calcitriol and calcitriol standards
-
Radiolabeled calcitriol (e.g., [³H]-calcitriol)
-
Recombinant human VDR
-
Assay buffer (e.g., Tris-HCl with DTT and BSA)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare a series of dilutions of deuterated calcitriol and calcitriol.
-
In a 96-well plate, combine a fixed concentration of [³H]-calcitriol with increasing concentrations of the unlabeled test compounds (deuterated calcitriol or calcitriol).
-
Add a fixed amount of recombinant human VDR to each well.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Generate a competition binding curve and calculate the IC50 and Ki values for each compound.
Cell-Based Reporter Gene Assay
Objective: To assess the functional activity of deuterated calcitriol in activating VDR-mediated gene transcription.
Materials:
-
A human cell line that expresses the VDR (e.g., HEK293T)
-
A reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase)
-
A transfection reagent
-
Cell culture medium and reagents
-
Luciferase assay system
Protocol:
-
Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of deuterated calcitriol or calcitriol.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Generate a dose-response curve and calculate the EC50 value for each compound.
The following diagram outlines the experimental workflow for evaluating deuterated calcitriol.
Caption: A workflow for the preclinical evaluation of deuterated calcitriol.
Conclusion
Deuterated calcitriol represents a promising strategy to enhance the therapeutic utility of this essential hormone. By leveraging the kinetic isotope effect to slow its metabolism by CYP24A1, deuterated calcitriol is hypothesized to exhibit a longer half-life and increased systemic exposure. This could translate into improved efficacy and patient convenience in the treatment of secondary hyperparathyroidism, psoriasis, and other conditions responsive to vitamin D therapy. The experimental protocols outlined in this guide provide a roadmap for the preclinical evaluation of this novel therapeutic candidate. Further research is warranted to confirm these hypothesized benefits and to explore the full clinical potential of deuterated calcitriol.
References
- 1. Calcitriol - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]
- 7. Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 11. Vitamin D analogues for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitriol in the management of secondary hyperparathyroidism of renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcitriol (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Safety and efficacy of oral calcitriol (1,25-dihydroxyvitamin D3) for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. About calcipotriol - NHS [nhs.uk]
- 16. Calcitriol Topical: MedlinePlus Drug Information [medlineplus.gov]
- 17. Vitamin D - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and CYP24A1-Dependent Metabolism of 23-Fluorinated Vitamin D3 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Phase II trial of high-dose, intermittent calcitriol (1,25 dihydroxyvitamin D3) and dexamethasone in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Calcitriol-d6
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcitriol-d6 is the deuterated analogue of Calcitriol (B1668218), the hormonally active form of Vitamin D3. While Calcitriol's role in cellular regulation is well-established, the introduction of deuterium (B1214612) (d6) at specific positions modifies its metabolic profile without altering its fundamental mechanism of action. This guide elucidates the core mechanism of this compound, which is functionally identical to that of Calcitriol, focusing on its interaction with the Vitamin D Receptor (VDR) and subsequent genomic and non-genomic effects. The primary distinction of this compound lies in its enhanced metabolic stability due to the kinetic isotope effect, which makes it a valuable tool as an internal standard in analytical chemistry and a potential therapeutic agent with an improved pharmacokinetic profile. We will detail the VDR signaling pathway, present quantitative data for Calcitriol as a baseline, and provide comprehensive experimental protocols for studying its action.
The Principle of Deuteration and the Kinetic Isotope Effect
Deuterium (D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron, effectively doubling its mass.[1] The substitution of hydrogen with deuterium in a drug molecule, such as in this compound, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[2] This increased bond strength is the basis of the Kinetic Isotope Effect (KIE) .
Metabolic enzymes, particularly the cytochrome P450 (CYP) family, often catalyze reactions involving the cleavage of C-H bonds. The higher energy required to break a C-D bond means that deuterated compounds are metabolized more slowly than their hydrogenated counterparts.[3][4] For Calcitriol, a key inactivating enzyme is the 24-hydroxylase, CYP24A1.[5] By slowing the rate of metabolism, deuteration can lead to:
-
A longer plasma half-life.[1]
-
Increased drug exposure (Area Under the Curve, AUC).
-
Reduced formation of certain metabolites.[2]
-
Potentially less frequent or lower dosing regimens.[3]
This stability is why this compound is an ideal internal standard for mass spectrometry; it co-elutes with Calcitriol but is distinguishable by its higher mass, allowing for precise quantification.[6][7][8]
Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of this compound, like Calcitriol, are mediated primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[9][10]
Genomic Pathway
The canonical, genomic pathway involves the regulation of gene expression and is a multi-step process:[9][10][11]
-
Ligand Binding: Lipid-soluble this compound diffuses across the cell membrane and into the nucleus, where it binds to the Ligand-Binding Domain (LBD) of the VDR.[5]
-
Heterodimerization: Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[10][11]
-
VDRE Binding: This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[12][13]
-
Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which ultimately modulates the transcription of target genes by RNA polymerase II, leading to either increased or decreased protein synthesis.[11]
Key genes regulated by the Calcitriol/VDR complex include those involved in calcium transport (TRPV6, Calbindin), bone metabolism (RANKL, Osteocalcin), and its own metabolism (CYP24A1, as part of a negative feedback loop).[14][15]
Non-Genomic Pathway
Calcitriol can also elicit rapid, non-genomic responses that are independent of gene transcription. These effects are initiated by its binding to a membrane-associated VDR (mVDR), leading to the activation of second messenger systems like protein kinase C and increasing intracellular calcium levels.[9]
Quantitative Data: Pharmacokinetics of Calcitriol
While specific pharmacokinetic studies for this compound as a therapeutic are not publicly available, the data for Calcitriol provides a crucial baseline. Deuteration is expected to increase the half-life and AUC.
Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak (Tmax) | 3 to 6 hours | [16][17] |
| Elimination Half-life (t½) | 5 to 8 hours | [18] |
| Protein Binding | ~99.9% | [16][17] |
| Steady State | Achieved within 7 days |[17] |
Table 2: Serum Concentrations After a Single Oral Dose of 0.5 mcg Calcitriol
| Time Point | Mean Serum Concentration (pg/mL ± SD) |
|---|---|
| Baseline | 40.0 ± 4.4 |
| 2 hours | 60.0 ± 4.4 |
| 4 hours | 53.0 ± 6.9 |
| 8 hours | 50.0 ± 7.0 |
| 24 hours | 41.5 ± 5.1 |
Data sourced from Boehringer Ingelheim product information.[17]
Detailed Experimental Protocols
Investigating the mechanism of action of a VDR agonist like this compound involves a suite of in vitro and analytical techniques.
Protocol: Quantification by LC-MS/MS
This method is used to determine the concentration of Calcitriol in biological matrices, using this compound as an internal standard (IS).
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 500 µL of plasma, add 25 µL of IS solution (e.g., 100 ng/mL this compound in acetonitrile).[6]
-
Vortex for 30 seconds. Add 500 µL of 0.1% (v/v) formic acid and vortex again.[6]
-
Centrifuge samples at 14,000 rpm for 5 minutes.[6]
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL methanol (B129727), followed by 1 mL water.[6]
-
Load the supernatant onto the cartridge.
-
Wash with 1 mL water, then 1 mL of 20% acetonitrile (B52724) in water.[6]
-
Dry the cartridge under nitrogen gas.
-
Elute the analyte and IS with an appropriate organic solvent (e.g., methanol or chloroform).
-
-
Derivatization (Optional but common for sensitivity):
-
Evaporate the eluate to dryness.
-
Reconstitute in a solution containing a derivatizing agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to improve ionization efficiency.[6]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatography: Use a C18 analytical column with a gradient mobile phase (e.g., acetonitrile and ammonium (B1175870) trifluoroacetate (B77799) or formic acid in water).[6][19]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Calcitriol and this compound.[19]
-
Quantification: Calculate the concentration of Calcitriol based on the peak area ratio of the analyte to the known concentration of the IS (this compound).
-
Protocol: In Vitro VDR Activation and Gene Expression Analysis
This protocol assesses the ability of this compound to activate VDR and induce the expression of a known target gene, such as CYP24A1.
-
Cell Culture:
-
Compound Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 6, 24, or 48 hours) to allow for transcriptional changes.[21]
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, primers specific for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a thermal cycler.
-
Analyze the results using the ΔΔCT method to determine the fold-change in gene expression in treated samples relative to the vehicle control.
-
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or research advice. The protocols described are generalized and require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcitriol - Wikipedia [en.wikipedia.org]
- 6. ijbio.com [ijbio.com]
- 7. adooq.com [adooq.com]
- 8. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 10. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 17. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 19. CYP24A1 Inhibition Enhances the Antitumor Activity of Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcitriol prevents inflammatory gene expression in macrovascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sci-hub.box [sci-hub.box]
A Technical Guide to Understanding the Purity of Calcitriol-d6 Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for assessing the purity of Calcitriol-d6 standards. As a critical internal standard for the quantification of Calcitriol, the biologically active form of Vitamin D3, the purity of this compound is paramount for accurate and reliable analytical results in research and drug development.
Introduction to this compound
This compound is a deuterated analog of Calcitriol (1α,25-dihydroxyvitamin D3). The six deuterium (B1214612) atoms are typically introduced in the side chain of the molecule.[1][2] This stable isotope-labeled compound is chemically identical to its non-deuterated counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.[3] Consequently, this compound is widely used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to accurately quantify Calcitriol in biological matrices.[1][2]
The primary function of Calcitriol is to regulate calcium and phosphorus homeostasis, which it achieves by binding to the Vitamin D Receptor (VDR).[4][5] This interaction modulates the transcription of numerous genes involved in a variety of physiological processes, including bone metabolism, immune function, and cell proliferation and differentiation.[4][6] Given its potent biological activity, ensuring the purity of this compound standards is crucial to avoid any interference with the quantification of endogenous Calcitriol.
The Importance of Purity Assessment
The accuracy of pharmacokinetic, metabolic, and clinical studies relying on Calcitriol quantification is directly dependent on the purity of the this compound internal standard. Impurities can lead to inaccurate measurements by several mechanisms:
-
Isotopic Impurities: The presence of unlabeled Calcitriol (d0) or partially deuterated forms (d1-d5) in the this compound standard can lead to an overestimation of the endogenous Calcitriol concentration. High-resolution mass spectrometry is essential for determining the isotopic distribution and ensuring the enrichment of the d6 form.[7][8]
-
Structurally Related Impurities: Impurities from the synthesis or degradation of this compound, such as isomers or oxidation products, can potentially co-elute with Calcitriol or this compound in chromatographic separations, leading to analytical interference.[9]
-
Unrelated Impurities: Residual solvents, reagents, or other contaminants can affect the stability of the standard and interfere with the analytical method.
Commercially available this compound standards typically have a purity of ≥99% for all deuterated forms (d1-d6).[1]
Analytical Methodologies for Purity Assessment
A multi-faceted approach employing various analytical techniques is necessary for a comprehensive assessment of this compound purity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and sensitive technique for the analysis of Calcitriol and its deuterated analogs.[10][11]
Experimental Protocol: A Typical UPLC-MS/MS Method
1. Sample Preparation (Solid Phase Extraction - SPE): [10]
- Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
- To 500 µL of plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL).
- Add 500 µL of 0.1% (v/v) formic acid and vortex.
- Centrifuge the sample at 14,000 rpm for 5 minutes.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analyte and internal standard with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization: [10]
- To enhance ionization efficiency and sensitivity, the dried residue is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
- Reconstitute the dried extract in a solution of PTAD in acetonitrile (B52724) and incubate at room temperature.
- After incubation, evaporate the solution to dryness.
3. Reconstitution and Analysis: [10]
- Reconstitute the derivatized sample in the mobile phase.
- Inject an aliquot into the UPLC-MS/MS system.
Table 1: Typical UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
| UPLC System | Waters Acquity UPLC or similar |
| Column | Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µ)[10] |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Trifluoroacetate solution[10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[10] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for PTAD-derivatized Calcitriol and this compound are monitored. For example, for PTAD-derivatized d6-1,25(OH)2D3, a transition of m/z 629.4 → 314.1 might be used.[12] |
Workflow for Purity Assessment using LC-MS/MS
Caption: A generalized workflow for the purity assessment of this compound standards using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of steroids. It often requires derivatization to increase the volatility of the analyte.
Experimental Protocol: A General GC-MS Method
1. Derivatization:
- The this compound standard is derivatized, for example, by trimethylsilylation, to form a more volatile compound.[13]
2. GC-MS Analysis:
- The derivatized sample is injected into the GC-MS system.
- The components are separated based on their boiling points and interaction with the stationary phase of the GC column.
- The separated components are then ionized and detected by the mass spectrometer.
Table 2: General GC-MS Parameters
| Parameter | Specification |
| GC System | Agilent GC or similar |
| Column | Capillary column suitable for steroid analysis (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | A temperature gradient is used to elute the analytes. |
| Mass Spectrometer | Quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of a substance without the need for a reference standard of the same compound.[14][15] For this compound, ¹H NMR can be used to identify and quantify proton-containing impurities, while ²H (Deuterium) NMR can confirm the positions of deuteration and assess the isotopic enrichment.[16]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Sample Preparation:
- An accurately weighed amount of the this compound standard and an internal standard of known purity (e.g., dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl₃).[14]
2. NMR Analysis:
- The ¹H NMR spectrum is acquired using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
3. Data Analysis:
- The purity of the this compound is calculated by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the internal standard.
Table 3: Quantitative Data from Analytical Methods for Calcitriol Analysis
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 1,25(OH)₂ Vitamin D₂ and D₃ | 5–500 pg/mL | - | 5 pg/mL | [11] |
| UHPLC | Calcitriol | - | 0.04 µg/mL | 0.04 µg/mL | [17] |
| RP-HPLC | Calcitriol | 0.1714-1.36 µg/mL | 39.75 ng/mL | 141.6 ng/mL | [18] |
| LC-ESI-MS/MS | Paricalcitol (B1678470) | 10-500 pg/mL | - | - | [19] |
Calcitriol Signaling Pathway
Understanding the biological context of Calcitriol is essential for appreciating the importance of a pure internal standard. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[5]
Genomic Pathway:
-
Binding and Heterodimerization: Calcitriol enters the target cell and binds to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[4]
-
Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6]
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[4]
Non-Genomic Pathway: Calcitriol can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR, leading to the activation of various signaling cascades.[20]
Caption: The genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).
Common Impurities in Calcitriol Standards
Impurities in Calcitriol standards can arise from the synthesis process or degradation.[9]
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the chemical synthesis of Calcitriol.
-
Degradation Impurities: Calcitriol is sensitive to light, heat, and oxidation, which can lead to the formation of degradation products such as isomers (e.g., 5,6-trans-Calcitriol) or oxidation products.[18]
-
Elemental Impurities: Trace metals from catalysts or manufacturing equipment may be present.[9]
Several Calcitriol impurities have been identified and characterized, and reference standards for these impurities are available.[3][9][21]
Conclusion
The purity of this compound standards is a critical factor for the accuracy and reliability of quantitative bioanalytical methods. A comprehensive purity assessment should involve a combination of high-resolution analytical techniques, including LC-MS/MS, GC-MS, and NMR. This multi-pronged approach allows for the identification and quantification of isotopic, structurally related, and other impurities. For researchers and drug development professionals, a thorough understanding of these analytical methodologies and the potential sources of impurity is essential for generating high-quality, reproducible data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. veeprho.com [veeprho.com]
- 10. ijbio.com [ijbio.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Vitamin D analyses in veterinary feeds by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 19. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. VDR activation of intracellular signaling pathways in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
A Technical Guide to Calcitriol-d6: Suppliers and Quality Specifications
For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of Calcitriol-d6, a deuterated analog of Calcitriol, focusing on its suppliers, quality specifications, and the analytical methodologies for its use.
This compound serves as an indispensable internal standard for the quantification of Calcitriol, the hormonally active form of vitamin D3, in various biological matrices. Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the correction of matrix effects and variations in sample processing, leading to precise and reliable quantification of endogenous Calcitriol levels.
Reputable Suppliers of this compound
A number of reputable suppliers provide this compound for research and developmental purposes. These companies typically offer the compound with a certificate of analysis detailing its quality and purity. Key suppliers in the market include:
-
LGC Standards: A prominent supplier of reference materials, offering this compound for use in analytical and research applications.
-
Cayman Chemical: Provides this compound intended for use as an internal standard in GC- or LC-MS applications, with stated purity specifications.
-
Santa Cruz Biotechnology: Offers this compound for research purposes.
-
Simson Pharma Limited: A manufacturer and exporter of this compound that provides a Certificate of Analysis with their products.
-
MedchemExpress: Supplies this compound as a deuterium-labeled internal standard for use in quantitative analysis.
-
Veeprho: Offers this compound as a deuterium-labeled analog for use in analytical and pharmacokinetic research.
Comprehensive Quality Specifications
| Parameter | Test Method | Typical Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | a) Infrared (IR) Spectroscopyb) HPLC Retention Timec) Mass Spectrometry | a) The IR spectrum corresponds to that of a reference standard.b) The retention time of the major peak corresponds to that of a reference standard.c) The mass spectrum is consistent with the structure of this compound. |
| Assay | HPLC-UV | 97.0% to 103.0% (anhydrous basis) |
| Chromatographic Purity | HPLC-UV | Total impurities not more than 1.0%. Disregard any peak less than 0.1%. |
| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d6). |
| Water Content | Karl Fischer Titration | For monohydrate: 3.5% to 5.5%. |
| Solubility | Visual Inspection | Soluble in chloroform (B151607) and DMSO. |
Experimental Protocol: Quantification of Calcitriol in Human Plasma using this compound by LC-MS/MS
The following is a detailed methodology for the quantification of Calcitriol in human plasma, utilizing this compound as an internal standard. This protocol is based on established bioanalytical methods.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL).
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile (B52724) in water.
-
Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate.
-
Flow Rate: As per instrument and column specifications.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both Calcitriol and this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quality control and bioanalytical workflow for this compound.
The Solubility Profile of Calcitriol-d6: A Technical Guide for Researchers
An in-depth examination of the solubility of Calcitriol-d6 in various organic solvents, providing critical data and methodologies for scientists and professionals in drug development.
This technical guide offers a comprehensive overview of the solubility of this compound, a deuterated form of the active vitamin D metabolite, Calcitriol. Understanding the solubility of this compound is paramount for its application in research and pharmaceutical development, particularly in studies requiring the use of an isotopically labeled internal standard for quantitative analysis. This document provides tabulated solubility data, detailed experimental protocols for solubility determination, and a visualization of the relevant biological signaling pathway.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for this compound and its non-deuterated counterpart, Calcitriol, in several common organic solvents. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated analogues; however, slight differences may exist. The data for Calcitriol should be considered a close approximation for this compound where direct data is unavailable.
| Solvent | Compound | Solubility | Source(s) |
| DMSO | This compound | 50 mg/mL | --INVALID-LINK-- |
| Chloroform | This compound | Soluble | --INVALID-LINK-- |
| Ethanol | Calcitriol | ~1 mg/mL | --INVALID-LINK-- |
| Ethanol | Calcitriol | 83 mg/mL | --INVALID-LINK-- |
| Methanol | Calcitriol | ~50 mg/mL | --INVALID-LINK-- |
| Acetonitrile | Vitamin D3 | Lower than in alcohols and ethyl acetate | --INVALID-LINK-- |
| Acetone | Vitamin D3 | Soluble | --INVALID-LINK-- |
Note: The solubility of Vitamin D3 is included to provide a general understanding of the solubility trends for this class of compounds.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for preclinical and formulation studies. The following outlines a general experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent, commonly known as the shake-flask method.
Principle
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the dissolved solute after a period of equilibration.
Materials and Equipment
-
This compound (solid)
-
Organic solvent of interest (e.g., ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to use a syringe with a filter. Dilute the collected sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow for Solubility Determination
A flowchart of the shake-flask method for solubility determination.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The binding of Calcitriol to VDR initiates a cascade of events leading to the regulation of gene expression. Understanding this pathway is crucial for researchers working on the biological functions of Vitamin D and its analogs.
The simplified signaling pathway is as follows:
-
Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm.
-
Heterodimerization: The Calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune function.
Calcitriol Signaling Pathway Diagram
A simplified diagram of the Calcitriol signaling pathway.
A Comprehensive Technical Guide to the Storage and Handling of Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential storage and handling recommendations for Calcitriol-d6, a deuterated internal standard crucial for the accurate quantification of Calcitriol. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and the safety of laboratory personnel.
Storage and Stability
Proper storage is critical for maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions and stability data from various suppliers.
| Parameter | Recommendation | Source |
| Storage Temperature (Solid/Powder) | -86°C | LGC Standards[1] |
| -20°C | MedchemExpress, Sigma-Aldrich[2][3] | |
| 4°C | Cayman Chemical[4] | |
| Stability (Solid/Powder) | ≥ 4 years at 4°C | Cayman Chemical[4] |
| 3 years at -20°C | MedchemExpress[2] | |
| 2 years at 4°C | MedchemExpress[2] | |
| Storage of Solutions | Solutions are unstable and should be freshly prepared. | MedchemExpress[2] |
| Sensitivity | Air, light, and moisture sensitive. | Sigma-Aldrich[3] |
Shipping and Receiving
This compound is typically shipped at room temperature for domestic transit but may be shipped on dry ice for international or long-distance transport.[1][4] Upon receipt, the compound should be promptly transferred to the appropriate storage conditions as outlined in the table above.
Safe Handling Procedures
This compound is classified as a highly toxic substance and requires stringent safety precautions during handling.
Hazard Identification:
-
Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[3][5]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3][5]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A certified respirator is necessary when handling the powder form to prevent inhalation.[3]
-
Hand Protection: Chemical-resistant gloves must be worn.[3]
-
Eye Protection: Safety glasses or goggles are required.
-
Skin and Body Protection: A lab coat or protective suit is mandatory to prevent skin contact.[3]
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Preparation of Solutions
Given the instability of this compound in solution, it is imperative to prepare solutions freshly for each experiment.[2]
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)[2][4]
-
Chloroform[4]
Experimental Protocol: Preparation of a Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the powder.
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Usage: Use the freshly prepared solution immediately for your experimental procedures.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
Caption: Workflow for the safe storage and handling of this compound.
References
Calcitriol-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calcitriol-d6, a deuterated analog of Calcitriol (B1668218), the hormonally active form of vitamin D. This document outlines its core physicochemical properties, its critical role as an internal standard in analytical chemistry, and the biological signaling pathways it helps to elucidate. Detailed experimental protocols for its application are also provided to support its use in a research and drug development context.
Core Physicochemical Data
This compound is a synthetic, stable isotope-labeled version of Calcitriol, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous Calcitriol.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₈D₆O₃ | [1][2] |
| Molecular Weight | 422.7 g/mol | [1][3] |
| Monoisotopic Mass | 422.36670574 Da | [3] |
| CAS Number | 78782-99-7 | [1] |
| Synonyms | 1,25-dihydroxy Vitamin D3-d6, 1α,25-dihydroxy Cholecalciferol-d6 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
| Formulation | Solid | [1] |
| Solubility | Chloroform, DMSO | [1] |
Role in Quantitative Analysis: An Experimental Protocol
This compound is primarily utilized as an internal standard for the accurate quantification of Calcitriol in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its utility stems from its similar chemical and physical properties to the unlabeled analyte, ensuring co-elution and similar ionization efficiency, while its distinct mass allows for separate detection.[6]
A typical experimental workflow for the quantification of Calcitriol in human plasma using this compound as an internal standard is as follows:
1. Sample Preparation:
-
To 500 µL of a plasma sample, add a known amount (e.g., 25 µL of a 100 ng/mL solution) of this compound internal standard.[7]
-
Vortex the sample to ensure homogeneity.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex again.[7]
-
Centrifuge the sample to precipitate proteins.[7]
2. Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with methanol (B129727) followed by water.[7]
-
Load the supernatant from the centrifuged sample onto the conditioned cartridge.
-
Wash the cartridge with water and then with a 20% acetonitrile (B52724) in water solution to remove interfering substances.[7]
-
Elute the analyte and internal standard from the cartridge.
3. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To enhance ionization efficiency, the eluted sample can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[7][8]
4. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic Separation: Employ a C18 analytical column with a gradient mobile phase, such as acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate, to separate Calcitriol and this compound from other matrix components.[7]
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) and positive ionization mode. Monitor the specific precursor-to-product ion transitions for both Calcitriol and this compound.[7]
5. Quantification:
-
The concentration of Calcitriol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Calcitriol and a constant concentration of this compound.
Below is a graphical representation of the experimental workflow.
References
- 1. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia [ouci.dntb.gov.ua]
- 3. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. ijbio.com [ijbio.com]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Landscape of Calcitriol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural isotopic abundance of Calcitriol, the hormonally active form of Vitamin D. Understanding the isotopic composition of this crucial steroid hormone is fundamental for advanced analytical studies, including metabolic tracing, pharmacokinetic analysis, and the development of isotopically labeled standards for quantitative assays. This document provides a detailed overview of the theoretical natural isotopic distribution of Calcitriol, outlines the experimental methodologies for its determination, and illustrates its key signaling pathways.
Natural Abundance of Isotopes in Calcitriol
The natural abundance of isotopes in a molecule is determined by the isotopic composition of its constituent elements. Calcitriol, with a chemical formula of C₂₇H₄₄O₃, is composed of carbon, hydrogen, and oxygen.[1][2] The stable isotopes of these elements and their average terrestrial abundances are well-established.[3][4]
The theoretical distribution of isotopologues of Calcitriol can be calculated based on the natural abundances of the stable isotopes of its constituent elements. This information is critical for the interpretation of mass spectrometry data, where the isotopic pattern of a molecule serves as a key identifier.
Table 1: Natural Abundance of Stable Isotopes of Constituent Elements of Calcitriol
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Data sourced from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[5] |
Based on these elemental abundances, the expected distribution of the most abundant isotopologues of Calcitriol (C₂₇H₄₄O₃) can be summarized. The monoisotopic mass (M₀), containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O), will be the most prevalent. The M+1 isotopologue, containing one ¹³C, one ²H, or one ¹⁷O atom, will be the next most abundant, followed by the M+2 isotopologue.
Table 2: Calculated Relative Abundance of Major Isotopologues of Calcitriol
| Isotopologue | Description | Theoretical Relative Abundance (%) |
| M₀ | All ¹²C, ¹H, ¹⁶O | 100 |
| M+1 | Contains one ¹³C, ²H, or ¹⁷O | ~30.2 |
| M+2 | Contains two ¹³C, one ¹⁸O, etc. | ~4.7 |
| Note: These are simplified theoretical calculations. The actual measured abundances can be influenced by instrumental parameters. |
Experimental Protocols for Determining Isotopic Abundance
The experimental determination of the isotopic distribution and the quantification of specific isotopologues of Calcitriol and its metabolites are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8][9]
Mass Spectrometry-Based Methods
Mass spectrometry is the gold standard for isotopic analysis due to its high sensitivity and ability to resolve ions based on their mass-to-charge ratio (m/z).[10][11][12]
Experimental Protocol: Isotope Ratio Analysis of Calcitriol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Extraction of Calcitriol from the biological matrix (e.g., serum, plasma) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13][14]
-
Derivatization may be employed to improve ionization efficiency and chromatographic separation.[6][15]
-
An isotopically labeled internal standard (e.g., d₆-Calcitriol) is added for accurate quantification.[6]
-
-
Chromatographic Separation:
-
The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 or other suitable column is used to separate Calcitriol from other matrix components.[15]
-
-
Mass Spectrometric Analysis:
-
The eluent from the LC system is introduced into the mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap).[16][17]
-
Ionization is achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[17]
-
For quantitative analysis using a triple quadrupole mass spectrometer, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. For high-resolution analysis, the full scan mass spectra are acquired to observe the isotopic distribution.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei and can be used to determine site-specific isotopic enrichment.[20][21] While less sensitive than MS, NMR is a powerful tool for analyzing samples with higher concentrations of isotopically labeled compounds.[7][8][9][22]
Experimental Protocol: Site-Specific Isotope Analysis of Calcitriol using NMR
-
Sample Preparation:
-
Purification of Calcitriol to a high degree is essential to avoid interference from other compounds.
-
The sample is dissolved in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
¹H, ¹³C, and other relevant NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced NMR techniques, such as isotope-edited NMR, can be used to selectively observe signals from specific isotopes.[21]
-
-
Data Analysis:
-
The chemical shifts and coupling constants in the NMR spectra provide information about the molecular structure.
-
The integration of signals corresponding to different isotopomers allows for the determination of their relative abundances at specific positions within the molecule.
-
Calcitriol Signaling Pathways
Calcitriol exerts its biological effects by binding to the Vitamin D receptor (VDR), a nuclear transcription factor.[23][24] The Calcitriol-VDR complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[25][26]
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Studies on the analysis of 25-hydroxyvitamin D(3) by isotope-dilution liquid chromatography-tandem mass spectrometry using enzyme-assisted derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Position-specific isotope analysis - Wikipedia [en.wikipedia.org]
- 17. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 18. Quantitative Determination of Isotope Ratios from Experimental Isotopic Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iosrjournals.org [iosrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Calcitriol - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Deuterated Vitamin D Compounds
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals on the Strategic Synthesis of Deuterated Vitamin D Analogues for Enhanced Therapeutic Potential.
Introduction
The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into pharmacologically active molecules is a sophisticated approach to improving their metabolic stability. This "deuterium effect" can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, often mediated by cytochrome P450 enzymes. In the realm of vitamin D, this strategy offers a promising avenue for developing more potent and longer-lasting analogues for treating a range of conditions, from osteoporosis to secondary hyperparathyroidism and certain cancers. This technical guide provides a comprehensive overview of the core chemical synthesis strategies, detailed experimental methodologies, and the biological rationale for creating deuterated vitamin D compounds.
Core Synthetic Strategies
The synthesis of deuterated vitamin D analogues is a complex undertaking that requires precise control over stereochemistry and the site of deuteration. The most prevalent and versatile method is a convergent synthesis that joins two key fragments: a deuterated A-ring synthon and a C/D-ring hydrindanone core (often referred to as Grundmann's ketone). This approach allows for the late-stage introduction of the deuterated component, enabling the creation of a diverse library of analogues.
The key coupling reaction is typically a Wittig-Horner olefination . This reaction involves the deprotonation of an A-ring phosphine (B1218219) oxide to form a stabilized carbanion, which then attacks the ketone of the C/D-ring fragment to form the characteristic triene system of vitamin D after elimination of a phosphate (B84403) byproduct.
Deuterium atoms can be strategically introduced at various positions:
-
A-Ring: Labeling on the A-ring is advantageous for metabolism studies as the side chain is more susceptible to enzymatic degradation.
-
Side-Chain: Deuteration on the side-chain, for example at the C26 and C27 positions, can be achieved using deuterated Grignard reagents (e.g., CD₃MgBr) during the construction of the side chain.
The overall synthetic workflow is visualized below.
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Calcitriol in Human Plasma by LC-MS/MS using Calcitriol-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D, is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone health, and various other physiological processes.[1] Accurate and precise quantification of circulating calcitriol levels is essential for clinical research in areas such as chronic renal failure, hypoparathyroidism, and other metabolic bone diseases.[1] Due to its low endogenous concentrations and the presence of interfering substances in biological matrices, developing a robust and sensitive analytical method is challenging.[1][2]
This application note provides a detailed protocol for the sensitive and selective quantification of calcitriol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Calcitriol-d6, to ensure high accuracy and precision.[3][4] The sample preparation involves a supported liquid extraction (SLE) followed by solid-phase extraction (SPE) to effectively remove matrix interferences.[1][5] For enhanced sensitivity, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is utilized to improve the ionization efficiency of calcitriol.[2][6] This method has been developed and validated based on the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[7][8]
Experimental
Materials and Reagents
-
Calcitriol and this compound were procured from reputable suppliers (e.g., Cayman Chemical, Syncom).[2][3]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), chloroform, and water were purchased from J.T. Baker or equivalent.[2]
-
Ammonium (B1175870) trifluoroacetate (B77799), formic acid, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) were obtained from Sigma-Aldrich.[2]
-
Human plasma was sourced from an accredited biobank.
-
Supported Liquid Extraction (SLE) plates (e.g., Thermo Scientific HyperSep Retain PEP) and Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) were used for sample cleanup.[1][2]
Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Calcitriol and this compound in acetonitrile at a concentration of 200 µg/mL.[2]
-
Working Solutions: Prepare serial dilutions of the Calcitriol stock solution with a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to create calibration standards with concentrations ranging from 5 pg/mL to 200 pg/mL.[2]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.[2]
Sample Preparation
-
Pre-treatment: Aliquot 500 µL of plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.[2]
-
Internal Standard Addition: Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex for 30 seconds.[2]
-
Acidification: Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[2]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[2]
-
Supported Liquid Extraction (SLE): Load the supernatant onto an activated SLE plate and proceed with the extraction according to the manufacturer's protocol. Elute the analytes with an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Load the eluate from the SLE step onto the SPE cartridges. Wash the cartridges to remove interferences and elute the analytes.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[2]
-
Derivatization: Reconstitute the dried residue with 200 µL of PTAD solution and vortex for 30 seconds. Allow the derivatization reaction to proceed at room temperature for two hours.[2]
-
Final Evaporation and Reconstitution: Evaporate the derivatized sample to dryness and reconstitute the residue in 300 µL of the mobile phase (acetonitrile:4mM ammonium trifluoroacetate, 60:40, v/v).[2] An aliquot of 10 µL is then injected into the LC-MS/MS system.[2]
Caption: Experimental workflow for the preparation of plasma samples for Calcitriol analysis.
LC-MS/MS Parameters
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ionization mode.[5]
Liquid Chromatography
| Parameter | Condition |
| Column | UPLC BEH C18 (100mm × 2.1mm, 1.7µ) or equivalent[2] |
| Mobile Phase A | 4.0 mM Ammonium trifluoroacetate in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL[2] |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Capillary Voltage | 3.88 kV[9] |
| Desolvation Temp. | 500 °C[9] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Calcitriol-PTAD | 574.4 | 314.2 | 25 |
| This compound-PTAD | 580.4 | 314.2 | 25 |
Note: The specific collision energies should be optimized for the instrument in use.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability, accuracy, and consistency.[7] The key validation parameters are outlined below.
Caption: Logical relationship of key parameters for bioanalytical method validation.
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is crucial.[7][10] This is assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention time of calcitriol and its internal standard.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[7] These are evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[11]
Linearity and Range
The linearity of the method is determined by analyzing a series of calibration standards over the specified concentration range.[10] A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration is performed. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[1]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable accuracy and precision (typically within 20%).[10]
Stability
The stability of calcitriol in plasma is evaluated under various conditions that mimic sample handling and storage, including:
-
Freeze-thaw stability: After multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a specified period.
-
Long-term stability: Under frozen storage conditions.
-
Post-preparative stability: In the autosampler.
Matrix Effect and Recovery
The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix.[10] It is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Recovery refers to the efficiency of the extraction procedure and is determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.[10]
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity of Calcitriol Calibration Curve
| Nominal Conc. (pg/mL) | Calculated Conc. (pg/mL) | Accuracy (%) |
| 5 | Mean ± SD | % |
| 10 | Mean ± SD | % |
| 25 | Mean ± SD | % |
| 50 | Mean ± SD | % |
| 100 | Mean ± SD | % |
| 150 | Mean ± SD | % |
| 200 | Mean ± SD | % |
| Regression Equation: | y = mx + c | |
| Correlation Coefficient (r²): | ≥ 0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (pg/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD | Accuracy (%) | ||
| LLOQ | 5 | ||
| Low | 15 | ||
| Medium | 75 | ||
| High | 175 |
Table 3: Stability, Recovery, and Matrix Effect Summary
| Parameter | Condition | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles | Within ±15% of nominal |
| Bench-Top Stability | 4 hours at RT | Within ±15% of nominal |
| Long-Term Stability | 30 days at -80°C | Within ±15% of nominal |
| Post-Preparative Stability | 24 hours in autosampler | Within ±15% of nominal |
| Recovery | L, M, H QC levels | Consistent and reproducible |
| Matrix Effect | L, M, H QC levels | Consistent and reproducible |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of calcitriol in human plasma using this compound as an internal standard. The combination of supported liquid extraction, solid-phase extraction, and PTAD derivatization provides a clean sample extract and enhances the analytical sensitivity. The method is suitable for use in clinical research settings where accurate measurement of calcitriol is required. Adherence to the described protocol and proper method validation will ensure the generation of high-quality, reliable data.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. ijbio.com [ijbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolian.com [resolian.com]
- 11. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Calcitriol in Human Serum/Plasma using a Deuterated Internal Standard by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D, is a critical steroid hormone that regulates calcium and phosphorus metabolism.[1][2] Its quantification in biological matrices is essential for clinical diagnostics, particularly in patients with renal disease, sarcoidosis, and other metabolic bone disorders.[2][3] Due to its low endogenous concentrations and the presence of interfering substances in plasma, developing a robust and sensitive analytical method is crucial.[3] This application note details a comprehensive protocol for the accurate quantification of Calcitriol in human serum or plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and a deuterated internal standard. The use of a deuterated internal standard, such as Calcitriol-d6, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.[4]
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][5] This binding initiates a cascade of events leading to the modulation of gene expression for proteins involved in calcium and phosphorus homeostasis. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA, regulating the transcription of target genes.[6] This pathway is crucial for maintaining calcium balance, bone health, and also plays a role in the immune system.[1]
Caption: Calcitriol signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the quantification of Calcitriol.
Materials and Reagents
-
Calcitriol certified reference standard
-
Deuterated Calcitriol (e.g., 26,27-Hexadeutero Calcitriol or this compound) internal standard (IS)[4][7][8]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium trifluoroacetate
-
Human serum/plasma (drug-free)
-
Supported Liquid Extraction (SLE) and/or Solid Phase Extraction (SPE) cartridges
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Calcitriol and the deuterated internal standard in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Calcitriol stock solution with 50:50 methanol:water to prepare working standard solutions at various concentrations.[9]
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration (e.g., 100 ng/mL).[4]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike known concentrations of the Calcitriol working standards and a fixed concentration of the internal standard working solution into drug-free human serum/plasma to prepare CC and QC samples.
Sample Preparation
The following is a representative sample preparation protocol using a combination of Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE), which has been shown to provide clean extracts.[3]
-
Pre-treatment: To 500 µL of plasma/serum sample, add 25 µL of the internal standard working solution.[4] Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.[4]
-
Supported Liquid Extraction (SLE): Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 5 minutes. Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Solid Phase Extraction (SPE): Reconstitute the dried extract in a suitable solvent and load it onto a conditioned SPE cartridge (e.g., Phenomenex Strata-X).[4] Wash the cartridge to remove interferences and then elute the analytes with a stronger solvent.[4]
-
Final Evaporation and Reconstitution: Evaporate the SPE eluate to dryness and reconstitute the residue in a specific volume of the mobile phase for UHPLC-MS/MS analysis.[9]
Caption: Experimental workflow for Calcitriol quantification.
UHPLC-MS/MS Conditions
The following table summarizes typical UHPLC-MS/MS parameters for Calcitriol analysis.
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | Acetonitrile[4] |
| Mobile Phase B | 4 mM Ammonium Trifluoroacetate in water[4] |
| Flow Rate | 0.2 - 0.4 mL/min[4] |
| Gradient | Optimized for separation of Calcitriol from endogenous interferences. A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase.[4] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Capillary Voltage | 3.0 - 3.88 kV[10] |
| Desolvation Temp. | 500 °C[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Calcitriol: m/z 574.4 > 314.158 (with PTAD derivatization)[4] or other specific transitions. This compound (IS): m/z 580.4 > 314.136 (with PTAD derivatization)[4] or other specific transitions. |
Quantitative Data Summary
The method should be validated according to regulatory guidelines (e.g., FDA or ICH).[3][11] Key validation parameters are summarized below.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (pg/mL) | r² | LLOQ (pg/mL) |
| Calcitriol | 4.0 - 160.0[2][12] | > 0.99 | 4.0[2] |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 5.0 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| MQC | 50.0 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| HQC | 120.0 | 98 - 102 | < 8 | 97 - 103 | < 8 |
Note: The values presented in the tables are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 3: Recovery and Matrix Effect
| Parameter | Calcitriol (%) | Internal Standard (%) |
| Extraction Recovery | 63.05 - 90.44[9] | Similar to Calcitriol |
| Matrix Effect | Minimal suppression or enhancement observed | Compensated by the internal standard |
Conclusion
The UHPLC-MS/MS method described in this application note, utilizing a deuterated internal standard, provides a robust, sensitive, and accurate platform for the quantification of Calcitriol in human serum and plasma. The detailed protocol for sample preparation and instrument parameters, along with the representative validation data, demonstrates the suitability of this method for both clinical research and drug development applications. The use of a stable isotope-labeled internal standard is paramount in achieving reliable and reproducible results by effectively compensating for potential matrix effects and procedural losses.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. ijbio.com [ijbio.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Calcitriol-d6 as an Internal Standard in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of vitamin D, is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone metabolism, and various other physiological processes. Accurate measurement of circulating calcitriol levels is essential for the diagnosis and management of a range of clinical conditions, including chronic kidney disease, hypoparathyroidism, and certain types of rickets. Due to its low endogenous concentrations (in the pg/mL range) and the complexity of biological matrices like plasma and serum, robust and sensitive analytical methods are required for its quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for calcitriol analysis, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS assays to compensate for variations in sample preparation and instrument response. Calcitriol-d6, a deuterated analog of calcitriol, is an ideal internal standard for this purpose due to its similar physicochemical properties to the analyte of interest.
These application notes provide detailed protocols and performance data for the quantification of calcitriol in human plasma/serum using this compound as an internal standard.
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. The binding of calcitriol to VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes.
Experimental Workflow for Calcitriol Quantification
The quantification of calcitriol in clinical samples using LC-MS/MS with this compound as an internal standard follows a systematic workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) based Method
This protocol is adapted from a validated UPLC-MS/MS method for the determination of calcitriol in human plasma.
1. Materials and Reagents:
-
Calcitriol and this compound reference standards
-
Human plasma (blank and study samples)
-
Methanol (B129727), Acetonitrile (B52724) (HPLC grade)
-
Formic acid (0.1% v/v)
-
Water (deionized)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
-
Derivatizing agent (optional): 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)
2. Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 500 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid and vortex for another 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge under a stream of nitrogen for 30 seconds.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
3. Derivatization (if required for enhanced sensitivity):
-
Reconstitute the dried extract with the derivatizing agent solution (e.g., PTAD in acetonitrile).
-
Incubate at room temperature for a specified time to allow the reaction to complete.
-
Evaporate the derivatization mixture to dryness.
-
Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 4mM Ammonium Trifluoroacetate
-
Flow Rate: 0.2 mL/min
-
Gradient: A typical gradient would involve a decrease in the percentage of mobile phase B over time to elute the analytes.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. MRM Transitions: The specific precursor and product ion transitions for calcitriol and this compound should be optimized on the mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Calcitriol | e.g., 417.3 | e.g., 399.3, 151.1 |
| This compound | e.g., 423.3 | e.g., 405.3, 151.1 |
Protocol 2: Supported Liquid Extraction (SLE) and SPE Method
This protocol is based on a method that combines SLE and SPE for a comprehensive sample cleanup.
1. Materials and Reagents:
-
In addition to the materials in Protocol 1:
-
Supported Liquid Extraction (SLE) 96-well plate
-
10% Ammonia (B1221849) solution
2. Sample Preparation:
-
Aliquot 475 µL of blank plasma or sample into a clean tube.
-
Add 25 µL of the standard spiking solution (for calibration curve) or methanol (for samples).
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 100 µL of 10% ammonia solution and mix well.
-
Load the entire sample onto the SLE plate and allow it to absorb for a few minutes.
-
Elute the analytes from the SLE plate with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).
-
Collect the eluate and proceed with the SPE cleanup as described in Protocol 1, starting from the loading step.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS assays for calcitriol using this compound as an internal standard.
Table 1: Linearity and Range
| Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) | Reference |
| 5 pg/mL | 200 pg/mL | > 0.99 | |
| 1 ng/mL | 100 ng/mL | 0.9993 |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| LLOQ | 5.021 | < 15 | < 15 | ± 20 | |
| Low | 14.032 | < 15 | < 15 | ± 15 | |
| Medium | 70.159 | < 15 | < 15 | ± 15 | |
| High | 150.340 | < 15 | < 15 | ± 15 | |
| LLOQ | 1 (ng/mL) | 6.8 | - | Within 11% | |
| Low | 5 (ng/mL) | 9.6 | - | Within 11% | |
| Medium | 20 (ng/mL) | 3.3 | - | Within 11% | |
| High | 70 (ng/mL) | 6.8 | - | Within 11% |
Note: Acceptance criteria for precision and accuracy are typically within ±15% (±20% for LLOQ) as per regulatory guidelines.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of calcitriol in clinical samples. The detailed protocols and performance data presented in these application notes can serve as a valuable resource for researchers, scientists, and drug development professionals involved in vitamin D analysis. The choice between different sample preparation techniques, such as SPE or a combination of SLE and SPE, will depend on the specific requirements of the assay, including desired sensitivity and sample throughput. Optional derivatization can further enhance sensitivity for detecting very low concentrations of calcitriol.
Application Notes and Protocols for the Quantification of Calcitriol in Plasma using Calcitriol-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis and bone metabolism. Accurate quantification of calcitriol in plasma is essential for clinical diagnostics, pharmacokinetic studies, and drug development. Due to its low endogenous concentrations and strong binding to plasma proteins, analyzing calcitriol presents significant analytical challenges. This application note provides a detailed protocol for the sensitive and accurate quantification of calcitriol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Calcitriol-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for plasma sample preparation and LC-MS/MS analysis. Two common sample preparation techniques are presented: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Materials and Reagents
-
Calcitriol analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
HPLC-grade solvents: Methanol (B129727), Acetonitrile (B52724), Methyl tert-butyl ether (MTBE), Chloroform
-
Reagents: Formic acid, Ammonium (B1175870) trifluoroacetate (B77799), Ammonium acetate, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)
-
SPE Cartridges: Phenomenex Strata-X (30 mg/1 cc) or equivalent
-
96-well plates
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
-
Sample Pre-treatment:
-
To 500 µL of plasma sample in a clean tube, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 10°C.
-
-
SPE Cartridge Conditioning:
-
Condition a Phenomenex Strata-X cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading and Washing:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.
-
-
Elution:
-
Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Derivatization (Optional but Recommended for Increased Sensitivity):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance the signal. A concentration of 500 µg/mL of PTAD for two hours is often sufficient for complete derivatization.
-
-
Final Preparation:
-
Evaporate the derivatization solution to dryness.
-
Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.
-
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and an aqueous solution containing additives like ammonium trifluoroacetate, formic acid, or ammonium acetate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both calcitriol and this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for calcitriol analysis using this compound.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5–200 pg/mL | |
| 10-500 pg/mL | ||
| 1-100 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | |
| 10 pg/mL | ||
| Intra-batch Precision (%CV) | < 15% | |
| Inter-batch Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | |
| Mean Recovery | ~110% |
Table 2: Typical Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) | |
| Mobile Phase A | 4.0 mM Ammonium trifluoroacetate in water | |
| Mobile Phase B | Acetonitrile | |
| Elution Mode | Gradient | |
| Retention Time (Calcitriol) | ~3.2 ± 0.5 min | |
| Retention Time (this compound) | ~3.1 ± 0.5 min | |
| Total Run Time | ~6.0 minutes | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of calcitriol in plasma.
Calcitriol Signaling Pathway
Caption: Simplified signaling pathway of Calcitriol.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of calcitriol in plasma. The detailed protocols for sample preparation using either SPE or LLE, combined with optimized chromatographic and mass spectrometric conditions, allow for reliable measurement of this vital hormone. This methodology is well-suited for a range of applications in clinical and research settings, from pharmacokinetic analysis to the assessment of vitamin D status. Proper method validation is crucial to ensure data quality and adherence to regulatory guidelines.
Application Note: Derivatization of Calcitriol-d6 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the chemical derivatization of Calcitriol-d6, a deuterated form of the active vitamin D metabolite, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to its low volatility and thermal lability, direct GC-MS analysis of Calcitriol is challenging. Derivatization, specifically through silylation, is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[1] This protocol outlines the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a silylating agent, a common and effective reagent for the derivatization of steroids and other hydroxyl-containing compounds.[2] The use of this compound as an internal standard is essential for accurate quantification of endogenous Calcitriol in biological samples by correcting for variations during sample preparation and analysis.[3][4]
Introduction
Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D and plays a critical role in calcium homeostasis. Its accurate quantification in biological matrices is essential for both clinical diagnostics and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of small molecules. However, the analysis of steroids and vitamin D metabolites by GC-MS is often hindered by their low volatility and potential for thermal degradation in the GC inlet and column.[1]
Chemical derivatization is employed to overcome these limitations. Silylation, the replacement of active hydrogens in functional groups (such as hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group, is a widely used technique.[5] This process converts the polar hydroxyl groups of this compound into non-polar TMS ethers, which are more volatile and thermally stable, making them suitable for GC-MS analysis.[6] this compound serves as an ideal internal standard for these assays due to its similar chemical and physical properties to the endogenous analyte, ensuring reliable quantification.
Experimental Protocol
This section details the materials, reagents, and step-by-step procedure for the silylation of this compound.
Materials and Reagents
-
This compound standard
-
Trimethylsilylimidazole (TSIM) (as a catalyst, optional)[2]
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas (high purity)
-
GC-MS vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
Sample Preparation (General Guidance)
For biological samples, a prior extraction and purification step is necessary to isolate Calcitriol and this compound from the matrix. This typically involves protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding with derivatization.
Derivatization Procedure
-
Drying: Ensure the sample extract containing this compound is completely dry in a GC vial insert.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Addition of Silylating Agent: Add 50 µL of MSTFA to the vial. If derivatization of sterically hindered hydroxyl groups is challenging, a mixture of MSTFA and TSIM (e.g., 9:1 v/v) can be used.[2]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of silylated steroids and can be used as a starting point for method development.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C[8] |
| Column | TR-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 5 min.[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Data Presentation
The successful derivatization of this compound will result in a significant shift in its retention time and mass spectrum. The table below summarizes the key parameters and expected outcomes of the derivatization protocol.
| Analyte | Derivatization Reagent | Key Reaction Parameters | Expected Derivative | Rationale for Derivatization |
| This compound | MSTFA (+/- TSIM) | 70°C for 30 minutes | This compound-tris(TMS) | Increases volatility and thermal stability for GC-MS analysis.[1][6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the silylation of this compound.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijbio.com [ijbio.com]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. GC Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Application Note: Solid-Phase Extraction of Calcitriol from Human Serum for LC-MS/MS Analysis
Abstract
This application note details a robust and sensitive method for the quantification of Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) in human serum. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, utilizing Calcitriol-d6 as an internal standard to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and low detection limits, making this method suitable for clinical research and drug development applications. This document provides a comprehensive experimental protocol, quantitative performance data, and a visual representation of the workflow.
Introduction
Calcitriol is the biologically active form of Vitamin D and plays a crucial role in calcium homeostasis and bone metabolism.[1][2] Its accurate quantification in serum is essential for the diagnosis and management of various conditions, including chronic renal failure, hypoparathyroidism, and sarcoidosis.[1] However, the analysis of Calcitriol is challenging due to its low circulating concentrations (in the picogram per milliliter range), extensive protein binding, and the presence of interfering substances in the serum matrix.[2]
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices.[2][3] Compared to methods like protein precipitation or liquid-liquid extraction, SPE offers superior cleanup, leading to reduced matrix effects and improved sensitivity in subsequent analyses.[3] The use of a deuterated internal standard, such as this compound, is critical for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[2]
This application note provides a detailed protocol for the SPE of Calcitriol from human serum using a polymeric reversed-phase sorbent, with this compound as the internal standard. The method is validated for its linearity, recovery, accuracy, and precision, demonstrating its suitability for routine analysis.
Experimental
-
Calcitriol and this compound standards
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (0.1% v/v in water)
-
Ammonia (B1221849) solution (10%)
-
Human serum (blank)
-
Solid-Phase Extraction (SPE) Cartridges: Phenomenex Strata-X (30 mg/1 cc) or Thermo Scientific HyperSep Retain PEP (30 mg/mL)[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
A detailed workflow of the sample preparation and SPE procedure is illustrated in the diagram below.
Figure 1: Detailed workflow for the solid-phase extraction of Calcitriol from serum.
Protocol Steps:
-
Sample Pretreatment:
-
Solid-Phase Extraction:
-
Condition the SPE cartridges (e.g., Phenomenex Strata-X, 30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of water.[2]
-
Load the supernatant from the pretreated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.[2]
-
Wash the cartridge with 1 mL of 20% acetonitrile in water.[2]
-
Dry the cartridge under a stream of nitrogen for 30 seconds.[2]
-
Elute the analytes with an appropriate elution solvent (e.g., acetonitrile or methanol).
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Note: An alternative pretreatment involves adding 100 µL of 10% ammonia solution to the sample and internal standard mixture before loading onto the SPE cartridge. This may be used with different SPE sorbents like Thermo Scientific HyperSep Retain PEP.[1]
Results and Discussion
The described SPE protocol, in conjunction with LC-MS/MS analysis, demonstrates excellent performance for the quantification of Calcitriol in human serum. The use of a polymeric reversed-phase sorbent allows for effective retention of Calcitriol and efficient removal of interfering matrix components.
The method was validated for linearity, recovery, accuracy, and precision. A summary of the quantitative data is presented in the tables below.
Table 1: Method Linearity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | Source |
| Calcitriol | 5 - 200 | >0.99 | [2] |
| Calcitriol | 4.0 - 160.0 | Not specified | [4] |
Table 2: Recovery Data
| QC Level | Mean Recovery (%) | Precision (CV%) | Source |
| Low | 110.66 | 2.05 | [2] |
| Medium | 108.56 | 2.05 | [2] |
| High | 113.09 | 2.05 | [2] |
| Overall | 110.77 | 2.05 | [2] |
Note: The recovery was determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.[2]
Table 3: Accuracy and Precision
| QC Concentration (pg/mL) | Intra-batch Accuracy (%) | Intra-batch Precision (CV%) | Source |
| 5.021 | Within ±15% of nominal | <15% | [2] |
| 14.032 | Within ±15% of nominal | <15% | [2] |
| 70.159 | Within ±15% of nominal | <15% | [2] |
| 150.340 | Within ±15% of nominal | <15% | [2] |
For methods requiring very low limits of quantification, derivatization of Calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed after the SPE step. This derivatization has been shown to improve the signal intensity by approximately 10-fold in LC-MS/MS analysis.[3] The derivatization is typically performed by adding a solution of PTAD in acetonitrile to the dried extract and incubating before reconstitution.[2]
Figure 2: Optional derivatization workflow to enhance Calcitriol signal.
Conclusion
The solid-phase extraction method presented in this application note provides a reliable and efficient means of isolating Calcitriol from human serum for subsequent LC-MS/MS analysis. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for demanding applications in clinical and research settings. The protocol is straightforward and can be adapted for high-throughput analysis. For applications requiring ultra-high sensitivity, an optional derivatization step with PTAD can be incorporated to significantly enhance the analytical signal.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. ijbio.com [ijbio.com]
- 3. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 4. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Preparing Calibration Curves with Calcitriol-d6
Topic: Preparing Calibration Curves with Calcitriol-d6 for the Quantitative Analysis of Calcitriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the biologically active form of vitamin D, is a critical hormone for regulating calcium and phosphate (B84403) homeostasis.[1][2][3] Its accurate quantification in biological matrices is essential for clinical diagnostics, pharmacokinetic studies, and various research applications. Due to its low endogenous concentrations, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for its measurement.[4][5]
The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively corrects for variations in sample preparation, injection volume, and instrument response.[6] this compound, a deuterated analog of Calcitriol, is a widely used and suitable internal standard for this purpose.[6][7] This application note provides a detailed protocol for the preparation of calibration curves using this compound for the accurate quantification of Calcitriol in biological samples.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear receptor.[3][8] This binding initiates a cascade of events leading to the regulation of gene expression involved in calcium and phosphate metabolism.[1][3] The simplified signaling pathway is depicted below.
Caption: Calcitriol signaling pathway.
Experimental Protocol: Preparation of Calibration Curve and Sample Quantification
This protocol outlines the steps for preparing calibration standards and quality control (QC) samples, processing biological samples, and analyzing them using LC-MS/MS.
Materials and Reagents
-
Calcitriol (analyte)
-
This compound (internal standard)[7]
-
Human plasma or serum (surrogate matrix)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[4]
-
Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD or Amplifex)[4][5]
-
Reconstitution solution (e.g., Acetonitrile:4mM ammonium (B1175870) trifluoroacetate, 60:40, v/v)[4]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Calcitriol and this compound in a suitable solvent like acetonitrile or methanol to a final concentration of, for example, 200 µg/mL.[4]
-
Working Standard Solutions: Prepare a series of Calcitriol working standard solutions by serially diluting the Calcitriol stock solution with a diluent (e.g., acetonitrile) to achieve the desired concentrations for the calibration curve.[4]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).[4]
Preparation of Calibration Curve Standards and Quality Control Samples
-
Calibration Standards: In separate tubes, spike a known volume of the surrogate matrix (e.g., 475 µL of plasma) with a small volume (e.g., 25 µL) of each Calcitriol working standard solution.[4][9]
-
Internal Standard Addition: Add a fixed volume (e.g., 25 µL or 50 µL) of the this compound internal standard working solution to all calibration standards, quality control samples, and unknown samples.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to assess the accuracy and precision of the assay.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Protein Precipitation: Add a protein precipitation agent (e.g., 500 µL of 0.1% v/v formic acid) to the plasma samples, vortex, and centrifuge.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with methanol followed by water.[4]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.[4]
-
Washing: Wash the cartridges with an appropriate solution (e.g., water followed by 20% acetonitrile in water) to remove interferences.[4]
-
Elution: Elute the analyte and internal standard from the cartridges using a suitable solvent (e.g., chloroform (B151607) or another organic solvent).[4]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]
Derivatization
-
Reagent Addition: Add the derivatizing agent (e.g., 200 µL of PTAD solution) to the dried residue of each sample.[4]
-
Incubation: Vortex the samples and allow them to react at room temperature for a specified time (e.g., two hours for PTAD).[4]
-
Evaporation: Evaporate the samples to dryness again under nitrogen.[4]
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried, derivatized residue in the reconstitution solution.[4]
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Perform chromatographic separation on a suitable column (e.g., C18) under gradient conditions.
-
Mass Spectrometry: Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte (Calcitriol) and the internal standard (this compound).
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Calibration Curve Construction: Plot the peak area ratio against the corresponding nominal concentration of the Calcitriol calibration standards.
-
Regression Analysis: Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the calibration curve equation and the coefficient of determination (r²).
-
Quantification of Unknowns: Determine the concentration of Calcitriol in unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 4. ijbio.com [ijbio.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Vitamin D - Wikipedia [en.wikipedia.org]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
The Use of Calcitriol-d6 in Pharmacokinetic Studies of Calcitriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Calcitriol-d6 as an internal standard in the pharmacokinetic analysis of Calcitriol (B1668218). The following sections detail the rationale for using a stable isotope-labeled internal standard, present a summary of Calcitriol's pharmacokinetic parameters, and provide detailed protocols for sample analysis and bioanalytical method validation.
Introduction
Calcitriol, the biologically active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism. Accurate quantification of Calcitriol in biological matrices is essential for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. Due to its low endogenous concentrations and potential for matrix interference, a robust and sensitive analytical method is required. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares identical physicochemical properties with Calcitriol, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for any variability in these processes and leading to highly accurate and precise results.
Pharmacokinetic Parameters of Calcitriol
The pharmacokinetic profile of Calcitriol can vary depending on the route of administration. Intravenous administration leads to higher peak plasma concentrations (Cmax) compared to oral administration, although the overall exposure (AUC) may not be significantly different in some patient populations.[1] The following tables summarize key pharmacokinetic parameters of Calcitriol from various studies.
Table 1: Pharmacokinetic Parameters of Oral Calcitriol
| Parameter | Value | Population | Reference |
| Tmax (hours) | 3 to 6 | Healthy Adults | [2] |
| Cmax (pg/mL) | 60.0 ± 4.4 (after 0.5 mcg dose) | Healthy Adults | |
| Half-life (t½) (hours) | 38 ± 14 | Hemodialysis Patients | [1] |
| AUC0-48h (pg·h/mL) | Not specified | Hemodialysis Patients | [1] |
Table 2: Pharmacokinetic Parameters of Intravenous Calcitriol
| Parameter | Value | Population | Reference |
| Tmax (hours) | Immediate | N/A | [1] |
| Cmax (ng/mL) | 6.68 ± 1.42 (at 74 μ g/week dose) | Advanced Solid Tumor Patients | [3] |
| Half-life (t½) (hours) | 26 ± 5 | Hemodialysis Patients | [1] |
| AUC0-72h (ng·h/mL) | 53.30 ± 10.49 (at 125 μ g/week dose) | Advanced Solid Tumor Patients | [4] |
| AUC0-0.5h (pg·h/mL) | 105 ± 12 | Hemodialysis Patients | [1] |
| AUC0.5-1h (pg·h/mL) | 68 ± 6 | Hemodialysis Patients | [1] |
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] Upon binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[5] This signaling cascade is crucial for calcium and phosphate (B84403) homeostasis, cell differentiation, and immune modulation.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the major steps involved in a typical pharmacokinetic study of Calcitriol using this compound as an internal standard.
Detailed Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) and Derivatization
This protocol describes the extraction of Calcitriol and this compound from human plasma using Phenomenex Strata-X SPE cartridges followed by derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization efficiency for LC-MS/MS analysis.[7][8]
Materials:
-
Human plasma samples
-
Calcitriol and this compound analytical standards
-
Phenomenex Strata-X 30 mg/1 mL SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the linear range of the assay). Vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of 0.1% formic acid in acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
-
SPE Cartridge Conditioning: Condition the Strata-X SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water.
-
Drying: Dry the cartridge under a stream of nitrogen for 30 seconds.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue with 50 µL of a freshly prepared 0.1 mg/mL solution of PTAD in acetonitrile. Vortex and incubate at room temperature for 1 hour.[9][10]
-
Final Preparation: After incubation, evaporate the derivatization solution to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Calcitriol from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PTAD-derivatized Calcitriol: To be determined by direct infusion of the derivatized standard.
-
PTAD-derivatized this compound: To be determined by direct infusion of the derivatized internal standard.
-
-
Collision Energy and other MS parameters: To be optimized for maximum sensitivity.
Bioanalytical Method Validation Protocol
This protocol is based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Design | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | Analyze at least 6 different blank matrix lots. | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. Response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response. |
| Calibration Curve | To establish the relationship between analyte concentration and instrument response. | A minimum of 6 non-zero calibration standards spanning the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured values to the true value and the reproducibility of the measurements. | Analyze Quality Control (QC) samples at a minimum of 4 concentration levels (LLOQ, Low, Mid, High) in at least 5 replicates per run, across at least 3 separate runs. | Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ). Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To assess the effect of the matrix on the ionization of the analyte and IS. | Analyze QC samples prepared in at least 6 different matrix lots. | The %CV of the response ratios (analyte/IS) across the different lots should be ≤ 15%. |
| Recovery | To determine the extraction efficiency of the analytical method. | Compare the analyte response from extracted samples to the response of unextracted standards at 3 concentration levels (Low, Mid, High). | Recovery should be consistent, precise, and reproducible. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Analyze QC samples (Low and High) after subjecting them to specific conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples. |
| Dilution Integrity | To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be accurately measured after dilution. | Dilute a sample with a concentration above the ULOQ with blank matrix to bring it within the calibration range. | The accuracy and precision of the diluted samples should be within ±15%. |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Calcitriol in pharmacokinetic studies. The detailed protocols and validation guidelines presented in these application notes offer a framework for researchers to develop and implement accurate and precise bioanalytical methods, ultimately contributing to a better understanding of Calcitriol's pharmacology and its effective clinical use.
References
- 1. Pharmacokinetics and efficacy of pulse oral versus intravenous calcitriol in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I and pharmacokinetics study of intravenous calcitriol in combination with oral dexamethasone and gefitinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. ijbio.com [ijbio.com]
- 8. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Calcitriol-d6 in Pediatric Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D, is crucial for calcium homeostasis and bone metabolism.[1][2] Its application in pediatric medicine is significant, particularly in the management of conditions such as hypocalcemia, rickets, and renal osteodystrophy.[3][4] While Calcitriol itself is the therapeutic agent, its deuterated analog, Calcitriol-d6, serves a critical role in the analytical methodologies required for pediatric research and clinical monitoring. This document provides detailed application notes and protocols relevant to the use of this compound in the context of pediatric studies involving Calcitriol.
Note on this compound: Based on available scientific literature, this compound is not used as a therapeutic agent in pediatric populations. Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of endogenous Calcitriol levels in biological matrices using mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is essential for pharmacokinetic and metabolic studies in children.
Application Notes
Rationale for Use of this compound in Pediatric Research
The administration of Calcitriol in children requires careful monitoring due to its potent effects and the risk of hypercalcemia.[1][4] Accurate measurement of circulating Calcitriol concentrations is therefore essential. Pediatric research involving Calcitriol often involves pharmacokinetic studies to determine appropriate dosing regimens, which can differ significantly from adults.[5]
This compound is an ideal internal standard for LC-MS/MS analysis because:
-
It is chemically identical to Calcitriol, so it behaves similarly during sample extraction and chromatographic separation.
-
Its increased mass (due to the six deuterium (B1214612) atoms) allows it to be distinguished from the non-deuterated Calcitriol by the mass spectrometer.
-
It is not naturally present in biological samples, preventing interference with the measurement of the endogenous analyte.
By adding a known amount of this compound to a patient sample, the ratio of the signal from endogenous Calcitriol to the signal from this compound can be used to calculate the precise concentration of Calcitriol, correcting for any sample loss during preparation.
Pediatric Conditions Investigated Using Calcitriol Analysis
The quantification of Calcitriol using methods involving this compound is relevant in pediatric research for conditions including:
-
Metabolic Bone Disease of Prematurity (MBD): Studies have investigated the use of Calcitriol in premature infants with MBD and secondary hyperparathyroidism.[6][7]
-
Chronic Kidney Disease (CKD): Calcitriol is used to manage secondary hyperparathyroidism in children with CKD.[2] However, intermittent high-dose therapy has been associated with diminished linear growth in some cases.[8][9]
-
Hypoparathyroidism: Calcitriol is a standard treatment for managing hypocalcemia in children with hypoparathyroidism.[1]
-
Vitamin D Deficiency and Rickets: While not a primary treatment for simple vitamin D deficiency, Calcitriol may be used in specific cases of rickets.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Calcitriol in pediatric populations.
Table 1: Pediatric Dosing of Calcitriol for Various Indications
| Indication | Age Group | Recommended Initial Dosage | Reference |
| Secondary Hyperparathyroidism (Predialysis) | < 3 years | 10 to 15 ng/kg/day | [5] |
| Secondary Hyperparathyroidism (Predialysis) | ≥ 3 years | 0.25 mcg/day | [5] |
| Hypoparathyroidism | 1 to 5 years | 0.25 to 0.75 mcg/day | [1] |
| Hypoparathyroidism | ≥ 6 years | 0.5 to 2 mcg/day | [3] |
| Metabolic Bone Disease of Prematurity | Premature Infants | Median starting dose: 0.05 mcg/kg/day | [6] |
| Familial Hypophosphatemia | Children | 0.015 to 0.02 mcg/kg/day | [3] |
Table 2: Pharmacokinetic Parameters of Oral Calcitriol in Pediatric Patients
| Parameter | Value | Patient Population | Reference |
| Time to Peak Serum Concentration (Tmax) | 3 to 6 hours | General | [1][5] |
| Elimination Half-life | ~27.4 hours | Pediatric patients on peritoneal dialysis | [5] |
| Mean Clearance | 15.3 mL/hr/kg | Pediatric patients on peritoneal dialysis | [5] |
| Protein Binding | ~99.9% | General | [1] |
Experimental Protocols
Protocol 1: Quantification of Calcitriol in Pediatric Plasma using LC-MS/MS with this compound Internal Standard
1. Objective: To accurately measure the concentration of Calcitriol in pediatric plasma samples.
2. Materials:
-
Pediatric plasma (collected in EDTA tubes)
-
This compound (internal standard)
-
Calcitriol certified reference material
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
3. Procedure:
-
Sample Preparation:
-
Thaw pediatric plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected Calcitriol levels).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the Calcitriol and this compound with a high-organic solvent mixture (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient elution to separate Calcitriol from other plasma components.
-
Injection volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Calcitriol and this compound.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Calcitriol standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of Calcitriol to this compound for each sample and standard.
-
Determine the concentration of Calcitriol in the pediatric plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Vitamin D Metabolic Pathway.
Caption: Pediatric Pharmacokinetic Study Workflow.
Caption: Calcitriol-Calcium-PTH Feedback Loop.
References
- 1. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Review on Vitamin D Deficiency Treatment in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Calcitriol - Wikipedia [en.wikipedia.org]
- 5. Calcitriol Oral Solution [dailymed.nlm.nih.gov]
- 6. Calcitriol treatment in metabolic bone disease of prematurity with elevated parathyroid hormone: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcitriol treatment in metabolic bone disease of prematurity with elevated parathyroid hormone: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diminished linear growth during intermittent calcitriol therapy in children undergoing CCPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intermittent calcitriol therapy and growth in children with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Calcitriol in Tissue Samples using a Stable Isotope Dilution LC-MS/MS Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, in tissue samples. The method utilizes a stable isotope-labeled internal standard, Calcitriol-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. The protocol provides a comprehensive workflow, including tissue homogenization, solid-phase extraction (SPE), and LC-MS/MS parameters, suitable for researchers in drug development and life sciences.
Introduction
Calcitriol plays a critical role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation through its interaction with the vitamin D receptor (VDR).[1][2] Accurate measurement of calcitriol concentrations in various tissues is crucial for understanding its physiological and pathological roles. Due to its low endogenous levels and the complexity of tissue matrices, a highly sensitive and specific analytical method is required.[3] This LC-MS/MS method, incorporating this compound as an internal standard, offers the necessary selectivity and sensitivity for reliable quantification.
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects primarily through the nuclear vitamin D receptor (VDR). Upon entering the cell, calcitriol binds to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR). The resulting VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
Caption: Calcitriol signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantification of calcitriol in tissue samples is depicted below. The process involves tissue homogenization, spiking with the this compound internal standard, solid-phase extraction for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for tissue analysis.
Materials and Reagents
-
Calcitriol (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Phosphate-buffered saline (PBS)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of calcitriol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standards: Serially dilute the calcitriol stock solution with methanol to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.
-
Calibration Curve and QC Samples: Prepare calibration standards and quality control samples by spiking appropriate amounts of the working standards into a surrogate matrix (e.g., tissue homogenate from a control group).
Tissue Sample Preparation
-
Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.
-
-
Internal Standard Spiking:
-
To 100 µL of tissue homogenate, add 10 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are typical parameters and may require optimization for specific instrumentation.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole Mass Spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The following MRM transitions are recommended for monitoring calcitriol and this compound.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Calcitriol | 417.3 | 399.3 | 12 |
| This compound | 423.3 | 405.3 | 12 |
Note: Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance sensitivity, which will alter the precursor and product ions. For PTAD-derivatized analytes, typical transitions are m/z 574.4 > 314.2 for Calcitriol and m/z 580.4 > 314.2 for this compound.[6]
Method Validation Data
The following table summarizes typical method performance characteristics. Actual performance may vary depending on the tissue matrix and instrumentation.
| Parameter | Result |
| Linearity Range | 5 - 500 pg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Corrected by internal standard |
Tissue Concentration Data
The following table presents representative calcitriol concentrations measured in various mouse tissues.[7][8][9]
| Tissue | Calcitriol Concentration (pg/g) |
| Kidney | 66.4 ± 3.4 |
| Liver | 4.4 ± 0.7 |
| Spleen | < LLOQ |
| Thymus | 5.5 ± 0.9 |
Data are presented as mean ± SEM. LLOQ for tissue homogenate was approximately 5 pg/g.[8]
Conclusion
The described LC-MS/MS method using this compound as a stable isotope-labeled internal standard provides a reliable and sensitive approach for the quantification of calcitriol in tissue samples. The detailed protocol for tissue homogenization and solid-phase extraction ensures effective sample cleanup and analyte recovery. This application note serves as a valuable resource for researchers investigating the role of calcitriol in various physiological and disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Calcitriol and Vitamin D Receptor Modulator 2 on Recovery of Injured Skeletal Muscle in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijbio.com [ijbio.com]
- 7. Spatial detection and consequences of nonrenal calcitriol production as assessed by targeted mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Spatial detection and consequences of nonrenal calcitriol production as assessed by targeted mass spectrometry imaging [insight.jci.org]
- 9. researchgate.net [researchgate.net]
High-Throughput Analysis of Calcitriol with Calcitriol-d6 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-throughput quantitative analysis of Calcitriol (the active form of Vitamin D3) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method employs Calcitriol-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[4][5][6]
Calcitriol plays a critical role in calcium and phosphorus metabolism.[1] Its accurate measurement is crucial for the diagnosis and management of various diseases, including renal disease and sarcoidosis.[1] LC-MS/MS offers high sensitivity and specificity for the quantification of Calcitriol, which circulates at very low concentrations (pg/mL range).[7][8]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described LC-MS/MS method for Calcitriol analysis.
| Parameter | Result |
| Linear Range | 4.0 - 160.0 pg/mL[1][3] |
| Lower Limit of Quantitation (LLOQ) | 4.0 - 5.0 pg/mL[1][3][8] |
| Analytical Recovery | 89.9 - 115.5%[1][3] |
| Inter-assay Precision (%CV) | < 10% |
| Intra-assay Precision (%CV) | < 7% |
| Internal Standard | This compound |
Experimental Protocol
This protocol details the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Calcitriol in serum.
Materials and Reagents
-
Calcitriol analytical standard[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Immunoaffinity extraction columns or plates
-
Human serum samples
-
96-well plates
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[2]
-
Nitrogen gas generator
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation: Immunoaffinity Extraction
Immunoaffinity extraction is a highly specific sample preparation technique that effectively removes interfering substances from the serum matrix.[1][3][7][8]
-
Sample Thawing: Thaw frozen serum samples at room temperature.
-
Internal Standard Spiking: To 500 µL of serum, calibrator, or quality control sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).[7]
-
Incubation: Gently mix the samples and add them to the immunoaffinity extraction tubes or wells. Incubate for 1 hour at room temperature on a rotator.[7]
-
Washing: Centrifuge the tubes/plates to separate the unbound material. Discard the supernatant. Wash the solid phase with a designated wash buffer (specific to the kit manufacturer) to remove non-specifically bound components. Repeat the wash step.[7]
-
Elution: Add 250 µL of elution buffer to the immunoaffinity matrix and centrifuge to collect the eluate containing Calcitriol and this compound.[7]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at 37°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).[2][7]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for the separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A gradient from approximately 50% B to 95% B over several minutes is typically used to elute Calcitriol. The total run time is optimized for high throughput, often around 8 minutes per sample.[2]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 10 - 20 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Calcitriol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized in the laboratory)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized in the laboratory)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum signal intensity for both analyte and internal standard.
-
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of Calcitriol to this compound.[1][3] A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Calcitriol in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
Caption: High-throughput workflow for Calcitriol analysis.
Calcitriol Signaling Pathway
Caption: Simplified Calcitriol genomic signaling pathway.
References
- 1. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijbio.com [ijbio.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Vitamin D Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of biological samples for the analysis of vitamin D and its metabolites. The focus is on the most common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are critical for accurate quantification using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D analysis.[1][2]
Introduction to Sample Preparation for Vitamin D Analysis
Accurate measurement of vitamin D, primarily its main circulating form 25-hydroxyvitamin D [25(OH)D], is crucial for clinical assessment and research. In biological matrices such as serum and plasma, vitamin D and its metabolites are predominantly bound to the vitamin D-binding protein (VDBP) and albumin.[3][4] Effective sample preparation is essential to release these metabolites from their binding proteins and to remove interfering substances like phospholipids (B1166683) and fats that can suppress the signal in LC-MS/MS analysis.[5][6] The choice of sample preparation method depends on the sample matrix, the specific vitamin D metabolites to be measured, and the desired throughput and cleanliness of the final extract.[2]
The three primary techniques discussed are:
-
Protein Precipitation (PPT): A straightforward method for removing proteins by adding an organic solvent.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[1]
-
Solid-Phase Extraction (SPE): A chromatographic technique used to separate components of a mixture, where a sample is passed through a solid sorbent that retains the analytes of interest, which are then eluted with an appropriate solvent.[7][8]
Comparison of Sample Preparation Techniques
The selection of a suitable sample preparation technique is a critical step in the analytical workflow. The following table summarizes the key quantitative performance characteristics of PPT, LLE, and SPE for vitamin D analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 81.1% to 105%[1] | 88.2% to 105%[1] | 72% to 103%[1] |
| LOD/LOQ | LODs for D2-S, D3-S, 25(OH)D3-S, and 25(OH)D2-S were 2.0, 2.8, 2.4, and 2.4 pM respectively.[1] | LOQ for 25(OH)D3 was 0.2 ng/mL.[1] | Reproducibility of the method was measured at three concentrations for each compound and was less than 4.2% (n=6 at each level). Excellent recoveries of 94.4% (25-hydroxyvitamin D2) and 96.3% (25-hydroxyvitamin D3) were also achieved.[8] |
| Throughput | High | Moderate to High[9] | Moderate to High (can be automated)[10] |
| Selectivity | Low (co-extraction of lipids is common)[5] | Moderate | High[7] |
| Cost | Low | Low to Moderate | High |
| Automation Potential | High | Moderate | High[1][10] |
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the extraction of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 from serum.
Materials:
-
Serum sample
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., deuterated 25-OH-D3)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 5,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.
Workflow Diagram:
Caption: Workflow for Protein Precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol outlines a method for extracting vitamin D metabolites from serum or plasma using an organic solvent.
Materials:
-
Serum or plasma sample (200 µL)
-
Internal Standard (IS) solution
-
5M Sodium Hydroxide (NaOH)
-
Hexane
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 70% Methanol)
Procedure:
-
Pipette 200 µL of serum or plasma into a 2 mL microcentrifuge tube.[11]
-
Add 50 µL of 5M NaOH and vortex for 10 seconds.[11]
-
Add 200 µL of the internal standard solution.
-
Add 1.5 mL of hexane, cap the tube, and vortex for 10 seconds.[11]
-
Mix on a MixMate for 4 minutes.[11]
-
Centrifuge at 13,000 rpm for 5 minutes.[11]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 35°C.[11]
-
Reconstitute the dried extract in 80 µL of 70% methanol (B129727) in water.[11]
-
Vortex well and transfer to an autosampler vial for analysis.
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol details the use of a C18 SPE cartridge for the cleanup of vitamin D metabolites from plasma.
Materials:
-
Plasma sample
-
C18 SPE cartridge
-
Methanol
-
Water
-
Elution solvent (e.g., Methanol)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample (e.g., after protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 40% methanol in water) to remove polar interferences.[8]
-
Elution: Elute the vitamin D metabolites with 1 mL of a strong solvent (e.g., 100% methanol).[8]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Workflow Diagram:
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The choice of sample preparation is a critical determinant of the quality and reliability of vitamin D analysis. While protein precipitation offers a rapid and high-throughput solution, it may suffer from lower selectivity. Liquid-liquid extraction provides a good balance of cleanup and recovery. Solid-phase extraction offers the highest degree of selectivity and is amenable to automation, making it suitable for high-throughput clinical laboratories. The protocols and data presented here provide a comprehensive guide for researchers and professionals to select and implement the most appropriate sample preparation strategy for their specific vitamin D analysis needs.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. norlab.com [norlab.com]
Application Notes and Protocols for the Selection of MRM Transitions and Quantification of Calcitriol and Calcitriol-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol (B1668218), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis and bone metabolism. Its accurate quantification in biological matrices is essential for clinical diagnostics, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the selection of Multiple Reaction Monitoring (MRM) transitions and the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Calcitriol and its deuterated internal standard, Calcitriol-d6.
Selection of MRM Transitions
The selection of appropriate MRM transitions is critical for the sensitivity and specificity of an LC-MS/MS method. For Calcitriol, analysis can be performed on the native (underivatized) molecule or after derivatization to enhance ionization efficiency and, consequently, sensitivity.
Underivatized Calcitriol and this compound
Analysis of underivatized Calcitriol is possible, though it may offer lower sensitivity compared to methods employing derivatization. The precursor ion ([M+H]⁺) for Calcitriol is m/z 417.3. Sequential water losses are common fragmentation pathways.
Table 1: MRM Transitions for Underivatized Calcitriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Calcitriol | 417.3 | 399.3 | 15 - 25 | Loss of one water molecule |
| Calcitriol | 417.3 | 381.3 | 20 - 30 | Loss of two water molecules |
| Calcitriol | 417.3 | 151.1 | 30 - 40 | Side-chain cleavage |
| This compound | 423.3 | 405.3 | 15 - 25 | Loss of one water molecule |
| This compound | 423.3 | 387.3 | 20 - 30 | Loss of two water molecules |
Note: Collision energies are instrument-dependent and require optimization.
Derivatized Calcitriol and this compound with PTAD
Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a widely used approach to improve the ionization efficiency of Calcitriol. This "Cookson-type" reagent reacts with the cis-diene moiety of Calcitriol, forming a stable derivative with a high proton affinity.[1] This derivatization can increase sensitivity by approximately 10-fold.[2]
Table 2: MRM Transitions for PTAD-Derivatized Calcitriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Calcitriol-PTAD | 574.4 | 314.1 | 14 | [1] |
| This compound-PTAD | 580.4 | 314.1 | 18 | [1] |
Quantitative Analysis Data
The following tables summarize typical quantitative performance data for LC-MS/MS assays of Calcitriol.
Table 3: Summary of Quantitative LC-MS/MS Assay Parameters for Calcitriol
| Parameter | Derivatized (PTAD) | Underivatized | Reference |
| Linearity Range | 5 - 200 pg/mL | 1 - 100 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | 1 ng/mL | [1][3] |
| Inter-assay Precision (%CV) | < 15% | 3.3 - 9.6% | [1][3] |
| Accuracy (%) | Within ± 15% | Within 11% | [1][3] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for Plasma Samples
This protocol describes a common method for the extraction and derivatization of Calcitriol from human plasma.[1]
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
0.1% (v/v) Formic acid
-
Acetonitrile
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[1]
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.1 mg/mL in acetonitrile)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of plasma, add 25 µL of this compound IS solution.
-
Add 500 µL of 0.1% formic acid and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 30°C.
-
Add 200 µL of PTAD solution to the dried extract.
-
Vortex for 30 seconds and incubate at room temperature for 2 hours.[1]
-
Evaporate the derivatized sample to dryness under nitrogen.
-
Reconstitute the residue in 300 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of derivatized Calcitriol.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase A: 4 mM Ammonium trifluoroacetate (B77799) in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 2
-
Dwell Time: 100 ms[1]
-
Instrument-specific parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.
Visualizations
Signaling Pathway of Calcitriol Synthesis
Caption: Simplified metabolic pathway of Calcitriol synthesis.
Experimental Workflow for Calcitriol Analysis
Caption: A typical experimental workflow for the quantification of Calcitriol.
References
Troubleshooting & Optimization
troubleshooting ion suppression in Calcitriol LC-MS analysis
Welcome to the Technical Support Center for Calcitriol LC-MS Analysis. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you identify and resolve issues related to ion suppression in your experiments.
Troubleshooting Guide: Ion Suppression
Ion suppression is a common challenge in LC-MS analysis, particularly for low-concentration analytes like Calcitriol in complex biological matrices.[1] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2] This guide provides a systematic approach to diagnosing and mitigating ion suppression.
Step 1: Identifying the Problem
The first step is to recognize the symptoms of ion suppression or other related issues.
Common Symptoms:
-
Low or inconsistent signal intensity for Calcitriol.[3]
-
Poor reproducibility and accuracy, especially at the lower limits of quantitation (LLOQ).
-
High variability in analyte/internal standard response ratios between injections.[3]
-
Complete loss of signal, where peaks disappear intermittently.[3][4]
Diagnostic Workflow for Signal Loss
If you are experiencing signal loss or inconsistency, the following workflow can help isolate the cause.
Caption: General troubleshooting workflow for Calcitriol LC-MS signal loss.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major problem for Calcitriol analysis?
Ion suppression is a matrix effect where the signal of the target analyte (Calcitriol) is reduced due to the presence of co-eluting molecules from the sample. In the electrospray ionization (ESI) source, these interfering compounds compete with Calcitriol for ionization, reducing the number of Calcitriol ions that reach the detector.[5] This is especially problematic for Calcitriol because it is present at very low (pg/mL) concentrations in biological matrices like plasma and serum.[6] The high concentration of matrix components, such as phospholipids, can easily overwhelm the signal of this low-abundance analyte, leading to poor sensitivity and inaccurate results.[6]
Mechanism of Ion Suppression in ESI
The diagram below illustrates how matrix components can interfere with the ionization of Calcitriol.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcitriol-d6 Recovery from Plasma
Welcome to the technical support center for the analysis of Calcitriol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of this compound from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma, and which one offers the best recovery?
A1: The three primary methods for extracting this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] Each method has its advantages and disadvantages in terms of recovery, cleanliness of the extract, and throughput.
-
Solid-Phase Extraction (SPE) is often considered superior for providing the cleanest sample extracts by effectively removing interfering substances.[2] SPE can be optimized to achieve high recovery rates for vitamin D metabolites.[3]
-
Liquid-Liquid Extraction (LLE) is a traditional and inexpensive method that can yield good recovery but may be more time-consuming and less amenable to automation compared to other techniques.[4]
-
Protein Precipitation (PPT) is the simplest and fastest method, but it may result in lower recovery and significant matrix effects due to the co-precipitation of the analyte with proteins and the presence of other endogenous components in the supernatant.[1][5]
While SPE often provides the cleanest extracts, the optimal method and recovery can depend on the specific laboratory setup and analytical goals. A combination of methods, such as Supported Liquid Extraction (SLE) followed by SPE, can also be employed for comprehensive sample cleanup.[6]
Q2: Why is a deuterated internal standard like this compound used in the analysis?
A2: A deuterated internal standard (d-IS) such as this compound is crucial for accurate and precise quantification in LC-MS/MS analysis.[7] It is chemically identical to the analyte (Calcitriol) but has a higher molecular weight due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer.[7] The d-IS is added to the sample at the beginning of the extraction process and experiences the same sample processing variations, extraction inefficiencies, and matrix effects as the analyte.[8] By calculating the peak area ratio of the analyte to the internal standard, these variations can be normalized, leading to more reliable and reproducible results.[7][8]
Q3: What are matrix effects, and how can they impact my this compound analysis?
A3: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components from the sample matrix.[8] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[8][9] In plasma analysis, common sources of matrix effects include phospholipids, proteins, and salts.[8] While this compound as an internal standard can help compensate for matrix effects, significant differences in the matrix composition between samples can still lead to inaccurate results.[8] Effective sample preparation to remove interfering components is key to minimizing matrix effects.[10]
Troubleshooting Guide
Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Binding Disruption | Calcitriol is highly protein-bound in plasma (approximately 99.9%).[11] Ensure complete disruption of protein binding before extraction. This can be achieved by adding a protein precipitating agent like acetonitrile (B52724) or methanol (B129727), or by using denaturing agents. For LLE, pre-treatment with an aqueous solution like 10% ammonia (B1221849) can be effective.[6] |
| Suboptimal SPE Cartridge and Protocol | The choice of SPE sorbent and the optimization of each step (conditioning, loading, washing, and elution) are critical.[3] For Calcitriol, which is a non-polar compound, a reverse-phase sorbent like C18 is commonly used.[2] Ensure the pH of the sample is optimized for retention on the sorbent.[3] The wash step should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough for complete recovery.[3] Consider using a more specialized sorbent like a hydrophilic-lipophilic balanced (HLB) polymer.[12] |
| Incomplete LLE | Ensure vigorous mixing (e.g., vortexing for several minutes) to maximize the interaction between the aqueous plasma and the organic extraction solvent.[7] The choice of extraction solvent is also crucial; a solvent that is immiscible with water and has a high affinity for Calcitriol should be used.[13] Centrifugation should be sufficient to achieve a clean separation of the aqueous and organic layers.[7] |
| Analyte Loss During Evaporation | After extraction, the solvent is typically evaporated to concentrate the sample. Excessive heat or a strong nitrogen stream can lead to the loss of the analyte.[14] Ensure the evaporation temperature is controlled (e.g., 40°C) and the nitrogen flow is gentle.[7] |
| Adsorption to Labware | Vitamin D metabolites can be "sticky" and adsorb to the surfaces of plastic and glass containers. Using low-adsorption tubes and pipette tips can help minimize this issue. Rinsing the sample container with the reconstitution solvent can also help recover any adsorbed analyte.[14] |
High Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | If experiencing significant ion suppression or enhancement, consider switching to a more rigorous sample preparation technique. If currently using PPT, transitioning to LLE or SPE will provide a cleaner extract.[8] A combination of techniques, such as SLE followed by SPE, can offer even more thorough cleanup.[6] |
| Co-elution of Interfering Substances | Optimize the chromatographic method to separate this compound from co-eluting matrix components.[8] This can involve adjusting the mobile phase composition, the gradient profile, or trying a different analytical column with a different chemistry.[8] |
| Phospholipid Contamination | Phospholipids are a major source of matrix effects in plasma samples.[5] Consider using a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or Captiva EMR—Lipid cartridges.[5][15] |
Quantitative Data Summary
The following table summarizes typical recovery rates for different extraction methods for vitamin D metabolites from plasma, as reported in various studies. Note that direct comparisons can be challenging due to variations in specific protocols and analytical methods.
| Extraction Method | Analyte | Reported Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Vitamin D Metabolites | 55% to 85% | [16] |
| Supported Liquid Extraction (SLE) | 25-OH Vitamin D2 & D3 | >95% | [17] |
| Protein Precipitation (PPT) | Highly Protein-Bound Compound | ~78% | [18] |
| Protein Precipitation (PPT) with Lipid Removal | 25-OH Vitamin D | 89% to 106% | [5] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes at 10°C.[1]
-
SPE Cartridge Conditioning: Condition a C18 or a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water to remove polar interferences.[1]
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 seconds.[1]
-
Elution: Elute the this compound with an appropriate organic solvent, such as methanol or acetonitrile. The optimal solvent and volume should be determined experimentally.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 500 µL of plasma, add a known amount of the this compound internal standard solution.[7]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane, or ethyl acetate). Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[7]
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[7]
-
Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
-
Sample Preparation: To a known volume of plasma (e.g., 100 µL), add the this compound internal standard.
-
Precipitation: Add 3 to 4 volumes of a cold organic solvent such as acetonitrile or methanol (e.g., 300-400 µL).[5]
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[16]
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, for analysis. The supernatant can be directly injected into the LC-MS/MS system or undergo further cleanup or concentration steps.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Protein Precipitation (PPT) workflow for this compound.
References
- 1. ijbio.com [ijbio.com]
- 2. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. agilent.com [agilent.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promochrom.com [promochrom.com]
- 15. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Calcitriol with PTAD
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the derivatization of Calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃) using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This derivatization is a critical step for enhancing detection sensitivity in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
The reaction involves a Diels-Alder cycloaddition, where PTAD reacts with the s-cis-diene moiety of Calcitriol. This process significantly improves ionization efficiency and shifts the analyte to a higher mass-to-charge ratio, reducing interference from background ions.[1][3][4][5]
Reaction and Workflow
The derivatization of Calcitriol with PTAD follows a straightforward workflow, from sample preparation to analysis. The chemical reaction itself is a specific cycloaddition that enhances the molecule's detectability for sensitive analytical techniques.
Caption: Diels-Alder reaction between Calcitriol and PTAD.
Caption: General experimental workflow for PTAD derivatization.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of Calcitriol with PTAD.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of PTAD Adduct | Incomplete reaction: Insufficient reaction time or temperature. | Increase incubation time (e.g., up to 2 hours) or temperature (e.g., up to 60°C), monitoring for potential degradation.[3][6] |
| Presence of water: PTAD can react with water, reducing its availability for the Diels-Alder reaction. | Ensure all solvents (e.g., acetonitrile (B52724), ethyl acetate) and glassware are anhydrous. Dry sample extracts completely before adding the PTAD solution.[7] | |
| Degradation of reagents: PTAD is sensitive to light and moisture. Calcitriol can degrade if exposed to harsh conditions. | Use freshly prepared PTAD solution. Store both Calcitriol and PTAD solutions protected from light and at low temperatures. | |
| Incorrect stoichiometry: Insufficient PTAD relative to Calcitriol. | Use a molar excess of PTAD. The optimal ratio should be determined empirically but often starts with a significant excess. | |
| High Signal Variability / Poor Reproducibility | Inconsistent reaction conditions: Minor variations in time, temperature, or reagent concentration between samples. | Standardize all reaction parameters strictly. Use an autosampler or consistent manual technique for reagent addition. Employ a deuterated internal standard (e.g., Calcitriol-d6) to account for variability.[3] |
| Matrix effects in LC-MS/MS: Co-eluting endogenous compounds from the sample matrix suppressing or enhancing the ionization of the adduct. | Improve sample cleanup before derivatization using methods like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[8][9] Adjust chromatographic conditions to separate the adduct from interfering compounds. | |
| Formation of Multiple or Unexpected Peaks | Isomer formation: The Diels-Alder reaction can form two diastereomers (6R and 6S), which may be separated chromatographically. | This is an expected outcome. Ensure analytical methods can resolve or co-elute and integrate both isomers consistently for accurate quantification.[1][10] |
| Side reactions: PTAD may react with other components in the sample extract. | Enhance the purity of the Calcitriol extract before derivatization. Optimize reaction conditions to favor the specific Diels-Alder reaction. | |
| Presence of C-3 epimers: Biological samples may contain C-3 epimers of vitamin D metabolites, which also react with PTAD and can co-elute with the target analyte. | Utilize high-resolution chromatography, such as longer C18 columns or different stationary phases (e.g., PFP), to achieve baseline separation of epimeric adducts.[10][11] | |
| Poor Stability of Derivatized Sample | Degradation of the PTAD adduct: The PTAD-Calcitriol adduct can be unstable over time, especially when exposed to light or stored at inappropriate temperatures. | Analyze derivatized samples as quickly as possible. If storage is necessary, keep extracts at -20°C or lower in the dark. Studies have shown significant degradation of some PTAD adducts after one month of storage.[12] |
| Excess unreacted PTAD: Remaining PTAD can interfere with analysis or contribute to instability. | After the reaction, quench excess PTAD by adding a small amount of water or methanol (B129727).[10][13] Evaporate the sample to dryness before reconstitution. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with PTAD necessary for Calcitriol analysis? A1: Calcitriol is present in very low concentrations in biological samples and has poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI).[3][4] Derivatization with PTAD increases the ionization efficiency by introducing an easily ionizable phenyl group, leading to a significant enhancement in signal intensity (from 24 to over 276-fold improvement has been reported for various vitamin D metabolites).[2][8]
Q2: What is the optimal concentration of PTAD to use? A2: The optimal concentration depends on the sample matrix and the expected amount of Calcitriol. A common starting point is a PTAD solution in acetonitrile or ethyl acetate (B1210297) at a concentration ranging from 0.1 mg/mL to 0.75 mg/mL.[4][14] It is crucial to use a molar excess to ensure the reaction goes to completion. For a typical protocol, 50-100 µL of this solution is added to the dried sample extract.[10][14]
Q3: What are the ideal reaction conditions (time, temperature, solvent)? A3: The reaction is typically performed at room temperature for 1 to 2 hours in the dark.[3][13][14] Some protocols suggest that heating to 60°C can accelerate the reaction, achieving completion in as little as 10 minutes.[6] The most common solvents are anhydrous acetonitrile or ethyl acetate.[4][14]
Q4: How can I confirm the derivatization reaction is complete? A4: The completion of the reaction can be monitored by LC-MS/MS by observing the disappearance of the underivatized Calcitriol peak and the appearance of the PTAD-Calcitriol adduct peak. The characteristic pink/red color of the PTAD solution will also fade as it is consumed in the reaction.
Q5: How should the derivatized samples be stored, and for how long? A5: Derivatized samples should be analyzed as soon as possible due to potential stability issues. If storage is unavoidable, they should be kept in the dark at -20°C or below.[12] One study noted that PTAD-derivatized vitamin D metabolites can degrade by 54-72% after one month of storage at -20°C.[12]
Quantitative Data Summary
The following tables summarize typical parameters and conditions cited in the literature for the derivatization and analysis of Calcitriol and other vitamin D metabolites.
Table 1: Typical Derivatization Reaction Conditions
| Parameter | Condition | Source(s) |
|---|---|---|
| Derivatizing Agent | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | [3][14] |
| PTAD Concentration | 0.1 - 0.75 mg/mL | [4][14] |
| Solvent | Anhydrous Acetonitrile or Ethyl Acetate | [4][14] |
| Reaction Time | 10 minutes to 2 hours | [3][6] |
| Reaction Temperature | Room Temperature to 60°C | [6][14] |
| Reaction Environment | Protected from light |[13] |
Table 2: Example LC-MS/MS Parameters for PTAD-Calcitriol Adduct
| Parameter | Specification | Source(s) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) | [3][4] |
| Precursor Ion (m/z) | 574.4 [M+H]⁺ | [3] |
| Product Ion (m/z) | 314.1 (Diagnostic Fragment) | [3][5] |
| Internal Standard | This compound (deuterated) | [3] |
| IS Precursor Ion (m/z) | 580.4 [M+H]⁺ | [3] |
| IS Product Ion (m/z) | 314.1 | [3] |
| LC Column | C18 Reverse-Phase (e.g., 100mm x 2.1mm, 1.7µ) | [3] |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., Ammonium Trifluoroacetate) |[3] |
Key Experimental Protocol
This section provides a representative methodology for the derivatization of Calcitriol in a plasma sample extract for LC-MS/MS analysis.
-
Sample Preparation (Pre-derivatization):
-
To 500 µL of human plasma, add a deuterated internal standard (this compound).[3]
-
Perform sample cleanup and extraction using Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to isolate Calcitriol from matrix components.[3][9]
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 30-40°C.[3][8] It is critical that the sample is completely dry.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of PTAD in anhydrous acetonitrile (e.g., 0.5 mg/mL).[13]
-
Add 50-100 µL of the PTAD solution to each dried sample extract.[10]
-
Vortex briefly (e.g., 15-30 seconds) to ensure the residue is fully dissolved.[14]
-
Incubate the mixture at room temperature for 1-2 hours, protected from light.[3][14]
-
-
Final Sample Preparation (Post-derivatization):
-
(Optional) Add 20-50 µL of water or methanol to quench any excess PTAD and vortex for 5 minutes.[10][13]
-
Evaporate the solvent completely under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 75:25 Methanol/Water with 0.1% formic acid).[4]
-
Vortex thoroughly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbio.com [ijbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
matrix effects in vitamin D analysis using deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of vitamin D and its metabolites using deuterated internal standards with LC-MS/MS.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Poor reproducibility of the analyte/internal standard area ratio across different samples.
-
Question: My analyte to deuterated internal standard (d-IS) area ratio is inconsistent across different samples, leading to high variability in my results. What could be the cause?
-
Answer: This is a classic sign of differential matrix effects, where the analyte and the d-IS are not affected by ion suppression or enhancement to the same degree.[1] The most common reasons for this are:
-
Chromatographic Separation: The analyte and the d-IS may not be perfectly co-eluting. Even a slight separation can expose them to different matrix components as they enter the mass spectrometer, causing variability in their ionization efficiency.[1][2] This can be due to the "deuterium isotope effect," which can alter the retention time of the deuterated standard.[1][3]
-
Variable Matrix Composition: Different patient or sample lots can have varying concentrations of interfering substances like phospholipids (B1166683), leading to inconsistent matrix effects.[3][4]
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the d-IS from multiple matrix-containing samples. They should perfectly co-elute. If a slight separation is observed, chromatographic conditions need optimization.
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to ensure co-elution.
-
Experiment with a different stationary phase (e.g., C18, F5) to improve separation from interfering matrix components.
-
Consider using a lower resolution column to force co-elution of the analyte and d-IS if the deuterium (B1214612) isotope effect is problematic.[2]
-
-
Enhance Sample Preparation: The goal is to remove as many matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): This is generally more effective than liquid-liquid extraction (LLE) at removing interfering compounds.[5][6]
-
Phospholipid Removal Plates: These specialized plates use materials like zirconium-coated silica (B1680970) to specifically retain phospholipids, which are a major source of matrix effects in plasma and serum.[7]
-
LLE-SPE Combination: A combined approach of LLE followed by SPE can significantly reduce ion suppression compared to SPE alone.[5]
-
-
Evaluate Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects, particularly for analytes like vitamin D.[4][8][9]
-
Issue 2: The concentration of my low-level samples is consistently overestimated.
-
Question: I'm observing a positive bias in my low concentration samples and quality controls. What could be causing this?
-
Answer: Overestimation, especially at low concentrations, can be due to:
-
Impurity in the Internal Standard: The deuterated internal standard might contain a small amount of the unlabeled analyte as an impurity.[1] This will add to the analyte's signal, causing a positive bias that is more pronounced at lower analyte concentrations.
-
Isobaric Interferences: A compound in the matrix may have the same mass-to-charge ratio (m/z) as the analyte and co-elute, leading to an artificially high signal.[10] For vitamin D analysis, known interferences include C3-epimers and other isomers.[10]
Troubleshooting Steps:
-
Verify Internal Standard Purity: Analyze a high concentration solution of the d-IS alone and check for any signal in the analyte's mass transition. If a significant signal is present, the d-IS is contaminated. Contact the supplier for a purity report or obtain a new, higher-purity standard.
-
Improve Chromatographic Resolution: Enhance the separation of the analyte from potential isobaric interferences.
-
Check for Epimers: Ensure your chromatography can separate the active form from its C3-epimer, as they are isobaric and can lead to overestimation if not resolved.[10][11]
-
Issue 3: The internal standard signal is unexpectedly low or variable.
-
Question: My deuterated internal standard signal is inconsistent or much lower than expected. What should I investigate?
-
Answer: A low or variable d-IS signal can be caused by:
-
Interference with the Internal Standard: A matrix component could have the same m/z as the internal standard, leading to signal suppression or an artificially high and variable signal.[1]
-
Isotopic Instability (H/D Exchange): In some cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix.[1] This is more likely for deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. This reduces the d-IS signal and can potentially increase the analyte signal.[1]
-
Inefficient Extraction: The extraction procedure may not be optimal for vitamin D, leading to poor and variable recovery of both the analyte and the internal standard.
Troubleshooting Steps:
-
Assess Matrix Effects on the IS: Use post-column infusion experiments to identify regions of ion suppression in your chromatogram. This can help determine if a co-eluting matrix component is suppressing the d-IS signal.[12][13]
-
Evaluate Internal Standard Stability: Check the chemical structure of your d-IS. If deuterium atoms are on exchangeable protons, consider using a standard where the label is on a more stable part of the molecule, such as a ¹³C-labeled standard.[14]
-
Optimize Extraction Protocol: Review and optimize your sample preparation method.
-
Ensure the protein precipitation step is efficient in releasing vitamin D from its binding proteins.[8]
-
Evaluate different LLE solvents or SPE sorbents to improve recovery.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of vitamin D analysis?
A1: Matrix effects are the alteration of the ionization efficiency of vitamin D or its metabolites by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] This interference can decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[1] These effects are a major concern as they can compromise the accuracy, precision, and sensitivity of the analytical method.[3] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1][10]
Q2: How are deuterated internal standards supposed to correct for matrix effects?
A2: Deuterated internal standards (d-IS), a type of stable isotope-labeled internal standard (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][15] Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[15] By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][15]
Q3: Why might a deuterated internal standard fail to compensate for matrix effects?
A3: While highly effective, d-IS may not always perfectly compensate for matrix effects due to "differential matrix effects."[1] This occurs when the analyte and the d-IS are affected differently by the matrix. A primary cause is a slight chromatographic separation between the two, often due to the "deuterium isotope effect," which can make the deuterated compound slightly less retentive on a reversed-phase column.[1][3] If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[3][16]
Q4: What are the best sample preparation techniques to minimize matrix effects for vitamin D analysis?
A4: Improving sample preparation is one of the most effective ways to reduce matrix effects.[7] Recommended techniques include:
-
Supported Liquid Extraction (SLE): This technique is less time-consuming than traditional LLE and can be automated.[11]
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts than protein precipitation or LLE.[5][6] Polymeric mixed-mode sorbents can be very effective.[7]
-
Phospholipid Removal: Using specific plates or cartridges (e.g., HybridSPE) that target the removal of phospholipids is highly recommended as these are major contributors to matrix effects.[7]
Q5: Can changing the mass spectrometer's ionization source help reduce matrix effects?
A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for the analysis of vitamin D and its metabolites.[8][9] If you are experiencing significant ion suppression with ESI, switching to APCI can lead to a more stable and robust method.[4][9]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation and Phospholipid Removal
This protocol is suitable for the analysis of 25-hydroxyvitamin D2 and D3 from human serum.
-
Spiking: To 100 µL of serum sample, calibrator, or QC, add 10 µL of the deuterated internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) containing 1% formic acid.
-
Mixing: Thoroughly mix by vortexing for 1 minute or by aspirating/dispensing the mixture five times.
-
Incubation: Allow the samples to sit for 5 minutes to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.
-
Elution: Apply a vacuum of 10" Hg for 4 minutes to pull the sample through the sorbent.
-
Analysis: Collect the filtrate and inject it directly into the LC-MS/MS system.
Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is a higher-throughput alternative to traditional LLE.
-
Pre-treatment: Mix 150 µL of serum with 150 µL of 2-propanol containing the deuterated internal standard.
-
Loading: Load the mixture onto a Supported Liquid Extraction (SLE) plate and apply a brief vacuum (5 Hg for 10 seconds) to absorb the sample into the sorbent. Let it sit for 6 minutes.[11]
-
Elution: Elute the vitamin D metabolites by applying two 800 µL aliquots of a 90:10 (v/v) mixture of methyl-tert-butyl ether (MTBE) and ethyl acetate.[11]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50 °C.[11]
-
Reconstitution: Reconstitute the dried extract in 125 µL of 50:50 (v/v) water/methanol for LC-MS/MS analysis.[11]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%)* | Reference |
| Protein Precipitation | 25(OH)D₃ | Serum | -25% to -40% | [17] |
| HybridSPE®-Phospholipid | 25(OH)D₃ | Serum | < -10% | [17] |
| LLE-SPE | 1α,25(OH)₂VitD₃ | Serum | 2 to 4-fold reduction in ion suppression vs. SPE alone | [5] |
*Matrix Effect (%) is calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100. Negative values indicate ion suppression.
Table 2: Typical LC-MS/MS Parameters for 25-Hydroxyvitamin D3 Analysis
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d6-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 | 407.3 |
| Product Ion (m/z) | 383.3 | 389.3 |
| Ionization Mode | APCI or ESI (Positive) | APCI or ESI (Positive) |
| Typical Retention Time | 2-5 minutes (column dependent) | Co-elutes with analyte |
| Column | C18 or F5, <3 µm particle size | C18 or F5, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Methanol or Acetonitrile with 0.1% Formic Acid |
Note: Specific m/z transitions and chromatographic conditions should be optimized in your laboratory.
Visualizations
Caption: A typical experimental workflow for vitamin D quantification.
Caption: The logical basis for matrix effect compensation.
Caption: A troubleshooting flowchart for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of vitamin D metabolites 25(OH)D3 and 1α,25(OH)2D3 in human plasma using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. myadlm.org [myadlm.org]
- 17. UQ eSpace [espace.library.uq.edu.au]
Calcitriol-d6 stability in biological matrices during storage
Welcome to the technical support center for Calcitriol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices during storage and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Calcitriol, the biologically active form of vitamin D3. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The six deuterium (B1214612) atoms increase its mass, allowing it to be distinguished from the endogenous, non-labeled Calcitriol by the mass spectrometer. Since its chemical and physical properties are nearly identical to Calcitriol, it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, making it an excellent tool to correct for variability during sample preparation and analysis.
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. Proper storage at low temperatures is crucial.
-
Light: Calcitriol and its analogs are sensitive to light and can undergo photodegradation.[1] Samples should be protected from light during handling and storage.
-
pH: Extreme pH conditions can lead to the degradation of this compound. It is advisable to maintain a neutral pH for samples and solutions whenever possible.[2]
-
Oxidation: As with many biological molecules, this compound can be susceptible to oxidation. Minimizing exposure to air and using antioxidants may be beneficial in certain applications.
-
Matrix Components: Enzymes and other components within biological matrices like plasma or serum can potentially contribute to the degradation of the analyte and internal standard.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte and the internal standard, potentially leading to decreased concentrations.[3]
Q3: What is isotopic exchange and is it a concern for this compound?
Isotopic exchange, or back-exchange, is a phenomenon where deuterium atoms on a labeled internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[4] This can lead to a decrease in the internal standard signal and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[4] For this compound, the deuterium labels are typically on the side chain, which are generally stable. However, it is good practice to assess the stability of the label during method development, especially when using solvents or mobile phases with extreme pH or at elevated temperatures.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in bioanalytical methods.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and validated sample preparation procedures. Use calibrated pipettes and ensure thorough mixing at each step. |
| Differential matrix effects between samples. | Optimize the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) to minimize matrix components. Evaluate matrix effects from different sources of the biological matrix. | |
| Adsorption to container surfaces. | Use low-binding tubes and vials. Silanize glassware if necessary. | |
| Decreasing Internal Standard Signal Over an Analytical Run | Degradation of this compound in the autosampler. | Assess the autosampler stability of processed samples. If degradation is observed, reduce the residence time in the autosampler or use a cooled autosampler. |
| System carryover. | Inject blank solvent injections after high-concentration samples to check for carryover. If observed, clean the injector port, needle, and column. | |
| Inaccurate Quantification (Bias) | Isotopic contribution from the internal standard to the analyte signal. | Check the certificate of analysis for the isotopic purity of the this compound standard. If necessary, analyze a high-concentration solution of the internal standard alone to quantify the contribution to the analyte signal and correct the results. |
| Isotopic exchange (back-exchange). | Evaluate the stability of the deuterium label in the analytical solutions over time. Maintain a neutral pH and avoid prolonged exposure to protic solvents at high temperatures.[4] | |
| In-source fragmentation of the internal standard. | Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation that could lead to interference with the analyte signal. |
Stability of this compound in Biological Matrices
The stability of this compound as an internal standard is critical for the accuracy of bioanalytical methods. Stability should be assessed under conditions that mimic the handling and storage of study samples.[5]
Table 1: Summary of this compound Stability in Human Plasma/Serum
| Stability Type | Storage Condition | Duration | Acceptance Criteria | Typical Finding |
| Short-Term (Bench-Top) | Room Temperature (~25°C) | At least 4 hours | Mean concentration within ±15% of initial | Stable[6] |
| Freeze-Thaw | -20°C to Room Temperature | At least 3 cycles | Mean concentration within ±15% of initial | Stable |
| Long-Term | -20°C | At least 3 months | Mean concentration within ±15% of initial | Generally stable, but monitoring is recommended[7][8] |
| Long-Term | -70°C / -80°C | At least 1 month | Mean concentration within ±15% of initial | Stable[9] |
| Processed Sample (Autosampler) | 4°C | At least 24 hours | Mean concentration within ±15% of initial | Stable[9] |
Note: The stability data presented is a general guide based on typical findings for vitamin D metabolites and bioanalytical method validation principles. It is essential to perform stability testing under the specific conditions of your laboratory and analytical method.
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.
Materials:
-
Blank human plasma
-
This compound stock solution
-
Calcitriol stock solution
-
Validated LC-MS/MS method for Calcitriol analysis
Procedure:
-
Prepare Quality Control (QC) Samples: Spike blank human plasma with Calcitriol and this compound to prepare low and high concentration QC samples (LQC and HQC). Prepare at least three replicates for each concentration and for each freeze-thaw cycle.
-
Baseline Analysis (Cycle 0): Analyze one set of LQC and HQC samples immediately after preparation to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis after Each Cycle: After one, two, and three freeze-thaw cycles, analyze a set of LQC and HQC samples.
-
Data Analysis: Calculate the mean concentration and standard deviation for each set of QC samples at each freeze-thaw cycle. Compare the mean concentrations of the thawed samples to the baseline concentrations. The samples are considered stable if the mean concentration is within ±15% of the baseline concentration.
Visualizations
Below are diagrams illustrating key concepts relevant to Calcitriol analysis and experimental workflows.
Caption: Simplified Calcitriol signaling pathway.
Caption: General bioanalytical workflow using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Preanalytical stability of 25(OH)-vitamin D3 in human blood or serum at room temperature: solid as a - Biospecimen Research Database [brd.nci.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing background noise in Calcitriol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in Calcitriol (1,25-dihydroxyvitamin D) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in Calcitriol quantification?
A1: Background noise in Calcitriol quantification can originate from several sources, depending on the analytical method used. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), common sources include matrix effects from the biological sample (e.g., plasma, serum), interfering substances that are isobaric to Calcitriol, and contamination from labware or reagents.[1] In immunoassays like ELISA or RIA, high background can be caused by insufficient washing, improper blocking of non-specific binding sites, cross-reactivity of antibodies with other vitamin D metabolites, and contaminated reagents.[2][3][4]
Q2: How can I reduce matrix effects in my LC-MS/MS analysis of Calcitriol?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant source of background noise and inaccuracy in LC-MS/MS.[1] Effective sample preparation is key to minimizing these effects. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances before analysis.[5][6] Supported liquid extraction (SLE) followed by SPE can also be a robust method to obtain clean extracts.[7][8] Additionally, the use of a deuterated internal standard, such as Calcitriol-d6, can help to compensate for matrix effects during quantification.[5]
Q3: What is the purpose of derivatization in Calcitriol LC-MS/MS analysis?
A3: Calcitriol has poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI).[9] Derivatization is a chemical modification process used to improve the ionization efficiency and thus the sensitivity of the assay. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and Amplifex react with Calcitriol to add a chemical moiety that is more readily ionized, leading to a significantly higher signal-to-noise ratio.[10] This allows for the detection of the very low physiological concentrations of Calcitriol.
Q4: My ELISA results for Calcitriol show high background. What are the likely causes and solutions?
A4: High background in an ELISA can obscure the true signal and reduce the sensitivity of your assay. Common causes and their solutions include:
-
Insufficient Washing: Unbound antibodies and reagents can remain in the wells, leading to a high background signal. Increase the number of wash steps and the soaking time during washes.[2][4]
-
Improper Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Optimize the blocking buffer concentration and consider trying different blocking agents.[2]
-
Contaminated Reagents: Substrate solutions, in particular, can become contaminated and lead to a high background. Always use fresh reagents and sterile pipette tips.[3]
-
Excessive Incubation Times or Temperatures: Over-incubation can lead to increased non-specific binding. Adhere strictly to the incubation times and temperatures specified in the protocol.[2][4]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase background. Titrate your antibodies to find the optimal concentration.
Troubleshooting Guides
Issue 1: High Background Noise in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or a combination of Supported Liquid Extraction (SLE) and SPE.[7][8] | Reduced interference from the sample matrix, leading to a cleaner baseline and improved signal-to-noise ratio. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents.[1] | Elimination of background peaks originating from contaminated materials. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the wash method for the autosampler and injection port.[7] | No significant peaks should be observed in the blank injection, indicating effective cleaning between samples. |
| Suboptimal Mass Spectrometry Parameters | Optimize source parameters (e.g., temperature, gas flows) and collision energy for the specific Calcitriol derivative being analyzed.[9] | Increased signal intensity for Calcitriol and potentially reduced background, improving the signal-to-noise ratio. |
Issue 2: Poor Reproducibility in Immunoassays (ELISA/RIA)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inconsistency | Ensure pipettes are properly calibrated. Use a consistent pipetting technique for all wells, such as reverse pipetting for viscous samples.[4] | Reduced coefficient of variation (CV) between replicate wells. |
| Inadequate Plate Washing | Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied completely during each wash step.[4] | More consistent results across the plate due to the removal of unbound reagents. |
| "Edge Effects" | Avoid using the outer wells of the microplate for standards and samples, as they are more prone to temperature fluctuations. Fill the outer wells with buffer or water.[3] | Minimized variability between wells due to more uniform temperature across the plate. |
| Incomplete Reagent Mixing | Gently vortex or invert reagent solutions before use to ensure homogeneity.[3] | Consistent results across all wells as reagents are uniformly distributed. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Calcitriol from Human Plasma
This protocol is a general guideline and may need optimization for specific SPE cartridges and equipment.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[5]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Further wash with a solution of 40% methanol in water to remove less polar interferences.[11]
-
-
Elution:
-
Elute the Calcitriol and internal standard with 2 mL of chloroform (B151607) or 100% methanol into a clean collection tube.[5][11]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[5]
-
The dried residue is now ready for derivatization or can be reconstituted in an appropriate solvent for LC-MS/MS analysis.
-
Protocol 2: Derivatization with PTAD
-
Preparation of PTAD Solution:
-
Prepare a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile (B52724) at a concentration of 0.75 mg/mL.[10]
-
-
Derivatization Reaction:
-
Sample Preparation for Injection:
-
After the incubation, the derivatized sample can be directly transferred to an autosampler vial for LC-MS/MS analysis.[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Calcitriol Quantification
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[6][12] | Simple, fast, and inexpensive.[6] | May not effectively remove all interferences (e.g., phospholipids), leading to significant matrix effects. Inconsistent recovery.[5][6] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Calcitriol is partitioned from the aqueous sample matrix into an immiscible organic solvent (e.g., hexane, ethyl acetate).[13] | Can provide very clean extracts by removing polar interferences.[13] | Can be labor-intensive, difficult to automate, and may have variable recovery.[13] | When a high degree of sample cleanup is required and throughput is not the primary concern. |
| Solid-Phase Extraction (SPE) | Calcitriol is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[5][11] | Provides excellent sample cleanup, is highly reproducible, and can be automated for high throughput.[5] | Can be more expensive than PPT or LLE. Method development may be required to optimize sorbent and solvent selection. | Gold standard for clinical and research applications requiring high sensitivity and accuracy. |
| Supported Liquid Extraction (SLE) | The aqueous sample is absorbed onto an inert solid support. A water-immiscible organic solvent is then used to elute the analytes of interest.[7][14] | Simpler and faster than traditional LLE, easily automated, and provides clean extracts.[14] | Cost can be a factor. May not be as effective as SPE for removing all types of interferences. | A good alternative to LLE for high-throughput applications requiring clean extracts. |
Visualizations
References
- 1. Useful Protocols [research.childrenshospital.org]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. maxanim.com [maxanim.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. ijbio.com [ijbio.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape in Calcitriol Chromatography
Welcome to the technical support center for Calcitriol (B1668218) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with peak shape during your HPLC or UHPLC analysis.
Troubleshooting Guide: Common Peak Shape Problems
An ideal chromatographic peak is symmetrical and Gaussian in shape. Deviations from this symmetry can compromise the accuracy and precision of your results by affecting resolution and integration. This guide addresses the most common peak shape issues: peak tailing, peak fronting, and split peaks.
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half. This distortion can lead to inaccurate peak integration and reduced resolution from subsequent peaks.
Caption: Troubleshooting workflow for addressing peak tailing in chromatography.
Q1: What causes my Calcitriol peak to tail?
Peak tailing for Calcitriol can be caused by several factors:
-
Secondary Interactions: Calcitriol, a steroidal compound, can have secondary interactions with the stationary phase. These interactions are often with active sites, like residual silanol (B1196071) groups on silica-based columns, which can be particularly problematic for basic compounds.[1][2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][4][5]
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample flow path, causing tailing.[2][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between Calcitriol and the stationary phase.[7]
-
Metal Interactions: Some analytes can interact with the metal surfaces of the HPLC system, such as stainless-steel tubing and frits, leading to peak tailing.[3][8]
Q2: How can I reduce peak tailing caused by secondary interactions?
To minimize secondary interactions, consider the following:
-
Adjust Mobile Phase pH: For silica-based columns, ensure the mobile phase pH is within the stable range of the column to minimize silanol interactions.[7] It is often recommended to use a buffer with a pH at least 2 units away from the pKa of your analyte.
-
Use Mobile Phase Additives: Incorporating a small amount of a competing agent, like an amine modifier, can help reduce interactions with silanol groups.[3][7]
-
Select an Appropriate Column: Utilize a high-purity, end-capped column to minimize the number of free silanol groups available for interaction.[3][9] Columns with low silanol activity are also a good option.[10]
Q3: What should I do if I suspect column overload?
Column overload is a common cause of peak shape issues.[4][6]
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample and reinject it.[5][11]
-
Decrease Injection Volume: If diluting the sample is not an option, reduce the injection volume.[4][12]
| Parameter | Recommendation |
| Sample Concentration | Reduce until peak shape improves |
| Injection Volume | Decrease to stay within the column's linear capacity[3] |
Q4: My column might be the issue. What steps should I take?
If you suspect column degradation is causing peak tailing, follow these steps:
-
Remove the Guard Column: If you are using a guard column, remove it and run the analysis again. If the peak shape improves, replace the guard column.[6]
-
Backflush the Column: If the inlet frit is partially blocked, reversing the column and flushing it to waste may resolve the issue.[6]
-
Replace the Column: If the above steps do not work, the column packing may be compromised, and the column should be replaced.[2]
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. This issue often points to problems with sample overload or incompatibility between the sample solvent and the mobile phase.[4][13]
Caption: Troubleshooting workflow for addressing peak fronting in chromatography.
Q1: What are the common causes of peak fronting for Calcitriol?
The primary causes of peak fronting are:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[4][13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[3][14]
-
Column Degradation: A collapsed column bed can also lead to peak fronting.[4][13]
Q2: How do I resolve peak fronting caused by the sample solvent?
The best practice is to dissolve your sample in the initial mobile phase whenever possible. If Calcitriol's solubility is an issue, use a solvent that is weaker than or as close in elution strength to the mobile phase as possible.[14][15] Using a sample solvent with a lower elution strength can sometimes even sharpen the peak.[14]
| Scenario | Recommended Action |
| Sample solvent is stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent.[14] |
| Sample has poor solubility in mobile phase | Use the minimum amount of a stronger solvent to dissolve the sample, then dilute with the mobile phase.[15] |
Q3: What if reducing the sample concentration and changing the solvent doesn't work?
If you have addressed potential sample overload and solvent incompatibility, the issue may lie with the column itself.[4] Poor column packing or physical degradation of the column bed can contribute to peak fronting.[13] In this case, replacing the column is the recommended solution.[4]
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte. This can be caused by a disrupted flow path at the column inlet, co-elution of an interfering compound, or issues with the sample solvent.[16]
Caption: Troubleshooting workflow for addressing split peaks in chromatography.
Q1: Why are all the peaks in my chromatogram splitting?
If all peaks are splitting, the problem likely occurs before the separation begins. Potential causes include:
-
Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit, disrupting the flow path.[15][16]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through the column via different paths, resulting in split peaks.[16]
-
Injector Issues: Problems with the injector can also lead to a distorted injection profile.
Q2: Only my Calcitriol peak is splitting. What could be the cause?
If only a single peak is splitting, the issue is likely chemical in nature.[15]
-
Sample Solvent Effect: Injecting a sample in a solvent that is not compatible with the mobile phase can cause the peak to split.
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other.[16] Calcitriol has isomers that could potentially co-elute if the method is not optimized.[17]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of Calcitriol, it can exist in both ionized and non-ionized forms, leading to peak splitting.
Q3: How can I fix a single split peak for Calcitriol?
Here are some steps to troubleshoot a single split peak:
-
Inject a Smaller Volume: To check for co-elution, inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you will need to optimize your method to improve resolution.[16]
-
Prepare Sample in Mobile Phase: Ensure your sample is dissolved in the mobile phase to rule out solvent incompatibility.
-
Adjust Mobile Phase pH: If you suspect the issue is related to the pKa of Calcitriol, adjust the mobile phase pH to be at least 2 pH units away from the pKa.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the peak shape of Calcitriol?
Column temperature can influence peak shape and resolution.
-
Improved Symmetry: Increasing the column temperature can sometimes improve peak symmetry by increasing the efficiency of mass transfer.[7][18]
-
Reduced Retention Time: Higher temperatures decrease the viscosity of the mobile phase, which can lead to shorter retention times.[19][20]
-
Selectivity Changes: Temperature can also affect the selectivity of the separation, potentially improving the resolution between Calcitriol and its related compounds.[19][20]
It is important to maintain a stable column temperature to ensure reproducible results.[20][21]
| Temperature Change | Potential Effect on Chromatography |
| Increase | Decreased retention time, reduced system backpressure, potentially improved peak shape.[20] |
| Decrease | Increased retention time, potentially improved resolution for closely eluting compounds.[20] |
| Fluctuation | Inconsistent retention times and poor reproducibility.[12][21] |
Q2: What is an ideal mobile phase for Calcitriol analysis?
The optimal mobile phase will depend on the specific column and instrumentation being used. However, for reversed-phase HPLC of Calcitriol, common mobile phases consist of mixtures of acetonitrile (B52724) and/or methanol (B129727) with water.[22][23] Gradient elution, where the mobile phase composition is changed over time, can be effective for separating Calcitriol from its impurities and isomers.[7][17]
Experimental Protocol: Basic Mobile Phase Preparation
-
Choose Solvents: Use HPLC-grade acetonitrile, methanol, and water.
-
Prepare Aqueous Portion: If a buffer is needed, accurately weigh the buffering agent and dissolve it in HPLC-grade water. Adjust the pH as required using an appropriate acid or base.
-
Filter: Filter the aqueous portion of the mobile phase through a 0.45 µm or 0.22 µm filter to remove any particulates.
-
Mix Solvents: Measure the required volumes of the organic and aqueous phases and mix them thoroughly.
-
Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the system.
Q3: What are some important considerations for Calcitriol sample preparation?
Proper sample preparation is crucial for good chromatography.
-
Solubility: Calcitriol is a fat-soluble vitamin.[24] Ensure it is fully dissolved in the sample solvent.
-
Solvent Choice: As discussed, the sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion.[3][14]
-
Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the column and system.[25]
-
Stability: Calcitriol can be sensitive to light, heat, and alkaline conditions.[26] Protect samples from degradation by storing them appropriately, for example, at low temperatures and protected from light.[27]
Q4: How can I prevent column contamination and degradation?
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample.[6]
-
Sample Preparation: Proper sample cleanup and filtration are the best ways to prevent column contamination.[25]
-
Column Flushing: Regularly flush the column with a strong solvent to remove any strongly retained compounds.
-
Operate within pH Limits: Always operate the column within the pH range specified by the manufacturer to prevent degradation of the stationary phase.
References
- 1. m.youtube.com [m.youtube.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. silicycle.com [silicycle.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromtech.com [chromtech.com]
- 21. uhplcs.com [uhplcs.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 24. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. ijlpr.com [ijlpr.com]
- 27. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for Calcitriol-d6 Fragmentation
Welcome to the technical support center for optimizing collision energy in the analysis of Calcitriol-d6. This resource is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Calcitriol, with this compound as an internal standard. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected precursor and product ions for this compound?
The precursor ion for this compound will depend on the ionization method and whether a derivatization agent is used. In positive electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Due to the low ionization efficiency of underivatized Calcitriol, derivatization with agents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or commercially available reagents like Amplifex® is common to enhance signal intensity.[1][2]
The product ions are generated by the fragmentation of the precursor ion in the collision cell. The fragmentation pattern of this compound is expected to be very similar to that of unlabeled Calcitriol, with a +6 Da mass shift in the precursor and any fragments containing the deuterium (B1214612) labels.[1] Common fragmentation pathways involve the loss of water molecules and cleavage of the side chain.
Q2: How do I determine the optimal collision energy for my specific instrument?
The optimal collision energy is instrument-dependent and should be determined empirically. A common procedure is to infuse a standard solution of this compound (or derivatized this compound) directly into the mass spectrometer and perform a collision energy ramp. This involves systematically increasing the collision energy and monitoring the intensity of the product ions. The collision energy that produces the most stable and intense signal for the desired product ion is considered optimal.[3] Automated compound optimization software available on many tandem mass spectrometers can streamline this process.
Q3: I am observing a weak or unstable signal for my this compound fragment ions. What are the possible causes and solutions?
Several factors can contribute to a weak or unstable signal:
-
Suboptimal Collision Energy: The applied collision energy may be too low to induce efficient fragmentation or too high, leading to excessive fragmentation into very small, unspecific ions. Perform a collision energy optimization experiment as described in the experimental protocol below.
-
Poor Ionization Efficiency: Calcitriol and its analogs are known for their poor ionization efficiency in ESI. Consider using a derivatization agent to improve signal intensity.[1] Atmospheric pressure chemical ionization (APCI) can sometimes provide better sensitivity for less polar compounds like underivatized Vitamin D metabolites.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modifying the chromatographic conditions to better separate this compound from interfering matrix components can also be beneficial.
-
Source Contamination: A dirty ion source can lead to poor sensitivity and signal instability. Regular cleaning and maintenance of the mass spectrometer's ion source are crucial.
-
Incorrect Gas Settings: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell can affect fragmentation efficiency. Ensure the collision gas pressure is set according to the manufacturer's recommendations for your instrument.
Q4: I am seeing unexpected fragment ions or interferences in my this compound MRM transition. How can I troubleshoot this?
-
Isotopic Crosstalk: If the MRM transition for Calcitriol is not well-resolved from that of this compound, you may observe crosstalk. This is particularly relevant if the chosen product ion for Calcitriol is close in mass to a fragment of this compound. Ensure your chromatography provides sufficient separation between the analyte and the internal standard.
-
Isobaric Interferences: Metabolites or other endogenous compounds in the sample may have the same nominal mass as this compound or its fragments. High-resolution mass spectrometry can help to distinguish between the target analyte and isobaric interferences. If using a triple quadrupole instrument, optimizing chromatography to separate the interfering compound is the primary solution.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source before the precursor ion enters the quadrupole. This can be minimized by optimizing the source parameters, such as the declustering potential or cone voltage.
Data Presentation: MRM Transitions and Collision Energies
The optimal collision energy for a given MRM transition is highly dependent on the mass spectrometer and the derivatization agent used. The following table provides starting points for method development. It is crucial to perform a collision energy optimization on your specific instrument.
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Normalized Collision Energy (V) | Reference |
| This compound | Amplifex® | 754.5 | 431.3 | 35 | [4] |
| This compound | PTAD | 580.0 | 314.2 | 15 - 35 (typical range) | [1] |
| This compound | Underivatized | 423.4** | 405.4, 387.4 | 10 - 30 (typical range) |
*Note: The m/z values for PTAD-derivatized this compound are estimated based on the known fragmentation of PTAD-derivatized Calcitriol and the +6 Da mass shift. The optimal collision energy should be determined experimentally.
**Note: The m/z values for underivatized this compound are based on the [M+H]⁺ precursor and subsequent water losses. These transitions often have low intensity and may not be suitable for high-sensitivity quantification.
Experimental Protocols
Protocol for Optimizing Collision Energy for this compound
This protocol outlines the general steps for determining the optimal collision energy for a specific MRM transition of this compound using direct infusion.
1. Preparation of this compound Standard Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
- If using a derivatization agent, follow the manufacturer's protocol to derivatize a known amount of the this compound stock solution.
- Dilute the (derivatized) this compound solution to a final concentration of 50-100 ng/mL in a solvent compatible with your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
2. Mass Spectrometer Setup:
- Set up your mass spectrometer for direct infusion using a syringe pump.
- Infuse the prepared this compound standard solution at a constant flow rate (e.g., 5-10 µL/min).
- Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and intense signal for the this compound precursor ion.
3. Collision Energy Ramp:
- Set up a product ion scan for the selected precursor ion of this compound.
- Create a method to ramp the collision energy over a relevant range (e.g., from 5 V to 50 V in 2 V increments).
- Acquire data across the entire collision energy range.
4. Data Analysis:
- Examine the resulting data to identify the major product ions.
- For each product ion of interest, plot its intensity as a function of the collision energy.
- The collision energy that yields the maximum intensity for the desired product ion is the optimal collision energy for that specific MRM transition.
5. MRM Method Finalization:
- Create an MRM method using the determined precursor ion, product ion, and optimal collision energy.
- Further optimization of other parameters, such as declustering potential and cell exit potential, may also be beneficial.
Mandatory Visualization
Caption: Workflow for optimizing collision energy for this compound fragmentation.
References
Technical Support Center: Automated Calcitriol Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce carryover in automated Calcitriol assays.
Frequently Asked Questions (FAQs)
Q1: What is sample carryover and why is it a concern in automated Calcitriol assays?
A1: Sample carryover occurs when a small amount of an analyte from a preceding sample is detected in a subsequent sample, leading to artificially elevated results.[1] In automated Calcitriol assays, which often involve sensitive detection methods like mass spectrometry, even minute levels of carryover can significantly impact the accuracy and reliability of results, especially when a high-concentration sample is followed by a low-concentration one.[1][2]
Q2: What are the common sources of carryover in an automated LC-MS/MS system?
A2: Carryover in LC-MS/MS systems can originate from several components of the instrument's flow path. The most common sources include the autosampler needle, injection valve, sample loop, and the analytical column itself, particularly the guard column.[2][3][4] The chemical properties of the analyte, such as the "stickiness" of molecules like Calcitriol, can also contribute to its adsorption onto surfaces within the system.[2]
Q3: How can I determine if I have a carryover issue?
A3: A standard method to assess carryover is to inject a blank solvent or matrix after a high-concentration sample (ULOQ).[5] If a peak corresponding to Calcitriol is detected in the blank, it indicates a carryover problem.[2] The amount of carryover is often expressed as a percentage of the peak area of the preceding high-concentration sample. For instance, one study on a Calcitriol assay reported a maximum carryover of 17% of the Lower Limit of Quantification (LLOQ).[6]
Q4: What is the difference between classic and constant carryover?
A4: Classic carryover shows a diminishing peak size as consecutive blank samples are injected. This suggests that the carryover is originating from a mechanical area in the flow path where the sample is progressively diluted. Constant carryover, on the other hand, presents as a consistent small peak in all samples and blanks, which is more indicative of a contamination issue with the blank solvent, mobile phase, or a system component.[4]
Troubleshooting Guides
Systematic Approach to Identifying the Source of Carryover
A logical, step-by-step process is crucial for efficiently identifying the source of carryover. The following workflow can help systematically isolate the problematic component.
Caption: A systematic workflow for troubleshooting carryover in an LC-MS system.
Optimizing Wash Protocols to Reduce Carryover
The composition of the needle wash solvent is critical for effectively removing residual Calcitriol from the autosampler. A strong, appropriate wash solvent can significantly mitigate carryover.
Recommended Wash Solutions
| Wash Solution Composition | Target Analyte Properties | Effectiveness |
| 1:1:1 Isopropanol/Methanol (B129727)/Acetone with 1:1 Water/Methanol | Broad-spectrum for various compounds | A good starting point for general use. The combination of polar and non-polar solvents can remove a wide range of contaminants. |
| 50% Formic Acid (Wash A) followed by Methanol (Wash B) | For compounds sensitive to pH, like Tulathromycin | This approach uses a significant change in pH to facilitate the removal of the analyte. While effective for some compounds, the high concentration of formic acid may not be suitable for all systems and should be used with caution.[7] |
| Trifluoroethanol (TFE) | Strongly bound peptides and proteins | TFE is a strong solvent that can be injected into the flow path to remove strongly adsorbed molecules. It can also be added to the mobile phase for enhanced cleaning of the column. |
| Acetonitrile/Methanol/Isopropanol/Water with 0.1% Formic Acid | General purpose for reversed-phase chromatography | A commonly used strong needle wash for many applications. The addition of acid can help in protonating analytes, which may alter their interaction with surfaces. |
Experimental Protocol: Evaluating the Effectiveness of a New Wash Solution
-
Establish a Baseline:
-
Inject a high-concentration Calcitriol standard (e.g., Upper Limit of Quantification - ULOQ).
-
Immediately follow with three consecutive injections of a blank matrix (e.g., stripped serum or reconstitution solvent).
-
Quantify the Calcitriol peak area in each blank injection. The peak area in the first blank represents the baseline carryover.
-
-
Implement the New Wash Protocol:
-
Replace the existing needle wash solution with the new test solution.
-
Purge the autosampler wash system thoroughly to ensure the new solvent has replaced the old one.
-
If applicable, adjust the needle wash parameters in the instrument method (e.g., increase wash volume, add pre- and post-injection washes).
-
-
Evaluate Carryover with the New Protocol:
-
Repeat the injection sequence from step 1 (ULOQ followed by three blank injections).
-
Quantify the Calcitriol peak area in the first blank injection.
-
-
Compare and Conclude:
-
Compare the carryover percentage from the baseline (step 1) with the carryover percentage after implementing the new wash protocol (step 3).
-
A significant reduction in the carryover peak area indicates the new wash solution is more effective.
-
Sample Preparation and Analysis Workflow for Calcitriol
Proper sample preparation is crucial not only for accurate quantification but also for minimizing matrix effects that can sometimes be mistaken for or exacerbate carryover.[8]
Caption: A typical experimental workflow for the analysis of Calcitriol in plasma.
Experimental Protocol: Sample Preparation using Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE)
This protocol is adapted from a method demonstrated to have low carryover.[6]
-
Sample Pre-treatment:
-
To 475 µL of blank plasma or sample, add 25 µL of the Calcitriol standard spiking solution (for calibration standards and QCs) or methanol (for samples and blanks).
-
Add 20 µL of the deuterated Calcitriol internal standard spiking solution.
-
Add 100 µL of 10% ammonia (B1221849) solution and mix well.
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated sample onto a 200mg/mL 96-well SLE plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether) into a clean 96-well collection plate.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
-
Solid Phase Extraction (SPE):
-
Reconstitute the dried extract in a weak solvent.
-
Condition an SPE plate (e.g., a mixed-mode or reverse-phase sorbent) with methanol followed by water.
-
Load the reconstituted sample onto the SPE plate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute the Calcitriol and its internal standard with a stronger organic solvent.
-
Evaporate the final eluent to dryness.
-
-
Final Reconstitution:
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. ijbio.com [ijbio.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Calcitriol bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of Calcitriol (B1668218) (1,25-dihydroxyvitamin D).
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results in Calcitriol bioanalysis, offering step-by-step guidance to identify and resolve these problems.
Question: Why am I seeing unexpectedly high or variable Calcitriol concentrations when using an immunoassay?
Answer:
Unexpectedly high or variable results in immunoassays for Calcitriol can often be attributed to interference. Here’s a systematic approach to troubleshoot this issue:
-
Check for Heterophile Antibody Interference: Heterophile antibodies in patient samples can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to falsely elevated results.[1][2]
-
Assess Linearity of Dilution: Non-linearity on serial dilution can indicate the presence of interfering substances.
-
Action: Perform a serial dilution of the sample. If the measured concentrations do not decrease proportionally with the dilution factor, it suggests interference.
-
-
Investigate Cross-Reactivity: Immunoassays may exhibit cross-reactivity with other vitamin D metabolites, especially 25-hydroxyvitamin D [25(OH)D], which is present at much higher concentrations in circulation. This is a known issue, particularly in cases of vitamin D intoxication.[2][4]
-
Action: Review the assay's package insert for information on cross-reactivity. If high levels of other metabolites are suspected, consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Review Sample Quality and Matrix Effects: The sample matrix itself can interfere with the antibody-antigen binding. This is particularly a concern in samples from patients with conditions like renal failure.[2]
-
Action: If possible, compare results from different sample types (e.g., serum vs. plasma) or use a different immunoassay platform to see if the issue persists.
-
A decision-making workflow for troubleshooting immunoassay issues is presented below.
Question: My Calcitriol measurements by LC-MS/MS are showing poor sensitivity, reproducibility, or significant ion suppression. What should I do?
Answer:
LC-MS/MS is the gold standard for Calcitriol analysis due to its specificity, but it comes with its own set of challenges, primarily due to the low endogenous concentrations of Calcitriol and the complexity of biological matrices.[5][6]
-
Optimize Sample Preparation: Inefficient extraction is a common cause of poor results. A robust sample preparation protocol is crucial to remove interfering substances like phospholipids (B1166683) and proteins.[6][7]
-
Action: Employ a multi-step extraction method. A combination of Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE) has been shown to be effective in producing clean extracts and improving signal-to-noise.[8]
-
-
Address Ion Suppression (Matrix Effect): Co-eluting matrix components can suppress the ionization of Calcitriol, leading to lower and more variable results.[7]
-
Action:
-
Post-Column Infusion: Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression occurs. Adjust the chromatography to move the Calcitriol peak away from these regions.[7]
-
Improve Chromatography: Ensure there is good chromatographic retention for Calcitriol. Poor retention can lead to co-elution with matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated Calcitriol internal standard is highly recommended. It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[8]
-
-
-
Enhance Sensitivity: The low pg/mL concentrations of Calcitriol in circulation can be challenging to detect.[5][6]
-
Action:
-
Derivatization: Use a derivatizing agent, such as Amplifex or PTAD, to enhance the ionization efficiency of Calcitriol, which can significantly improve sensitivity.[9]
-
Instrument Optimization: Ensure the mass spectrometer is tuned and calibrated for optimal sensitivity in the mass range of Calcitriol.
-
-
-
Check for Carryover: Inadequate cleaning of the autosampler and column between injections can lead to carryover, affecting the accuracy of subsequent samples, especially those with low concentrations.
-
Action: Inject a blank sample immediately after a high-concentration standard or sample to assess for carryover. If observed, optimize the autosampler wash procedure and/or the chromatographic gradient. A maximum carryover of 17% of the Lower Limit of Quantification (LLOQ) has been reported in some methods.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in measuring Calcitriol?
-
A1: The primary challenges include its very low circulating concentrations (pg/mL), the presence of numerous interfering substances in biological samples, and its chemical similarity to other vitamin D metabolites that are present in much higher concentrations.[5][8] For immunoassays, specificity is a major concern due to cross-reactivity and antibody interference.[2][4] For LC-MS/MS, achieving the required sensitivity and overcoming matrix effects are the main hurdles.[7]
-
-
Q2: What is a suitable Lower Limit of Quantification (LLOQ) for a Calcitriol assay?
-
A2: Given that endogenous levels are around 45 pg/mL, a highly specific method should ideally have an LLOQ of 20 pg/mL or lower to accurately quantify physiological concentrations.[5]
-
-
Q3: Why is a deuterated internal standard important for LC-MS/MS analysis of Calcitriol?
-
A3: A deuterated internal standard (e.g., d6-calcitriol) is chemically identical to Calcitriol but has a different mass. It behaves identically during extraction, chromatography, and ionization. This allows it to compensate for variability in sample preparation and for matrix-induced ion suppression, leading to more accurate and precise quantification.[8][10]
-
-
Q4: Can I use serum and plasma interchangeably for Calcitriol analysis?
-
A4: While both matrices are used, it is crucial to be consistent within a study. There can be minor differences in the matrix composition that could potentially affect assay performance. Method validation should be performed using the specific matrix that will be used for the study samples.
-
Assay Performance Data
The following table summarizes typical performance characteristics reported for Calcitriol bioanalytical methods.
| Parameter | Immunoassay (Monoclonal Antibody)[11] | LC-MS/MS (SLE-SPE)[8] | LC-MS/MS (Derivatization)[10] |
| Linearity Range | Not specified | 1 - 100 ng/mL | Not specified |
| LLOQ | 1.25 pg/tube | ~1 ng/mL (in this specific high-range assay) | 0.25–0.45 nmol/L (~0.1-0.19 ng/mL) |
| Inter-assay CV (%) | 10.7% at 34 pg/mL | 3.3 - 9.6% | 4 - 7% |
| Intra-assay CV (%) | 7.8% at 81 pg/mL | Not specified | 4 - 7% |
| Accuracy/Bias (%) | Measures 98% of added analyte | Within 11% of nominal concentration | -2% to -5% bias (vs. DEQAS mean) |
| Carryover | Not specified | < 17% of LLOQ | Not specified |
Experimental Protocols
Protocol 1: General Workflow for Calcitriol Analysis by LC-MS/MS
This protocol outlines a general workflow combining best practices for sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
To a 500 µL plasma sample, add 20 µL of deuterated Calcitriol internal standard solution.
-
Add 100 µL of 10% ammonia (B1221849) solution and mix well.[8]
-
Load the mixture onto a Supported Liquid Extraction (SLE) plate or column and allow it to absorb for 5-10 minutes.
-
Elute the analytes with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
-
Solid Phase Extraction (SPE):
-
Evaporate the eluate from the SLE step and reconstitute in a loading buffer suitable for the SPE column (e.g., Thermo Scientific HyperSep Retain PEP).
-
Condition the SPE plate/column with methanol (B129727) and water.
-
Load the sample, then wash with a low-percentage organic solvent to remove polar interferences.
-
Elute Calcitriol with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Final Steps & Analysis:
-
Evaporate the final eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase. If derivatization is required for sensitivity, perform this step after evaporation and before reconstitution.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Protocol 2: Simplified Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor.
Pathway Description:
-
Binding: Calcitriol, being lipophilic, crosses the cell membrane and binds to the Vitamin D Receptor (VDR) located in the cytoplasm or nucleus.[9]
-
Heterodimerization: The Calcitriol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activator or co-repressor proteins, which modulates the transcription of genes involved in a variety of biological processes.
-
Biological Response: The resulting changes in protein expression lead to the physiological effects of Calcitriol, such as regulating calcium and phosphate (B84403) absorption in the intestine to maintain mineral homeostasis and bone health.[12]
References
- 1. Multiple immunoassay interference in a patient with falsely elevated calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Calcitonin measurement and immunoassay interference: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25-Hydroxyvitamin D Can Interfere With a Common Assay for 1,25-Dihydroxyvitamin D in Vitamin D Intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive radioimmunoassay using a monoclonal antibody that is equipotent for ercalcitriol and calcitriol (1,25-dihydroxy vitamin D2 and D3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Calcitriol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitriol (B1668218) extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting Calcitriol from biological samples like plasma or serum?
A1: The main challenges in Calcitriol extraction are its low endogenous concentrations (in the picogram per milliliter range), its high affinity for the Vitamin D binding protein (VDBP) in plasma, and its susceptibility to degradation.[1] Effective extraction requires efficient disruption of the Calcitriol-VDBP complex and a clean-up process that removes interfering substances without degrading the analyte.
Q2: Is Calcitriol stable at all pH values during extraction?
A2: Calcitriol is sensitive to extreme pH conditions, as well as to light and heat.[2] While specific quantitative data on its degradation rate at various pH values during extraction is limited, it is known that ester and amide bonds, in general, are susceptible to hydrolysis under extreme acidic or alkaline conditions.[3] Therefore, prolonged exposure to very high or very low pH during the extraction process should be minimized. Some studies suggest that a solid dispersion formulation of Calcitriol is more stable and protected from the low pH of the stomach, implying that acidic environments can be detrimental.[2]
Q3: Why do some protocols use acidic conditions (e.g., formic acid) for Calcitriol extraction?
A3: Acidic conditions, typically using a weak acid like formic acid, are often employed during the initial sample preparation steps, particularly before solid-phase extraction (SPE).[1][4] The primary purpose of acidification is to facilitate the precipitation of plasma proteins, including VDBP. By altering the pH, the protein structure is disrupted, leading to its precipitation and the release of bound Calcitriol into the solvent. This step is crucial for achieving high recovery rates.
Q4: What is the rationale for using basic conditions (e.g., ammonia (B1221849) solution) in some Calcitriol extraction methods?
A4: Basic conditions, such as the addition of a 10% ammonia solution, are utilized in some protocols, particularly in supported liquid extraction (SLE).[5] In SLE, the aqueous sample is absorbed onto a solid support. The addition of a basic solution can help to disrupt interactions between Calcitriol and any remaining matrix components, potentially improving its partitioning into the organic extraction solvent. The basic environment may also help to saponify fats, reducing their interference in the subsequent analysis.
Q5: Which extraction method is generally preferred for Calcitriol: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Supported Liquid Extraction (SLE)?
A5: While all three methods can be used, SPE is often favored for its ability to provide cleaner extracts and reduce matrix effects, which in turn improves the sensitivity and reproducibility of the subsequent analysis, typically by LC-MS/MS.[4] LLE can be effective but is often more time-consuming and may result in emulsions that are difficult to break. SLE offers a more streamlined workflow compared to LLE and can provide high analyte recovery.[6] The choice of method often depends on the specific requirements of the assay, such as sample throughput, required sensitivity, and available equipment.
Troubleshooting Guides
Issue 1: Low Recovery of Calcitriol
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Protein Precipitation | Ensure adequate acidification of the plasma/serum sample before SPE. A final concentration of 0.1% formic acid is commonly used.[1] | Acidification denatures proteins, including VDBP, releasing the bound Calcitriol and making it available for extraction. |
| Inefficient Disruption of Calcitriol-VDBP Complex | In addition to pH adjustment, consider incorporating a protein precipitation step with an organic solvent like acetonitrile (B52724) or methanol (B129727). | Organic solvents further aid in the denaturation and precipitation of proteins, ensuring a more complete release of Calcitriol. |
| Suboptimal pH for the chosen extraction method | For SPE, ensure the pH of the sample and loading buffer is appropriate for the chosen sorbent. For SLE using a basic modifier, ensure complete mixing of the ammonia solution with the sample. | The pH can influence the interaction of Calcitriol with the sorbent material and its partitioning between the aqueous and organic phases. |
| Analyte Loss During Solvent Evaporation | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid excessive heat. | Calcitriol is heat-sensitive, and high temperatures can lead to its degradation. |
| Adsorption to Labware | Use low-binding polypropylene (B1209903) tubes and pipette tips throughout the extraction process. | Calcitriol is lipophilic and can adsorb to glass and certain types of plastic surfaces, leading to significant losses. |
Issue 2: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Removal of Phospholipids | Incorporate a phospholipid removal step in your SPE protocol or use a specialized phospholipid removal plate/cartridge. | Phospholipids are a major source of matrix effects in bioanalysis and can suppress the ionization of Calcitriol in the mass spectrometer. |
| Co-elution of Interfering Substances | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate Calcitriol from co-eluting matrix components. | Chromatographic separation is key to minimizing the impact of substances that were not removed during sample preparation. |
| Inadequate Sample Clean-up | If using LLE, try a back-extraction step. If using SPE, optimize the wash steps with solvents of intermediate polarity to remove interferences without eluting the analyte. | A more rigorous clean-up procedure will result in a cleaner final extract and reduced matrix effects. |
Quantitative Data on Extraction Efficiency
| pH Condition | Extraction Method | Anticipated Recovery | Rationale |
| Acidic (pH 3-4) | SPE | High | Optimal for protein precipitation, leading to efficient release of protein-bound Calcitriol. |
| Neutral (pH ~7) | SPE / LLE | Moderate to Low | Proteins are more soluble at neutral pH, potentially leading to incomplete release of Calcitriol from VDBP. |
| Alkaline (pH 9-10) | SLE | High | Effective at disrupting matrix interactions and may aid in the saponification of lipids, leading to a cleaner extract. However, prolonged exposure to high pH should be avoided due to potential degradation. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Calcitriol from Human Plasma
This protocol is based on a method utilizing acidic conditions for protein precipitation.[1]
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard solution (e.g., d6-Calcitriol).
-
Add 500 µL of 0.1% (v/v) formic acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 10°C to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water.
-
-
Elution:
-
Elute the Calcitriol and internal standard with 2 mL of chloroform.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 300 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) of Calcitriol from Human Plasma
This protocol is based on a method utilizing basic conditions.[5]
-
Sample Pre-treatment:
-
In a clean tube, aliquot 475 µL of blank plasma or sample.
-
Add 25 µL of a standard spiking solution in methanol (for calibration standards) or methanol alone (for samples).
-
Add 20 µL of an internal standard spiking solution in methanol.
-
Add 100 µL of 10% ammonia solution and mix well.
-
-
SLE Plate Loading:
-
Load the entire pre-treated sample onto an SLE plate (e.g., Thermo Scientific™ HyperSep™ SLE 200mg/mL 96-well plate).
-
-
Analyte Elution:
-
Allow the sample to absorb for 5 minutes.
-
Add the elution solvent (e.g., a non-polar organic solvent) and allow it to flow through by gravity.
-
-
Further Processing (if necessary):
-
The eluate may be further purified using SPE as described in Protocol 1.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the final eluate to dryness and reconstitute for LC-MS/MS analysis.
-
Visualizations
Caption: Genomic signaling pathway of Calcitriol.
Caption: A generalized workflow for the extraction of Calcitriol from biological samples.
References
- 1. ijbio.com [ijbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Interferences from Vitamin D Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the interference of other vitamin D metabolites during experimental analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of vitamin D metabolites.
Issue 1: Inaccurate or Inconsistent Results in Immunoassays (ELISA, Competitive Protein Binding Assays)
-
Question: My immunoassay results for 25-hydroxyvitamin D [25(OH)D] are higher/lower than expected and show poor reproducibility. What are the potential causes and solutions?
-
Answer: Inaccurate immunoassay results are often due to cross-reactivity with other vitamin D metabolites, matrix effects, or issues with the displacement of 25(OH)D from the Vitamin D Binding Protein (VDBP).
-
Cross-Reactivity: Antibodies or binding proteins used in immunoassays may not be entirely specific to the target metabolite. For example, some assays show significant cross-reactivity with 24,25-dihydroxyvitamin D [24,25(OH)₂D] and 3-epi-25-hydroxyvitamin D₃ [3-epi-25(OH)D₃].[1][2] The degree of cross-reactivity can vary significantly between different commercial kits.[1][3]
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding, leading to inaccurate results.[6] This is particularly problematic in patient populations with altered metabolic states, such as those with kidney disease.
-
Solution:
-
Implement a robust sample preparation protocol to remove interfering substances. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[4][7]
-
Specialized sample preparation kits, such as those that selectively remove lipids, can significantly reduce matrix effects and improve assay reliability.[8][9]
-
-
-
Incomplete Displacement from VDBP: Over 99% of circulating 25(OH)D is bound to VDBP. Immunoassays require a step to release 25(OH)D from VDBP for detection.[6] Incomplete displacement can lead to an underestimation of 25(OH)D levels.[10]
-
Solution:
-
Ensure that the sample preparation and assay procedures are followed precisely as per the manufacturer's protocol to facilitate complete dissociation from VDBP.
-
For manual methods, techniques like acetonitrile (B52724) precipitation are used to separate 25(OH)D from VDBP.[10]
-
-
-
Issue 2: Co-elution and Poor Resolution in LC-MS/MS Analysis
-
Question: In my LC-MS/MS chromatogram, I am observing co-eluting peaks for different vitamin D metabolites, making accurate quantification difficult. How can I improve the separation?
-
Answer: Co-elution of structurally similar vitamin D metabolites, such as isomers and epimers (e.g., 25(OH)D₃ and 3-epi-25(OH)D₃), is a common challenge in LC-MS/MS analysis.[5][11]
-
Solution:
-
Optimize Chromatographic Conditions:
-
Column Selection: Employ high-resolution analytical columns, such as C18 or specialized chiral columns, to enhance separation.[4]
-
Mobile Phase Gradient: Carefully optimize the mobile phase gradient and temperature to achieve baseline separation of the target analytes from interfering peaks.[4][12]
-
Tandem Columns: The use of two columns in series can improve resolution.[4]
-
-
Differential Ion Mobility Spectrometry (DMS): This gas-phase separation technique can be used before mass analysis to remove isobaric interferences.[4][11]
-
-
Issue 3: Poor Sensitivity and Low Signal-to-Noise Ratio in LC-MS/MS
-
Question: The signal for my vitamin D standards, particularly for low-abundance metabolites like 1,25-dihydroxyvitamin D [1,25(OH)₂D], is very low, hindering accurate quantification. How can I improve sensitivity?
-
Answer: Low sensitivity in LC-MS/MS can be due to poor ionization efficiency of vitamin D metabolites or signal suppression from matrix components.[4]
-
Solution:
-
Chemical Derivatization: Derivatizing vitamin D metabolites with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) can significantly enhance their ionization efficiency and improve signal intensity by more than 20-fold.[4][12][13]
-
Thorough Sample Preparation: A robust sample preparation protocol is crucial to remove matrix components that cause ion suppression.[8] Techniques like a combination of LLE and SPE can be highly effective.[7][12]
-
-
Frequently Asked Questions (FAQs)
Q1: Which analytical method is considered the "gold standard" for vitamin D metabolite analysis and why?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites.[4][13] This is due to its high sensitivity and specificity, which allows for the accurate separation and quantification of various metabolites, including epimers and isobars, thereby minimizing interferences that can affect immunoassays.[4][5]
Q2: What are the most common vitamin D metabolites that interfere with 25(OH)D assays?
A2: The most common interfering metabolites are 3-epi-25-hydroxyvitamin D₃ (3-epi-25(OH)D₃) and 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1][2] The C3-epimer of 25(OH)D can be present in significant amounts, especially in infants, and can lead to overestimation of 25(OH)D levels in assays that cannot distinguish between them.[1][2]
Q3: How can I assess the cross-reactivity of my immunoassay for different vitamin D metabolites?
A3: The cross-reactivity is typically provided by the manufacturer in the assay's package insert. You can also perform your own assessment by spiking known concentrations of purified vitamin D metabolites into your samples and measuring the response. The percentage of cross-reactivity can be calculated based on the measured concentration versus the actual spiked concentration.[3]
Q4: What is the role of Vitamin D Binding Protein (VDBP) in causing interference?
A4: VDBP binds to over 99% of circulating vitamin D metabolites.[6] In immunoassays, if the 25(OH)D is not efficiently released from VDBP during the sample preparation step, it will not be available for detection, leading to underestimation of its concentration.[10]
Q5: Are there any sample handling precautions I should take to minimize interference?
A5: Yes, proper sample handling is crucial. It is recommended to use serum as the sample of choice and to be aware of potential interferences from collection tubes containing gels. Additionally, patient-specific factors, such as high levels of urea (B33335) in hemodialysis patients, can lead to matrix effects.[6]
Data Presentation
Table 1: Cross-Reactivity of Common Vitamin D Metabolites in Different Immunoassays
| Metabolite | ADVIA Centaur (%) | ARCHITECT (%) | COBAS (%) |
| 25(OH)D₂ | 45.3 | 41.2 | - |
| 3-epi-25(OH)D₃ | - | - | 91 |
| 24,25(OH)₂D₃ | - | - | 100 |
Data compiled from multiple sources.[1][3] Note: Cross-reactivity can vary between lots and manufacturers. Always refer to the specific kit insert.
Experimental Protocols
1. Protocol: Sample Preparation using Supported Liquid Extraction (SLE) for LC-MS/MS Analysis
This protocol describes a general procedure for extracting vitamin D metabolites from plasma or serum using a 96-well SLE plate.
-
Sample Pre-treatment:
-
Dilute 100 µL of plasma or urine sample 1:1 (v/v) with either 1% formic acid in water or 0.5M ammonium (B1175870) hydroxide.
-
Spike with an appropriate internal standard.
-
-
Sample Application:
-
Load 200 µL of the pre-treated sample onto the SLE plate.
-
Apply a brief pulse of vacuum to initiate the flow and allow the sample to absorb for 5 minutes.
-
-
Analyte Elution:
-
Add 1 mL of a water-immiscible extraction solvent (e.g., MTBE, DCM, or 95/5 DCM/IPA).
-
Allow the solvent to elute under gravity, followed by a brief vacuum pulse to ensure complete elution.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100-400 µL) of the initial mobile phase (e.g., 50:50 v/v water/acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[14]
-
2. Protocol: Competitive Protein Binding Assay (CPBA) for 25(OH)D
This protocol outlines the general steps for a competitive protein binding assay.
-
Principle: This assay is based on the competition between 25(OH)D in the sample and a labeled 25(OH)D tracer for a limited number of binding sites on VDBP. The amount of bound tracer is inversely proportional to the concentration of 25(OH)D in the sample.[15][16]
-
Procedure:
-
Sample Preparation: Precipitate proteins in samples, standards, and controls using an organic solvent (e.g., acetonitrile) to extract the vitamin D metabolites. Use the supernatant for the assay.[15]
-
Assay Reaction:
-
Pipette the supernatant from samples, standards, and controls into the wells of a microplate.
-
Add the VDBP solution and the biotinylated 25(OH)D tracer to all wells (except the blank).
-
Incubate to allow for competitive binding.
-
-
Detection:
-
Add an antibody specific for VDBP, followed by a peroxidase-labeled secondary antibody.
-
Add a substrate (e.g., TMB) and incubate to develop a color.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Calculation: Calculate the concentration of 25(OH)D in the samples based on the standard curve.[15]
-
Mandatory Visualization
Caption: Vitamin D metabolic pathway and genomic signaling.
References
- 1. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. 25-OH Vit D assay procedure [have.at]
- 16. Competitive Protein-binding assay-based Enzyme-immunoassay Method, Compared to High-pressure Liquid Chromatography, Has a Very Lower Diagnostic Value to Detect Vitamin D Deficiency in 9–12 Years Children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Derivatization of Calcitriol and Calcitriol-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable derivatization of Calcitriol and its deuterated internal standard, Calcitriol-d6, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Calcitriol and this compound necessary for LC-MS/MS analysis?
A1: Derivatization is a critical step in the quantitative analysis of Calcitriol and its metabolites by LC-MS/MS for several reasons. The native forms of these molecules exhibit poor ionization efficiency in common ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) due to the absence of easily ionizable functional groups.[1][2] Chemical derivatization modifies the structure of the analytes to improve their ionization, leading to enhanced sensitivity and a stronger signal in the mass spectrometer.[3][4] This is particularly crucial for Calcitriol, which is present at very low concentrations (pg/mL range) in biological matrices.[1] Furthermore, derivatization can help to shift the mass of the analyte, moving it away from potential interferences in the sample matrix.[3]
Q2: What are the most common derivatization reagents for Calcitriol?
A2: Several reagents are available for derivatizing Calcitriol, with Cookson-type reagents that target the cis-diene moiety of the molecule being the most prevalent. The most commonly used and commercially available reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][5] Newer reagents, such as Amplifex™ (also known as DMEQ-TAD), have been developed specifically for LC-MS/MS applications and often provide superior sensitivity.[1][4][6] Other reagents that target the hydroxyl groups, such as isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), have also been investigated.[4]
Q3: How do I choose the best derivatization reagent for my application?
A3: The choice of derivatization reagent depends on the specific requirements of your assay, such as the desired sensitivity and the available instrumentation. For profiling multiple vitamin D metabolites, Amplifex™ has been shown to be an optimal choice in terms of detection sensitivity.[4] However, for specific metabolites, other reagents like FMP-TS, INC, or PTAD may also provide excellent performance.[4] A comparison of different reagents has shown that Amplifex™ can provide a 10-fold higher signal-to-noise ratio compared to PTAD.[1][6]
Q4: What is the expected reaction time for complete derivatization?
A4: The reaction time can vary depending on the reagent and the specific reaction conditions. For PTAD, the reaction with Calcitriol is rapid, with a half-life of approximately 8 minutes at room temperature.[7] To ensure the reaction goes to completion, a reaction time of one hour at ambient temperature is often employed.[1][7] For Amplifex™, a reaction time of 30 minutes to 1 hour at ambient temperature is typically sufficient.[1] It is always recommended to optimize the reaction time during method development.
Q5: Will the derivatization reaction behave identically for Calcitriol and this compound?
A5: Yes, the derivatization reaction is expected to have the same kinetics and efficiency for both Calcitriol and its deuterated internal standard, this compound.[7] The deuterium (B1214612) labels in this compound are typically located on the side chain, which is distant from the cis-diene system where the Diels-Alder reaction with reagents like PTAD occurs.[7] This ensures that the internal standard accurately compensates for any variability in the derivatization process and subsequent analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of Calcitriol and this compound.
Issue 1: Low or no derivatization product detected.
| Possible Cause | Recommended Action |
| Degraded derivatization reagent | Cookson-type reagents like PTAD are sensitive to moisture and light. Ensure the reagent is stored properly in a desiccator and protected from light. Prepare fresh reagent solutions for each experiment. |
| Presence of water in the sample | Water can hydrolyze the derivatization reagent, reducing its availability to react with the analyte. Ensure the sample extract is completely dry before adding the derivatization reagent. |
| Incorrect reagent concentration | An insufficient amount of derivatization reagent will lead to incomplete derivatization. Conversely, an excessively high concentration can sometimes decrease the yield.[7] Optimize the reagent concentration during method development. |
| Suboptimal reaction time or temperature | Ensure the reaction is allowed to proceed for a sufficient amount of time at the recommended temperature. While most reactions occur at room temperature, some protocols may specify different conditions. |
| Matrix effects | Components in the sample matrix can interfere with the derivatization reaction. Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is effective at removing interfering substances. |
Issue 2: High variability in results.
| Possible Cause | Recommended Action |
| Inconsistent sample drying | Residual solvent, especially water, can lead to variable derivatization efficiency. Ensure a consistent and thorough drying step for all samples. |
| Instability of derivatized products | The stability of the derivatized products can vary depending on the reagent used and storage conditions.[8] Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivatives under your specific storage conditions (e.g., -20°C or -80°C).[8] Amplifex™ derivatives have been shown to be relatively stable.[8] |
| Light-induced degradation | Calcitriol and its derivatives can be sensitive to light.[9][10] Perform all experimental steps, especially those involving the pure standards and derivatized samples, under low-light conditions.[9] |
| Improper internal standard use | Ensure the internal standard (this compound) is added to the samples at the very beginning of the sample preparation process to account for any analyte loss during extraction and derivatization. |
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Reagents for Calcitriol Analysis
| Reagent | Typical Reaction Time | Key Advantages |
| PTAD | 1 hour | Readily available commercially, well-established method. |
| Amplifex™ | 30-60 minutes | Optimized for MS/MS, provides significantly higher sensitivity (up to 10-fold) compared to PTAD.[1][6] |
| FMP-TS | Varies | Can provide good performance for specific metabolites.[4] |
| INC | Varies | Can provide good performance for specific metabolites.[4] |
Table 2: Reported Signal Enhancement with Derivatization
| Derivatization Reagent | Analyte | Fold Signal Enhancement | Reference |
| PTAD | 1α,25(OH)₂D₃ | ~100-fold | [7] |
| Various Reagents | Vitamin D Metabolites | 3 to 295-fold | [4] |
Experimental Protocols
Generalized Protocol for Derivatization of Calcitriol and this compound using PTAD
This protocol provides a general workflow. Specific parameters should be optimized for your particular application and instrumentation.
-
Sample Preparation:
-
To a 1 mL plasma or serum sample, add the internal standard (this compound).
-
Perform protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Evaporate the final extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Derivatization:
-
Prepare a fresh solution of PTAD in a suitable organic solvent (e.g., acetonitrile) at a concentration of 0.1 to 1 mg/mL.
-
Reconstitute the dried sample extract in the PTAD solution (e.g., 50 µL).
-
Vortex the sample for 15-30 seconds.
-
Allow the reaction to proceed at room temperature for 1 hour in the dark.
-
-
Sample Analysis:
-
Stop the reaction by adding a quenching solution (e.g., water or methanol).
-
Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for the derivatization of Calcitriol.
Caption: A decision tree for troubleshooting incomplete derivatization.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to overcome low signal intensity for Calcitriol
Welcome to the technical support center for troubleshooting issues related to Calcitriol signal intensity in experimental assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in obtaining robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to get a strong signal for Calcitriol?
A1: Several factors contribute to the challenge of detecting Calcitriol:
-
Low Physiological Concentrations: Calcitriol is the active form of vitamin D and circulates in the bloodstream at very low concentrations, typically in the picogram per milliliter (pg/mL) range. This requires highly sensitive analytical methods for detection.[1][2][3]
-
Poor Ionization Efficiency: In mass spectrometry-based methods, Calcitriol has poor ionization efficiency due to the lack of easily ionizable polar groups, which can lead to a low signal.[1]
-
Matrix Interferences: Biological samples like plasma or serum contain numerous substances that can interfere with the assay and suppress the signal.[4]
-
Reagent Quality and Stability: The quality and proper storage of reagents, including antibodies for immunoassays and standards for all assay types, are critical. Degradation can lead to a significant loss of signal.[5]
Q2: I am using LC-MS/MS to measure Calcitriol and my signal is weak. How can I improve it?
A2: For low signals in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), consider the following strategies:
-
Derivatization: Use a derivatizing agent to enhance the ionization efficiency of Calcitriol. Agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), Amplifex diene, and 2-nitrosopyridine (B1345732) have been shown to significantly increase signal intensity.[1][2][6] The Amplifex diene reagent, for instance, has been reported to increase sensitivity by as much as 10-fold over other methods.[1]
-
Optimize Sample Preparation: A robust sample preparation protocol is essential to remove interfering substances and enrich your sample for Calcitriol.[2][4] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or a combination of supported liquid extraction (SLE) and SPE can effectively clean up the sample and improve signal.[2][4][6]
-
Enhance Protein Precipitation: Ensure complete protein precipitation, as vitamin D metabolites are often bound to proteins. Using organic solvents like acetonitrile (B52724) is a common and effective method.[7]
-
Check Instrument Settings: Ensure your mass spectrometer is operating in the optimal ionization mode. While electrospray ionization (ESI) is commonly used with derivatization, atmospheric-pressure chemical ionization (APCI) can offer good results without derivatization and may be less prone to matrix effects.[8][9]
Q3: My Calcitriol ELISA is showing a weak or no signal. What should I troubleshoot?
A3: For weak signals in an Enzyme-Linked Immunosorbent Assay (ELISA), consider these common issues:
-
Reagent Preparation and Handling: Ensure all reagents, including standards and antibodies, were prepared correctly and have not expired. Avoid multiple freeze-thaw cycles.[5][10]
-
Antibody Concentrations: The concentrations of both the capture and detection antibodies may be too low. It is advisable to perform titration experiments to determine the optimal concentrations.[5][10]
-
Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures can lead to a weak signal. Ensure you are following the protocol's recommendations. Sometimes, increasing the incubation time, for example, to overnight at 4°C, can help.[10]
-
Washing Steps: Insufficient washing can lead to high background noise, which can mask a low signal. Conversely, overly stringent washing can remove bound antibodies or antigen. Ensure the washing procedure is optimized.[5][11]
-
Substrate Issues: The enzyme-substrate reaction may be compromised. Ensure the substrate is fresh and has been stored correctly. Also, confirm that the substrate is appropriate for the enzyme conjugate being used.[11]
Q4: I am not observing the expected changes in target gene expression in my cell-based assay after Calcitriol treatment. What could be the reason?
A4: A lack of response in a cell-based assay can be due to several factors:
-
Cell Health and Culture Conditions: Ensure the cells are healthy, in a logarithmic growth phase, and have not been passaged too many times. Stressed or unhealthy cells may not respond appropriately.[12]
-
Calcitriol Bioactivity: Verify the activity of your Calcitriol stock. It can degrade over time, so using a fresh, properly stored aliquot is recommended.
-
VDR Expression: The target cells must express the Vitamin D Receptor (VDR) to respond to Calcitriol.[13][14] You can confirm VDR expression using methods like qPCR or Western blotting.
-
Dosing and Time Course: The concentration of Calcitriol and the treatment duration may not be optimal. It is recommended to perform a dose-response and time-course experiment to determine the best conditions for your specific cell type and target gene. For example, some target genes show induction within 6 hours, while others may require 24 hours or more.[15][16]
-
Assay Sensitivity: The method used to measure gene expression (e.g., qPCR) may not be sensitive enough to detect small changes. Ensure your qPCR assay is optimized with appropriate primers and probes.
Troubleshooting Guides
Guide 1: Enhancing Calcitriol Signal in LC-MS/MS
This guide provides a summary of key strategies to improve the sensitivity of Calcitriol detection using LC-MS/MS.
| Strategy | Description | Key Considerations |
| Derivatization | Chemical modification of Calcitriol to improve its ionization efficiency. | - PTAD (4-phenyl-1,2,4-triazoline-3,5-dione): A widely used reagent that has been shown to greatly improve sensitivity.[1][2] - Amplifex Diene: A newer reagent reported to increase sensitivity up to 10-fold and require smaller sample volumes.[1] - 2-Nitrosopyridine: Another alternative that can offer higher sensitivity than PTAD.[2][6] |
| Sample Extraction & Cleanup | Removal of interfering matrix components and concentration of the analyte. | - Solid-Phase Extraction (SPE): A common technique for cleaning up samples.[2][4] - Liquid-Liquid Extraction (LLE): An inexpensive but potentially time-consuming method.[3] - Supported Liquid Extraction (SLE): A more recent technique that can reduce sample preparation time compared to LLE.[3][4] - Immunoextraction: A highly selective method that can significantly improve the lower limit of quantification.[2] |
| Chromatography | Separation of Calcitriol from other compounds before detection. | - Column Choice: A suitable analytical column, such as a C18 or Phenyl column, is crucial for good separation.[1][7] - Gradient Elution: A well-optimized gradient of mobile phases (e.g., water with formic acid and methanol) is necessary to achieve good peak shape and resolution.[1] |
| Mass Spectrometry | Ionization and detection of the analyte. | - Ionization Source: Atmospheric-pressure chemical ionization (APCI) is often preferred as it can reduce matrix effects and improve sensitivity for vitamin D metabolites.[8] - Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d6-Calcitriol) is essential for accurate quantification.[17] |
Guide 2: General Troubleshooting for Immunoassays (ELISA)
This guide outlines a workflow for troubleshooting low signal intensity in ELISA-based Calcitriol detection.
Caption: A troubleshooting workflow for low signal intensity in ELISA.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Calcitriol from Serum
This protocol is a generalized example based on common techniques described in the literature.[1][4][17]
-
Sample Pre-treatment:
-
To a 200 µL serum sample, add 25 µL of an internal standard solution (e.g., d6-Calcitriol in methanol).
-
Vortex for 30 seconds.
-
Add 700 µL of deionized water, vortex for another 30 seconds, and centrifuge briefly.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., HyperSep Retain PEP) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge and allow it to pass through by gravity.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge using a gentle stream of nitrogen for 30 seconds.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Derivatization (Example with PTAD):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in a small volume of acetonitrile.
-
Add a solution of PTAD in acetonitrile (e.g., 60 µL of 0.75 mg/mL).
-
Vortex for 15 seconds and allow the reaction to proceed at room temperature for 1 hour.[1]
-
-
Final Preparation for LC-MS/MS:
-
Transfer the derivatized sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: In Vitro Osteoclastogenesis Assay
This protocol provides a method to assess the biological activity of Calcitriol by measuring its effect on osteoclast differentiation.[18]
-
Cell Isolation and Seeding:
-
Isolate monocyte fractions from bone marrow by centrifugation on a Ficoll gradient.
-
Seed the cells in a 96-well plate at a density of 1x10^6 cells/well.
-
-
Cell Differentiation:
-
Culture the cells in αMEM medium with 10% FBS, supplemented with 25 ng/mL M-CSF and 50 ng/mL RANKL to induce differentiation into osteoclasts.
-
-
Calcitriol Treatment:
-
For testing the inhibitory effect on osteoclast commitment, pre-treat the monocytes with varying concentrations of Calcitriol (e.g., 1x10⁻⁸ M to 1x10⁻⁶ M) for 24 hours before adding M-CSF and RANKL.[18]
-
-
Culture and Staining:
-
Change the medium every 3 days.
-
After 5 to 7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercially available kit.
-
-
Analysis:
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify osteoclast formation. A decrease in the number of osteoclasts in Calcitriol-treated wells compared to the control indicates biological activity.
-
Mandatory Visualizations
Calcitriol Genomic Signaling Pathway
Caption: The genomic signaling pathway of Calcitriol.[13][19]
General Workflow for LC-MS/MS Analysis
Caption: A typical workflow for Calcitriol analysis by LC-MS/MS.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. maxanim.com [maxanim.com]
- 6. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 12. marinbio.com [marinbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rep.bioscientifica.com [rep.bioscientifica.com]
- 17. ijbio.com [ijbio.com]
- 18. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Calcitriol Quantification
The accurate quantification of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is crucial for both clinical diagnostics and research.[1][2] Due to its low circulating concentrations, typically in the picogram per milliliter (pg/mL) range, and the complexity of biological matrices like plasma and serum, robust analytical methods are required.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Calcitriol measurement due to its high sensitivity and specificity.[5][6] A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[7][8] This guide provides a comparative overview of commonly used internal standards for Calcitriol quantification, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for quantitative LC-MS/MS analysis.[7][9] These compounds are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[9] This mass difference allows the mass spectrometer to differentiate the internal standard from the endogenous analyte. Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar ionization effects and losses during sample processing.[7] This co-behavior allows for accurate correction of matrix effects and procedural inconsistencies, leading to high accuracy and precision.[8][10]
For Calcitriol, the most common SIL internal standards are deuterated forms, such as d3- or d6-Calcitriol.[5][11] Carbon-13 labeled Calcitriol is also available.[12]
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the performance of a Calcitriol quantification assay. Key performance metrics include linearity, accuracy, precision (repeatability), and recovery. The following table summarizes experimental data from various studies utilizing different internal standards.
| Internal Standard | Method Highlights | Linearity (r²) | Accuracy (% of theoretical) | Precision (% CV) | Lower Limit of Quantification (LLOQ) | Reference |
| Deuterated Calcitriol | SLE-SPE, LC-MS/MS | 0.9993 | Within 11% | 3.3 - 9.6 | 1 ng/mL | [1] |
| d6-1,25-(OH)₂-D₃ | SPE, LC-MS/MS with derivatization (Amplifex) | Not specified | Not specified | Inter-assay & Intra-assay: 2.5 - 7.0% | 3.4 pg/mL | [4] |
| d6-1α,25(OH)₂–vitamin D₃ | Protein precipitation, LC-MS/MS without derivatization | >0.9994 | Recovery: 87-102% | 5 - 15% | 15 pg/mL | [13] |
| Calcitriol d6 | SPE, UPLC-MS/MS with derivatization (PTAD) | Not specified | Not specified | Not specified | Not specified | [11] |
| Deuterium-labeled D₃ metabolites | Derivatization, LC-MS/MS | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for Calcitriol quantification using an internal standard.
Sample Preparation
A multi-step sample preparation is often required to remove interfering substances from the biological matrix.[1]
-
Protein Precipitation: Acetonitrile is added to the serum sample containing the internal standard to precipitate proteins.[13]
-
Supported Liquid Extraction (SLE): The sample is loaded onto an SLE plate or cartridge, and the analytes are eluted with an organic solvent.[1][14]
-
Solid Phase Extraction (SPE): This step provides further cleanup. A dual-column SPE approach can be used to isolate Calcitriol and its internal standard from other vitamin D metabolites.[5][11] For example, a silica (B1680970) cartridge can be used to separate 24,25-(OH)₂D₃ from 1,25-(OH)₂D₃.[5]
Derivatization
Due to the low ionization efficiency of Calcitriol, derivatization is often employed to enhance the signal in the mass spectrometer.[6][11] Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and Amplifex, are commonly used.[5][11] The derivatization reaction typically occurs at room temperature for a set period before LC-MS/MS analysis.[5][11]
LC-MS/MS Analysis
The final extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate Calcitriol from other compounds.[5][11] A gradient elution with a mobile phase consisting of solvents like methanol, water, and a modifier like formic acid is common.[14]
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[14] Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity and sensitivity.[11][14]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of Calcitriol using an internal standard.
Caption: General workflow for Calcitriol quantification.
Signaling Pathway of Vitamin D Metabolism
To understand the significance of measuring Calcitriol, it is helpful to visualize its metabolic pathway.
Caption: Metabolic activation of Vitamin D3.
Conclusion
The use of a stable isotope-labeled internal standard, particularly a deuterated form of Calcitriol, is indispensable for the accurate and precise quantification of this vital hormone by LC-MS/MS. While various sample preparation and derivatization strategies exist, the fundamental principle of using an internal standard that closely mimics the behavior of the analyte remains the cornerstone of a robust and reliable method. The data presented in this guide demonstrates that methods employing SIL internal standards can achieve the low limits of quantification and high precision required for clinical and research applications.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. labcorp.com [labcorp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. labstandards.eu [labstandards.eu]
- 11. ijbio.com [ijbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Navigating Vitamin D Analysis: A Comparative Guide to Calcitriol-d6 and 13C-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin D, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards for calcitriol (B1668218) analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS): deuterated Calcitriol-d6 and carbon-13 (¹³C)-labeled calcitriol.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, they effectively compensate for variations during sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled standards are widely used, their inherent isotopic properties can influence analytical performance. This guide presents a data-driven comparison to facilitate an informed selection for your specific analytical needs.
Performance Comparison: A Data-Driven Look
The ideal internal standard should co-elute with the analyte and exhibit identical behavior throughout the analytical process to ensure the most accurate correction for potential matrix effects and other sources of variability. While direct head-to-head comparative data under identical experimental conditions is limited in publicly available literature, we can compile and compare performance data from robust validation studies for each type of internal standard.
Table 1: Quantitative Performance of this compound Internal Standard
The following data is summarized from a study validating an LC-MS/MS method for calcitriol in plasma using a deuterated internal standard.
| Performance Metric | Result |
| Linearity (r²) | 0.9993[1] |
| Dynamic Range | 1 - 100 ng/mL[1] |
| Accuracy (% of Specified Concentration) | Within 11%[1] |
| Precision (% CV) at 1 ng/mL | 6.8[1] |
| Precision (% CV) at 5 ng/mL | 9.6[1] |
| Precision (% CV) at 20 ng/mL | 3.3[1] |
| Precision (% CV) at 70 ng/mL | 6.8[1] |
Table 2: Performance Characteristics of ¹³C-Labeled Internal Standards (General)
| Performance Metric | Expected/Reported Performance | Rationale |
| Linearity (r²) | Expected to be ≥0.99 | ¹³C labeling does not significantly alter the chemical properties, leading to a predictable and linear response. |
| Accuracy | High | The close structural and chemical similarity to the analyte allows for more effective correction of systematic errors. |
| Precision (% CV) | Low and consistent | Co-elution with the analyte minimizes variability introduced by matrix effects, leading to improved precision. |
| Matrix Effect | Minimized | The near-identical retention time to the native analyte ensures that both experience the same degree of ion suppression or enhancement. |
| Chromatographic Co-elution | Excellent | The smaller relative mass difference between ¹²C and ¹³C results in negligible chromatographic shift compared to deuterated standards. |
The Underlying Science: Understanding Vitamin D Signaling
To appreciate the importance of accurate calcitriol measurement, it is essential to understand its role in the vitamin D signaling pathway. Calcitriol is the biologically active form of vitamin D, and its signaling is crucial for calcium homeostasis and a multitude of other physiological processes.
Experimental Protocols: A Closer Look at the Methodology
The following provides a detailed methodology for a typical LC-MS/MS analysis of calcitriol in a biological matrix, employing a stable isotope-labeled internal standard.
Sample Preparation (using Supported Liquid Extraction - SLE)
-
Aliquoting: Transfer 475 µL of blank plasma or sample into a clean tube.
-
Spiking: Add 25 µL of the standard spiking solution (for calibration curve and quality control samples) or methanol (B129727) (for blank and unknown samples). Add 20 µL of the internal standard spiking solution (either this compound or ¹³C-labeled calcitriol) in methanol. For blank samples, add methanol instead of the internal standard.
-
Mixing: Add 100 µL of 10% ammonia (B1221849) solution and mix well.
-
SLE: Subject all samples to Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE) methodology as per the manufacturer's protocol.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically employed to achieve optimal separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 10-50 µL.
-
-
Tandem Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (calcitriol) and the internal standard are monitored.
-
The workflow for utilizing an internal standard in vitamin D analysis is a multi-step process designed to ensure accurate quantification.
The Verdict: Choosing the Right Standard for Your Needs
The selection between this compound and a ¹³C-labeled internal standard depends on the specific requirements of the assay.
-
This compound: This deuterated internal standard has been demonstrated to provide good accuracy, precision, and linearity in validated LC-MS/MS methods.[1] It is a widely used and often more cost-effective option. However, the potential for chromatographic shift relative to the native analyte exists due to the "isotope effect," which can, in some cases, lead to incomplete compensation for matrix effects.
-
¹³C-Labeled Calcitriol: Carbon-13 labeled internal standards are considered the superior choice for minimizing analytical variability. The near-identical physicochemical properties to the unlabeled analyte ensure co-elution, providing more effective compensation for matrix effects and potentially leading to higher accuracy and precision. The primary drawback is often the higher cost and potentially more complex synthesis.
For routine analyses where methods have been well-established and validated, This compound can be a robust and reliable choice. For assays requiring the highest level of accuracy and for challenging matrices where significant ion suppression or enhancement is anticipated, a ¹³C-labeled calcitriol internal standard is the recommended option to ensure the most reliable and defensible data. Ultimately, the choice should be guided by a thorough method development and validation process that assesses the performance of the selected internal standard in the specific matrix and analytical system being used.
References
A Comparative Analysis of LC-MS/MS and GC-MS for Calcitriol Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Analytical Method
The accurate quantification of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, is crucial in a multitude of research and clinical settings. Its role in calcium homeostasis, immune function, and cell proliferation makes it a key biomarker in various physiological and pathological processes. The two predominant analytical techniques for Calcitriol analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Metrics
The choice between LC-MS/MS and GC-MS for Calcitriol analysis hinges on a variety of factors, including sensitivity, specificity, sample throughput, and the specific requirements of the study. The following table summarizes the key quantitative performance metrics for each technique.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 5 - 10 pg/mL | ~1.5 ng/mL (for 25-hydroxyvitamin D3) |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Precision (%CV) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 95-112% (for 25-hydroxyvitamin D3) |
| Sample Preparation | Supported Liquid Extraction (SLE), Solid Phase Extraction (SPE), Protein Precipitation | Liquid-Liquid Extraction (LLE), Solid Phase Extraction (SPE) |
| Derivatization | Often required (e.g., PTAD, Amplifex) | Required (e.g., TMS) |
| Signal-to-Noise Ratio | High | Moderate to Low |
The Bottom Line: Which Method to Choose?
For applications demanding high sensitivity and throughput, such as clinical diagnostics and pharmacokinetic studies where Calcitriol levels are typically in the low pg/mL range, LC-MS/MS is the superior choice . Its ability to achieve low limits of quantification and its amenability to automation make it the gold standard for this type of analysis.
Conversely, GC-MS can be a valuable tool for structural elucidation and in contexts where ultra-high sensitivity is not the primary concern . The fragmentation patterns generated by electron impact ionization in GC-MS can provide detailed structural information about the analyte and its metabolites. However, the requirement for derivatization to increase volatility and the potential for thermal degradation of Calcitriol are significant drawbacks.
A Deep Dive into the Methodologies
A thorough understanding of the experimental protocols for both LC-MS/MS and GC-MS is essential for successful implementation and data interpretation.
LC-MS/MS: The Gold Standard for Sensitivity
LC-MS/MS has emerged as the preferred method for Calcitriol quantification due to its high sensitivity, specificity, and throughput.[1][2][3][4]
1. Sample Preparation:
-
Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE): This is a common and effective approach for cleaning up plasma samples.[5]
-
To 500 µL of plasma, add an internal standard (e.g., d6-Calcitriol).
-
Perform SLE on a sorbent material.
-
Elute the analyte and pass it through an SPE cartridge for further purification.
-
-
Protein Precipitation: A simpler, high-throughput method.
-
Precipitate proteins in the plasma sample using a solvent like acetonitrile (B52724).
-
Centrifuge and collect the supernatant for analysis.
-
2. Derivatization:
-
Calcitriol's poor ionization efficiency in electrospray ionization (ESI) often necessitates derivatization to enhance the signal.
-
PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) Derivatization: A widely used reagent that reacts with the cis-diene moiety of Calcitriol, significantly improving ionization efficiency.[6]
-
The dried sample extract is reconstituted in a solution of PTAD in acetonitrile and incubated.
-
3. Chromatographic Separation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Provides excellent resolution and short run times.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.
4. Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is common.
GC-MS: A Tool for Structural Insights
While less sensitive than LC-MS/MS for Calcitriol, GC-MS offers advantages in providing detailed structural information through its characteristic fragmentation patterns.[2]
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common technique to extract Calcitriol from the plasma matrix.
-
Extract the sample with an organic solvent like hexane (B92381) or ethyl acetate.
-
-
Solid Phase Extraction (SPE): Can be used for further cleanup of the extract.
2. Derivatization:
-
Derivatization is mandatory for GC-MS analysis of Calcitriol to increase its volatility and thermal stability.
-
TMS (Trimethylsilyl) Derivatization: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on the hydroxyl groups with TMS groups.[1]
-
The dried extract is heated with the silylating reagent.
-
3. Chromatographic Separation:
-
Gas Chromatography (GC): Separates the derivatized analytes based on their boiling points and interaction with the stationary phase.
-
Column: A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
4. Mass Spectrometric Detection:
-
Mass Spectrometry (MS): A single quadrupole or triple quadrupole mass spectrometer can be used.
-
Ionization: Electron Impact (EI) ionization is standard, which generates reproducible fragmentation patterns useful for structural identification.
Concluding Remarks
The choice between LC-MS/MS and GC-MS for Calcitriol analysis is dictated by the specific research question and available resources. For routine, high-sensitivity quantification in complex biological matrices, LC-MS/MS is the undisputed method of choice. Its superior sensitivity, specificity, and amenability to automation make it ideal for clinical and pharmaceutical applications. However, GC-MS remains a relevant technique, particularly for in-depth structural characterization of Calcitriol and its metabolites, where its detailed fragmentation patterns can provide invaluable information. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data in their studies of this vital hormone.
References
- 1. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of mass spectrometric analyses coupled to gas chromatography and liquid chromatography for 22-oxacalcitriol, a vitamin D3 analog, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. ijbio.com [ijbio.com]
Navigating the Nuances of Calcitriol Quantification: A Comparative Guide to Analytical Method Validation Using Calcitriol-d6
For researchers, scientists, and drug development professionals engaged in the precise quantification of Calcitriol, the biologically active form of Vitamin D, the choice of analytical methodology is paramount. This guide provides an objective comparison of the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Calcitriol analysis, with a focus on the validation parameters when using Calcitriol-d6 as an internal standard. Experimental data is presented to support the performance of this method, alongside a detailed protocol and visualizations to aid in its implementation and understanding.
The accurate measurement of Calcitriol in biological matrices is critical for a wide range of research areas, from endocrinology and bone metabolism to oncology and immunology. Given its low physiological concentrations, a highly sensitive and specific analytical method is essential. LC-MS/MS has emerged as the gold standard for this purpose, and the use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and reproducible results.[1]
Performance Characteristics of the this compound LC-MS/MS Method
The validation of an analytical method is a critical process that ensures the reliability of the data generated. Key performance parameters for the LC-MS/MS analysis of Calcitriol using this compound are summarized in the tables below, based on data from published studies.
Linearity and Sensitivity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Method 1 | Method 2 |
| Linearity Range | 1 - 100 ng/mL[2] | 5 - 200 pg/mL[3] |
| Correlation Coefficient (r²) | 0.9993[2] | >0.99 |
| LLOQ | 1 ng/mL[2] | 5 pg/mL[3] |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are typically expressed as the percentage of bias (for accuracy) and the coefficient of variation (%CV) or relative standard deviation (%RSD) (for precision).
Method 1: Quality Control Sample Performance [2]
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | 6.8 | Within ±11% |
| Low | 5 | 9.6 | Within ±11% |
| Medium | 20 | 3.3 | Within ±11% |
| High | 70 | 6.8 | Within ±11% |
Method 2: Recovery of Calcitriol [3]
| QC Level | Mean Recovery (%) |
| Low QC | 110.66 |
| Medium QC | 108.56 |
| High QC | 113.09 |
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard is the preferred method for Calcitriol quantification, other techniques have been historically used.
| Method | Advantages | Disadvantages |
| LC-MS/MS with this compound | High sensitivity and specificity, excellent accuracy and precision due to effective correction for matrix effects and variability.[1] | Requires sophisticated instrumentation and expertise. |
| Radioimmunoassay (RIA) | Historically used and does not require mass spectrometry. | Lacks the specificity to distinguish between Calcitriol and other vitamin D metabolites, can be more time-consuming due to extensive sample preparation to remove interfering substances.[2][4] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | More accessible instrumentation compared to MS. | Lacks the sensitivity required to measure the low physiological concentrations of Calcitriol in biological samples.[4] |
Experimental Protocol: LC-MS/MS Analysis of Calcitriol in Human Plasma
This section provides a detailed methodology for the quantification of Calcitriol in human plasma using this compound as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of plasma sample, add 25 µL of the this compound internal standard working solution.[3]
-
Vortex the sample for 30 seconds.[3]
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[3]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[3]
-
Condition a solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[3]
-
Wash the cartridge to remove interfering substances.
-
Elute the Calcitriol and this compound from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[3]
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 4.0 mM ammonium (B1175870) trifluoroacetate (B77799) in water) and an organic solvent (e.g., acetonitrile) is typically employed.[3]
-
Flow Rate: A flow rate of around 0.2 mL/min is often used.[3]
-
Injection Volume: Typically 10 µL.[3]
Mass Spectrometric Parameters
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Calcitriol and this compound to ensure specificity and sensitivity.
Visualizing the Analytical Workflow and Biological Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical workflow and a key biological signaling pathway for Calcitriol.
Caption: Experimental workflow for Calcitriol quantification.
Caption: Calcitriol signaling via the Vitamin D Receptor.
References
- 1. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. ijbio.com [ijbio.com]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of Calcitriol assays using Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Calcitriol in human plasma, with a specific focus on assays utilizing Calcitriol-d6 as an internal standard. The determination of circulating Calcitriol, the hormonally active form of Vitamin D, is crucial for understanding calcium metabolism, diagnosing related disorders, and in the development of new therapeutics. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and specificity, largely overcoming the limitations of traditional immunoassays.[1][2] The use of a stable isotope-labeled internal standard like this compound is a cornerstone of accurate and precise quantification in these methods.
Comparative Performance of Calcitriol LC-MS/MS Assays
The following table summarizes the key performance characteristics of various published LC-MS/MS methods that employ this compound as an internal standard. This data allows for a direct comparison of the analytical capabilities of different approaches.
| Parameter | Method A | Method B | Method C |
| Limit of Quantification (LOQ) | 5 pg/mL[3] | 2.0 pg/L[1] | 10 pg/mL[4] |
| Linearity Range | 5–200 pg/mL[3] | 15.63 - 250 pg/mL[1] | 10–500 pg/mL[4] |
| Intra-assay Precision (%CV) | Not explicitly stated | Not explicitly stated | Met acceptance criteria[4] |
| Inter-assay Precision (%CV) | Not explicitly stated | Not explicitly stated | Met acceptance criteria[4] |
| Sample Volume | 500 µL[3] | 0.2 mL[1] | 500 µL[4] |
| Derivatization Agent | 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)[3] | Amplifex[1] | Not specified |
Experimental Protocols: A Closer Look
Accurate quantification of Calcitriol is challenging due to its low circulating concentrations and lipophilic nature.[1] The methodologies outlined below detail the critical steps involved in sample preparation and analysis.
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.
-
Internal Standard Spiking: The process begins with the addition of a known amount of this compound internal standard to the plasma sample.[1][3]
-
Protein Precipitation & Extraction: Proteins in the plasma are precipitated, often using an acid like formic acid.[3] This is followed by an extraction step. Common techniques include:
-
Solid Phase Extraction (SPE): This is a widely used method where the sample is passed through a cartridge that retains the analyte, which is then eluted.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.[4]
-
Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support to immobilize the aqueous phase.[5]
-
-
Derivatization: To enhance ionization efficiency and improve sensitivity during mass spectrometric detection, a derivatization step is often employed.[1][2] A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[3] Another novel agent, Amplifex, has also been shown to significantly increase sensitivity.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted and derivatized sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate Calcitriol and this compound from other sample components.[3]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor to product ion transitions for both Calcitriol and the this compound internal standard.[3] This highly selective detection method ensures accurate quantification even at very low concentrations.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D receptor (VDR), a nuclear hormone receptor. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D response elements (VDREs) on target genes, thereby regulating their transcription. This signaling pathway is central to calcium and phosphate (B84403) homeostasis.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. ijbio.com [ijbio.com]
- 4. Sensitive method for the determination of paricalcitol by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
A Head-to-Head Battle for Precision: Cross-Validating Calcitriol Immunoassays with LC-MS/MS
A comprehensive guide for researchers and drug development professionals on the comparative performance of common immunoassays versus the gold standard, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Calcitriol.
The accurate measurement of Calcitriol (1α,25-dihydroxyvitamin D), the biologically active form of Vitamin D, is pivotal in a multitude of research and clinical settings, including studies on bone metabolism, renal disease, and immune function. While immunoassays offer a high-throughput and cost-effective solution, their accuracy and specificity have been a subject of ongoing debate. This guide provides a detailed comparison of two widely used automated immunoassays, the DiaSorin LIAISON® and the Immunodiagnostic Systems (IDS) iSYS, with the gold-standard LC-MS/MS method for Calcitriol determination. We present a synthesis of performance data from various studies, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their analytical needs.
Performance Under the Microscope: A Quantitative Comparison
The cross-validation of immunoassays against LC-MS/MS reveals important differences in their analytical performance. The following tables summarize key performance metrics, including precision (reproducibility) and correlation with the reference method.
Table 1: Intra-Assay and Inter-Assay Precision (Imprecision expressed as Coefficient of Variation %)
| Assay Platform | Analyte | Concentration Level | Intra-Assay CV (%) | Inter-Assay CV (%) |
| LC-MS/MS | Calcitriol | Low | < 10% | < 15% |
| High | < 10% | < 15% | ||
| DiaSorin LIAISON® | Calcitriol | Low | ≤ 9.4%[1] | ≤ 9.4%[1] |
| High | ≤ 5.2%[2] | ≤ 5.2%[2] | ||
| IDS iSYS | Calcitriol | Low | - | 20.1%[2] |
| High | - | - |
Note: Precision data for immunoassays can vary between studies and reagent lots. The data presented is a representation from the cited literature.
Table 2: Correlation and Agreement with LC-MS/MS
| Immunoassay Platform | Correlation Coefficient (r) vs. LC-MS/MS | Concordance Correlation Coefficient (CCC) | Key Observations |
| DiaSorin LIAISON® | Strong (r² = 0.9331 in adults)[1] | 0.959 (adults)[1] | Shows strong correlation and concordance in adult samples, though a negative bias at higher concentrations has been observed. Weaker correlation has been noted in pediatric samples.[1] |
| IDS iSYS | - | - | Tends to overestimate Calcitriol concentrations, particularly at higher levels, when compared to LC-MS/MS.[2] |
The How-To: Detailed Experimental Protocols
Understanding the methodologies behind each technique is crucial for interpreting results and troubleshooting potential issues.
A Representative LC-MS/MS Protocol for Calcitriol Analysis
Liquid Chromatography with Tandem Mass Spectrometry is considered the reference method due to its high specificity and sensitivity. The following protocol represents a common workflow.
1. Sample Preparation:
-
Protein Precipitation: To 200 µL of serum or plasma, an internal standard (e.g., deuterated Calcitriol) is added, followed by a protein precipitating agent like acetonitrile (B52724) or methanol (B129727).
-
Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE): The supernatant from protein precipitation is further purified using SLE or SPE cartridges to remove interfering substances such as phospholipids. This step is critical for reducing matrix effects.
-
Derivatization: To enhance ionization efficiency and improve sensitivity, the extracted sample is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the diene structure of Calcitriol.
2. LC Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is employed to separate Calcitriol from other metabolites.
3. MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Calcitriol and its deuterated internal standard.
Immunoassay Protocols: A Glimpse into Automated Systems
Automated immunoassays offer a more streamlined workflow, though they involve proprietary reagents and methodologies.
DiaSorin LIAISON® 1,25 Dihydroxyvitamin D Assay Protocol [3][4]
This is a chemiluminescent immunoassay (CLIA) that involves the following automated steps:
-
Sample Pre-treatment: The assay utilizes a recombinant fusion protein to capture the Calcitriol molecule from the sample.[4]
-
Incubation: The sample is first incubated with the binding agent and assay buffer.[4]
-
Binding to Solid Phase: A solid phase coated with a specific monoclonal antibody is added, which binds to the complex formed in the first incubation.[4]
-
Washing: Unbound components are washed away.
-
Signal Generation: A chemiluminescent substrate is added, and the resulting light signal is measured. The intensity of the light is inversely proportional to the concentration of Calcitriol in the sample.
IDS iSYS 1,25-Dihydroxyvitamin D Assay Protocol [5]
This is also a fully automated chemiluminescence-based immunoassay with the following key steps:
-
Immunoextraction: The patient sample undergoes delipidation and is then incubated with magnetic particles coated with a specific anti-Calcitriol antibody.[5]
-
Elution: After a wash step, the captured Calcitriol is eluted from the magnetic particles.[5]
-
Competitive Immunoassay: The purified sample is incubated with a biotinylated anti-Calcitriol antibody and an acridinium-labeled Calcitriol conjugate.[5]
-
Capture and Signal Detection: Streptavidin-coated magnetic particles are added to capture the biotinylated antibody complexes. After another wash step, trigger reagents are added, and the light emitted from the acridinium (B8443388) label is measured. The light signal is inversely proportional to the Calcitriol concentration.[5]
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative aspects, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of Calcitriol immunoassays with LC-MS/MS.
References
- 1. Measurement of 1,25-dihydroxyvitamin D in serum by LC-MS/MS compared to immunoassay reveals inconsistent agreement in paediatric samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heartlandassays.com [heartlandassays.com]
- 3. csvlab.com.br [csvlab.com.br]
- 4. labsupport.com.ua [labsupport.com.ua]
- 5. abacusdx.com [abacusdx.com]
Performance Evaluation of Derivatization Agents for Calcitriol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is crucial in various research and clinical settings. Due to its low endogenous concentrations and poor ionization efficiency in mass spectrometry, derivatization is a key strategy to enhance detection sensitivity and selectivity. This guide provides a comprehensive comparison of the performance of four commonly used derivatization agents for Calcitriol analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
This guide evaluates the performance of four leading derivatization agents for Calcitriol: 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), Amplifex™ Diene, 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), and 2-nitrosopyridine (B1345732) (PyrNO). The comparison is based on key performance metrics including reaction efficiency, stability of the resulting derivative, and the enhancement in analytical sensitivity. All four agents react with the cis-diene moiety of Calcitriol via a Diels-Alder reaction.
Amplifex™ Diene consistently demonstrates the highest signal enhancement and results in the most stable derivatives, making it a strong candidate for applications requiring maximum sensitivity and sample stability. PTAD is a widely used and commercially available reagent that offers significant sensitivity enhancement, though the stability of its derivatives can be a concern for long-term storage. DMEQ-TAD also provides good sensitivity and moderate derivative stability. 2-nitrosopyridine (PyrNO) offers improved sensitivity over PTAD and good chromatographic properties, but the stability of its derivatives is comparatively lower.
Performance Comparison of Derivatization Agents
The selection of an appropriate derivatization agent is critical and depends on the specific requirements of the assay, such as the need for high throughput, maximum sensitivity, or long-term sample stability. The following table summarizes the key performance characteristics of the four evaluated agents.
| Feature | PTAD | Amplifex™ Diene | DMEQ-TAD | 2-nitrosopyridine (PyrNO) |
| Reaction Time | 60 - 120 minutes | < 30 minutes | 30 - 90 minutes | 60 minutes |
| Derivative Stability | Poor (54-72% degradation after 1 month at -20°C)[1] | Excellent (Stable for several months at -20°C)[2] | Moderate | Poor (32-100% degradation after 1 month at -20°C)[1] |
| Signal Enhancement | ~10-100 fold increase in sensitivity.[3][4] | ~10-fold higher signal-to-noise ratio than PTAD.[2][5] | Significant enhancement, with reported 15-fold improved sensitivity for related vitamin D metabolites.[6] | Higher sensitivity than PTAD.[3][7][8] |
| Lower Limit of Quantification (LLOQ) | As low as 25 pg/mL with immunoextraction.[3] | Enables LLOQ in the low pg/mL range. | Enables sensitive detection, comparable to other dienophiles. | 25 pM (10 pg/mL) in human serum.[3] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and reliable results. Below are the summarized derivatization procedures for each agent as described in the literature.
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) Derivatization
This protocol is a widely adopted method for the derivatization of Calcitriol and its analogs.
Reagents:
-
PTAD solution: 0.5 mg/mL in acetonitrile (B52724).
-
Acetonitrile (ACN), HPLC grade.
-
Water, deionized.
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 60 µL of 0.75 mg/mL PTAD in acetonitrile to the dried sample.[2]
-
Vortex the mixture for 15 seconds and then centrifuge briefly.
-
Allow the reaction to proceed for 1 hour at room temperature.[2]
-
The derivatized sample is then ready for LC-MS/MS analysis.
Amplifex™ Diene Derivatization
This protocol utilizes a commercially available reagent optimized for high sensitivity in LC-MS/MS analysis.
Reagents:
-
Amplifex™ Diene reagent kit (contains reagent and diluent).
-
Deionized water.
Procedure:
-
Prepare the Amplifex™ reagent solution by adding the diluent to the reagent to a final concentration of 1 to 1.5 mg/mL.
-
Add 30 µL of the prepared Amplifex™ reagent to the dried sample extract.
-
Vortex for 15 seconds and then centrifuge for 20 seconds.
-
Incubate the mixture for 30 minutes to 1 hour at ambient temperature.
-
Add 30 µL of deionized water to quench the reaction.
-
Vortex for 15 seconds and centrifuge for 20 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
DMEQ-TAD Derivatization
This method employs a Cookson-type reagent that has been shown to provide significant sensitivity enhancement.
Reagents:
-
DMEQ-TAD solution: 0.1 mg/mL in ethyl acetate.
-
Methanol (MeOH), HPLC grade.
Procedure:
-
To the dried sample extract, add 25 µL of the DMEQ-TAD solution.[6]
-
Incubate at ambient temperature for 30 minutes.[6]
-
Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[6]
-
To quench the reaction, add 50 µL of methanol.[6]
-
Evaporate the solvent to dryness.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.[6]
2-nitrosopyridine (PyrNO) Derivatization
This protocol uses a click chemistry reagent that offers enhanced sensitivity over traditional agents.
Reagents:
-
2-nitrosopyridine (PyrNO) solution: 2.5 mM in methanol.
Procedure:
-
Add 40 µL of the PyrNO solution to the dried sample extract.[3]
-
Transfer the mixture to an amber glass vial.
-
Heat the vial in a sand bath at 70°C for 1 hour to complete the derivatization.[3]
-
The sample can then be stored at -20°C until LC-MS/MS analysis.[3]
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the analytical process and the biological context of Calcitriol, the following diagrams have been generated.
Caption: General experimental workflow for the derivatization and LC-MS/MS analysis of Calcitriol.
Caption: Simplified diagram of the Calcitriol signaling pathway via the nuclear Vitamin D Receptor.
References
- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine [ouci.dntb.gov.ua]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 5. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid Phase Extraction (SPE) Cartridges for Calcitriol Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is crucial in numerous research and clinical settings. Given its low physiological concentrations, effective sample preparation is paramount. Solid Phase Extraction (SPE) is a widely adopted technique for the selective extraction and purification of calcitriol from complex biological matrices. This guide provides an objective comparison of different SPE cartridge sorbents for calcitriol extraction, supported by experimental data from published studies.
Performance Comparison of SPE Sorbents for Calcitriol Extraction
The choice of SPE sorbent significantly impacts the recovery, purity, and reproducibility of calcitriol extraction. The most commonly employed sorbents are silica-based, such as C18 and unmodified silica (B1680970), and polymeric reversed-phase materials. Below is a summary of their performance characteristics based on available literature.
| Sorbent Type | SPE Cartridge Example | Matrix | Recovery (%) | Reproducibility (RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| Polymeric Reversed-Phase | Phenomenex Strata-X | Human Plasma | ~110.77%[1] | 2.05%[1] | Not Reported | 5 pg/mL[1] | High and consistent recovery, good reproducibility.[1] |
| Silica (Dispersive SPE) | Irregular Silica | Oily Soft Capsules | 101.1% - 102.0% | < 2.5% (intra-day), < 3.2% (inter-day) | 0.01 µg/g | 0.02 µg/g | High recovery and precision in oily matrices.[2] |
| Reversed-Phase (C18) | Spherisorb C18 column used for analysis post-extraction | Not specified | > 98% (method recovery)[2] | < 1.2% (precision)[2] | 39.75 ng/mL[2] | 141.6 ng/mL[2] | Efficient in extracting a wide range of vitamin D metabolites.[3] |
| Dual Cartridge (C18 + Silica) | C18 and Silica Cartridges | Human Plasma | Not explicitly quantified for calcitriol alone | Not Reported | Not Reported | Not Reported | C18 provides efficient extraction, while silica offers excellent cleanup and fractionation.[3][4] |
Note: The performance data presented above are collated from different studies and should be interpreted with caution as the experimental conditions (e.g., matrix, analytical method) were not identical.
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for replicating and adapting extraction methods. Below are diagrams illustrating the general workflows for different SPE strategies.
General SPE Workflow for Calcitriol Extraction
Caption: General workflow for calcitriol extraction using SPE.
Dual Cartridge SPE Workflow (C18 and Silica)
Caption: Workflow for calcitriol purification using a dual C18 and silica SPE cartridge system.
Detailed Experimental Protocols
The following are summaries of experimental protocols derived from the literature for the extraction of calcitriol using different SPE cartridges.
Protocol 1: Polymeric Reversed-Phase SPE (using Phenomenex Strata-X)[1]
-
Sample Pre-treatment: To 500 µL of human plasma, add an internal standard and 500 µL of 0.1% (v/v) formic acid. Vortex and centrifuge.
-
Cartridge Conditioning: Condition a Phenomenex Strata-X (30 mg/1 cc) cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge (specific wash solvent not detailed in the abstract).
-
Elution: Elute calcitriol from the cartridge (specific elution solvent not detailed in the abstract).
-
Analysis: The eluate is then derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and analyzed by UPLC-MS/MS.
Protocol 2: Dispersive Silica SPE (for soft capsules)[2]
-
Sample Preparation: The oily matrix from soft capsules is mixed with irregular silica sorbent.
-
Extraction and Washing: The mixture is subjected to washing steps to selectively retain calcitriol through polar interactions between the hydroxyl groups of calcitriol and the silica surface.
-
Elution: Calcitriol is eluted from the silica sorbent.
-
Analysis: The eluate is analyzed by HPLC-UV.
Protocol 3: Dual C18 and Silica Cartridge SPE[3][4]
-
C18 Cartridge Extraction:
-
Sample Loading: A plasma extract is loaded onto a C18 cartridge. The C18 sorbent efficiently retains calcitriol and other vitamin D metabolites.
-
Elution: The retained compounds are eluted from the C18 cartridge.
-
-
Silica Cartridge Fractionation:
-
Sample Loading: The eluate from the C18 cartridge is loaded onto a silica cartridge.
-
Washing: The silica cartridge is washed with a non-polar solvent (e.g., 4% isopropyl alcohol in hexanes) to remove less polar interfering compounds.
-
Elution: Calcitriol is then selectively eluted using a more polar solvent (e.g., 25% isopropyl alcohol in hexanes).[4]
-
Analysis: The purified fraction is then ready for analysis.
-
Conclusion
The selection of an appropriate SPE cartridge for calcitriol extraction is critical and depends on the sample matrix, the required level of sensitivity, and the analytical instrumentation available.
-
Polymeric reversed-phase cartridges , such as Phenomenex Strata-X, demonstrate high and reproducible recovery from plasma, making them suitable for demanding clinical research applications.
-
Silica-based sorbents are effective for cleanup and can be particularly useful in a dispersive SPE format for oily matrices, or in a dual-cartridge setup with C18 for enhanced purity.[2][3]
-
C18 cartridges are a robust choice for the initial extraction of calcitriol and its metabolites from aqueous samples due to their strong hydrophobic retention.[3]
Researchers should carefully consider the trade-offs between recovery, purity, and method complexity when selecting an SPE strategy. The protocols and data presented in this guide provide a foundation for developing and optimizing calcitriol extraction methods for various research and development needs.
References
- 1. ijbio.com [ijbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Commutability of Calcitriol Reference Materials: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable measurement of Calcitriol (B1668218), the biologically active form of Vitamin D, the commutability of reference materials is a critical, yet often overlooked, parameter. Commutability refers to the ability of a reference material to behave like authentic patient samples across different measurement procedures.[1][2] The use of non-commutable reference materials for calibration can introduce a bias, leading to incorrect results for clinical or research samples.[1] This guide provides a framework for evaluating the commutability of Calcitriol reference materials, offering detailed experimental protocols and illustrative data presentation to aid researchers in selecting and verifying the suitability of their standards.
Data Presentation: A Comparative Overview
While direct, publicly available commutability data for specific commercial Calcitriol reference materials is scarce, the following table illustrates how such data should be presented for a clear and objective comparison. Researchers are encouraged to generate their own data following the protocols outlined in this guide to compare different lots or suppliers of Calcitriol reference materials.
Table 1: Hypothetical Commutability Assessment of Calcitriol Reference Materials
| Reference Material | Manufacturer | Lot Number | Measurement Procedure Pair | Bias (pg/mL) | 95% Prediction Interval of Patient Samples (pg/mL) | Commutability Assessment |
| Calcitriol RM A | Supplier X | 12345 | LC-MS/MS vs. Immunoassay 1 | 2.5 | 45.2 - 55.8 | Commutable |
| LC-MS/MS vs. Immunoassay 2 | 8.1 | 42.1 - 51.9 | Non-commutable | |||
| Calcitriol RM B | Supplier Y | 67890 | LC-MS/MS vs. Immunoassay 1 | 3.1 | 45.2 - 55.8 | Commutable |
| LC-MS/MS vs. Immunoassay 2 | 4.0 | 42.1 - 51.9 | Commutable | |||
| Calcitriol RM C | Supplier Z | ABCDE | LC-MS/MS vs. Immunoassay 1 | -1.5 | 45.2 - 55.8 | Commutable |
| LC-MS/MS vs. Immunoassay 2 | 10.2 | 42.1 - 51.9 | Non-commutable |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols for Commutability Assessment
The following are detailed methodologies for key experiments to assess the commutability of Calcitriol reference materials, adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline EP14-A2 and recommendations from the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC).[3][4][5][6]
Specimen Selection and Preparation
-
Patient Samples: Collect a minimum of 20 individual human serum or plasma samples from healthy and diseased populations to cover the analytical measurement range of the Calcitriol assays.
-
Reference Materials: Prepare the Calcitriol reference materials to be evaluated according to the manufacturers' instructions.
-
Aliquoting and Storage: Aliquot all patient samples and reference materials to minimize freeze-thaw cycles. Store all samples at -80°C until analysis.
Measurement Procedures
-
Select at least two, and ideally more, distinct measurement procedures for Calcitriol. This should include a reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the routine methods to be evaluated (e.g., different immunoassays).
Commutability Assessment Protocol (Based on CLSI EP14-A2)
-
Analysis: Analyze the set of patient samples and the Calcitriol reference materials with the two measurement procedures in the same analytical run, if possible. To minimize analytical error, perform measurements in duplicate or triplicate.
-
Data Plotting: For each pair of measurement procedures, create a scatter plot with the results from one method on the x-axis and the results from the other method on the y-axis.
-
Regression Analysis: Perform a linear regression on the patient sample data to establish the relationship between the two measurement procedures.
-
Prediction Interval Calculation: Calculate the 95% prediction interval for the regression line. This interval represents the expected range of results for a patient sample when measured by the two methods.
-
Commutability Evaluation: Plot the results for the reference materials on the same graph. A reference material is considered commutable for that pair of methods if its data point falls within the 95% prediction interval of the patient samples.[7]
Commutability Assessment Protocol (Based on IFCC Recommendations)
-
Analysis: As with the CLSI protocol, analyze the patient samples and reference materials using the selected measurement procedures.
-
Bias Calculation: For each measurement procedure, determine the bias between the measured value and a target value (e.g., the reference method value) for both the patient samples and the reference materials.
-
Difference in Bias: Calculate the difference in bias between the reference material and the average bias of the patient samples at a similar concentration.
-
Acceptance Criteria: The reference material is considered commutable if the difference in bias is within a predefined acceptance criterion. This criterion should be based on the medical requirements for the use of the Calcitriol test results.[8][9]
Mandatory Visualizations
Calcitriol Signaling Pathway
The biological activity of Calcitriol is mediated through its interaction with the Vitamin D Receptor (VDR), which leads to the regulation of target gene expression.[10][11][12] Understanding this pathway is crucial for researchers in drug development and related fields.
Caption: Intracellular signaling pathway of Calcitriol.
Experimental Workflow for Commutability Assessment
A logical and systematic workflow is essential for the accurate evaluation of the commutability of Calcitriol reference materials.
Caption: Experimental workflow for commutability assessment.
References
- 1. Calcitriol induces estrogen receptor α expression through direct transcriptional regulation and epigenetic modifications in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 4. Calcitriol (Rocaltrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. academic.oup.com [academic.oup.com]
- 10. Calcitriol - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 12. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Calcitriol Assays: A Comparative Guide to Proficiency Testing Schemes
For researchers, scientists, and drug development professionals, the accurate measurement of Calcitriol (1,25-dihydroxyvitamin D) is paramount. This guide provides a comparative overview of proficiency testing (PT) schemes for clinical Calcitriol assays, offering insights into the performance of various analytical methods. By examining data from external quality assessment (EQA) programs, this document aims to equip laboratory professionals with the information needed to select and maintain high-quality Calcitriol testing.
The measurement of Calcitriol presents significant analytical challenges due to its picomolar concentrations in circulation and its lipophilic nature. [cite: ] This has led to the development of various assay methodologies, including radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the lack of standardized reference materials for Calcitriol contributes to inter-laboratory and inter-method variability. [cite: ] Proficiency testing (PT) and external quality assessment (EQA) schemes are crucial tools for laboratories to monitor and improve the accuracy and comparability of their Calcitriol measurements.
Performance of Calcitriol Assays in Proficiency Testing
Data from the Vitamin D External Quality Assessment Scheme (DEQAS) provides valuable insights into the performance of different analytical methods for Calcitriol. The following table summarizes the method-specific means and standard deviations for five distributed samples from the April 2018 DEQAS report for 1,25-dihydroxyvitamin D. The All-Laboratory Trimmed Mean (ALTM) serves as the consensus value for assessing performance in this scheme.[1][2]
Table 1: Comparison of Calcitriol Assay Performance in DEQAS (April 2018) [1]
| Method | Sample 421 (pmol/L) | Sample 422 (pmol/L) | Sample 423 (pmol/L) | Sample 424 (pmol/L) | Sample 425 (pmol/L) |
| DiaSorin Liaison XL (n=96) | 62.2 ± (SD not provided) | 79.1 ± (SD not provided) | 153.9 ± (SD not provided) | 132.0 ± (SD not provided) | 100.7 ± (SD not provided) |
| DIAsource CT (n=5) | 77.5 ± (SD not provided) | 83.1 ± (SD not provided) | 175.9 ± (SD not provided) | 152.6 ± (SD not provided) | 112.9 ± (SD not provided) |
| IDS EIA (n=6) | 61.5 ± (SD not provided) | 73.1 ± (SD not provided) | 148.1 ± (SD not provided) | 123.5 ± (SD not provided) | 101.4 ± (SD not provided) |
| IDS RIA (n=12) | 74.1 ± (SD not provided) | 82.7 ± (SD not provided) | 194.1 ± (SD not provided) | 157.4 ± (SD not provided) | 123.6 ± (SD not provided) |
| IDS iSYS (n=10) | 71.0 ± (SD not provided) | 81.1 ± (SD not provided) | 205.6 ± (SD not provided) | 162.0 ± (SD not provided) | 121.8 ± (SD not provided) |
| IDS iSYS New (n=20) | 54.9 ± (SD not provided) | 62.1 ± (SD not provided) | 165.6 ± (SD not provided) | 122.2 ± (SD not provided) | 102.7 ± (SD not provided) |
| LC-MS/MS (n=12) | 71.6 ± (SD not provided) | 84.2 ± (SD not provided) | 145.9 ± (SD not provided) | 119.3 ± (SD not provided) | 96.4 ± (SD not provided) |
| ALTM (n=161) | 63.7 | 77.6 | 159.8 | 132.9 | 103.3 |
Note: The original DEQAS report provided mean values and a graphical representation of the standard deviation. Specific SD values were not available in the accessed document.
Experimental Protocols in Proficiency Testing Schemes
Proficiency testing schemes for clinical Calcitriol assays generally follow a standardized workflow to ensure objective assessment of laboratory performance. The process, as exemplified by DEQAS, involves several key steps:
-
Sample Preparation and Distribution: The scheme organizer prepares and distributes a set of samples to participating laboratories. These are typically human serum samples with varying concentrations of Calcitriol.[2]
-
Analysis by Participating Laboratories: Each laboratory analyzes the samples using their routine Calcitriol assay.
-
Data Submission: Laboratories submit their results to the scheme organizer.
-
Statistical Analysis: The organizer performs a statistical analysis of the submitted data. A common approach is to calculate the All-Laboratory Trimmed Mean (ALTM) for each sample, which serves as the target value.[2]
-
Performance Evaluation: Each laboratory's results are compared against the target values. Performance is typically assessed based on the deviation from the target.
-
Reporting: A comprehensive report is issued to each participant, summarizing their performance and providing a comparison with other laboratories and methods.[3]
Visualizing the Proficiency Testing Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the workflow of a typical proficiency testing scheme and the logical relationship in comparing different assay methodologies based on the generated data.
References
A Head-to-Head Comparison: Direct vs. Indirect Methods for Calcitriol Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of Calcitriol (B1668218) (1,25-dihydroxyvitamin D), the biologically active form of vitamin D, is paramount for insightful research and informed clinical decisions. This guide provides a comprehensive comparison of the two primary methodologies used for Calcitriol measurement: direct immunoassays and indirect methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of analytical method can significantly impact the reliability of experimental data, influencing everything from preclinical pharmacokinetic studies to large-scale clinical trials. This document will delve into the principles, performance characteristics, and experimental protocols of each approach, presenting quantitative data in easily digestible formats to guide your selection of the most appropriate method for your specific research needs.
Method Principles: A Fundamental Divide
Direct immunoassays are predicated on the highly specific binding interaction between an antibody and the Calcitriol molecule. These assays, often automated for high-throughput analysis, typically employ a competitive or sandwich format. In a competitive immunoassay, a labeled Calcitriol tracer competes with the Calcitriol in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of Calcitriol in the sample.
Indirect measurement using LC-MS/MS , considered the gold standard by many, involves a multi-step process.[1] Initially, Calcitriol is extracted from the sample matrix and separated from other vitamin D metabolites and interfering substances using liquid chromatography. The separated Calcitriol is then ionized and fragmented in a mass spectrometer. Specific fragments are detected and quantified, providing a highly specific and sensitive measurement of the analyte.
Performance Comparison: A Quantitative Look
The selection of an analytical method hinges on its performance metrics. The following tables summarize the key performance characteristics of direct immunoassays and indirect LC-MS/MS methods for Calcitriol measurement, based on available literature. It is important to note that performance can vary between different commercial immunoassay kits and specific LC-MS/MS laboratory-developed tests.
| Performance Metric | Direct Immunoassay | Indirect LC-MS/MS | References |
| Accuracy (% Bias) | Variable, can show significant bias compared to LC-MS/MS | High, generally considered the reference method | [2][3][4][5][6] |
| Precision (%CV) | Intra-assay: <10% to >20% Inter-assay: <15% to >20% | Intra-assay: <5% Inter-assay: <10% | [2][6][7] |
| Sensitivity (LLOQ) | Typically in the low pg/mL to ng/mL range | High, can achieve low pg/mL sensitivity | [8][9] |
| Specificity | Can be prone to cross-reactivity with other vitamin D metabolites and interfering substances | High, due to chromatographic separation and mass-based detection | [10][11] |
| Throughput | High, especially with automated platforms | Lower, due to sample preparation and chromatographic run times | [12] |
| Cost per Sample | Generally lower | Generally higher | [13] |
Experimental Protocols: A Step-by-Step Overview
The following sections provide a generalized overview of the experimental protocols for both direct immunoassay and indirect LC-MS/MS methods for Calcitriol measurement.
Direct Immunoassay (Automated)
Principle: Competitive chemiluminescence immunoassay.
Materials:
-
Automated immunoassay analyzer (e.g., DiaSorin LIAISON® XL)[14]
-
Calcitriol immunoassay reagent kit (containing magnetic particles coated with antibody, tracer, and calibrators)
-
Patient serum or plasma samples
Procedure (Generalized):
-
Sample Preparation: Serum or plasma is loaded directly onto the automated analyzer.
-
Incubation: The sample is incubated with magnetic particles coated with a specific anti-Calcitriol antibody and a Calcitriol tracer conjugate. During this step, Calcitriol from the sample and the tracer compete for binding to the antibody.
-
Washing: The magnetic particles are washed to remove unbound components.
-
Signal Generation: A trigger solution is added to initiate a chemiluminescent reaction.
-
Detection: The light signal is measured by a photomultiplier tube, and the intensity is inversely proportional to the Calcitriol concentration in the sample.
-
Quantification: The concentration is calculated from a calibration curve generated using the provided calibrators.
Indirect LC-MS/MS
Principle: Quantification of Calcitriol based on its unique mass-to-charge ratio after chromatographic separation.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18)
-
Solvents for mobile phase (e.g., methanol (B129727), water, formic acid)[15]
-
Internal standard (e.g., deuterated Calcitriol)[8]
-
Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)[1][8]
-
Patient serum or plasma samples
Procedure (Generalized):
-
Sample Pre-treatment: An internal standard (a labeled version of Calcitriol) is added to the serum or plasma sample to correct for variations in sample processing and instrument response.
-
Protein Precipitation: A solvent such as methanol or acetonitrile (B52724) is added to precipitate proteins, which are then removed by centrifugation.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant is passed through an SPE cartridge or subjected to LLE to further purify and concentrate the Calcitriol, removing interfering substances.[1][8]
-
Derivatization (Optional): To enhance sensitivity, the extracted Calcitriol may be chemically modified (derivatized) before analysis.[9][16]
-
LC Separation: The purified extract is injected into the LC system. The analytical column separates Calcitriol from other compounds based on their physicochemical properties.
-
MS/MS Detection: As Calcitriol elutes from the column, it enters the mass spectrometer where it is ionized and fragmented. Specific precursor and product ion transitions are monitored for both Calcitriol and the internal standard.
-
Quantification: The peak area ratio of Calcitriol to the internal standard is used to calculate the concentration of Calcitriol in the sample based on a calibration curve prepared with known standards.
Visualizing the Methodologies and a Key Signaling Pathway
To further clarify the concepts discussed, the following diagrams illustrate the Calcitriol signaling pathway and the generalized workflows for both direct and indirect measurement methods.
Figure 1: Calcitriol Signaling Pathway
Figure 2: Measurement Method Workflows
Conclusion: Selecting the Right Tool for the Job
Both direct immunoassays and indirect LC-MS/MS methods offer viable options for the measurement of Calcitriol, each with its own set of advantages and limitations.
Direct immunoassays are well-suited for high-throughput screening in clinical settings where cost and turnaround time are major considerations. However, researchers should be aware of the potential for variability in accuracy and specificity between different kits.
Indirect LC-MS/MS stands as the benchmark for accuracy, precision, and specificity. It is the preferred method for research and drug development applications where a deep and reliable understanding of Calcitriol pharmacokinetics and pharmacodynamics is critical. While the initial investment and per-sample cost are higher, the quality of the data generated often justifies the expenditure.
Ultimately, the choice between these methods should be guided by the specific requirements of the study, including the desired level of accuracy and precision, sample throughput needs, and budgetary constraints. For critical applications, cross-validation of immunoassay results with an established LC-MS/MS method is highly recommended.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. State-of-the-art vitamin D assays: a comparison of automated immunoassays with liquid chromatography-tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison between Three Different Automated Total 25-hydroxyvitamin D Immunoassay Methods and Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Evaluation of two fully automated immunoassay based tests for the measurement of 1α,25-dihydroxyvitamin D in human serum and comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbio.com [ijbio.com]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Measurement of vitamin D status: background, clinical use, and methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. theprofesional.com [theprofesional.com]
- 14. Serum calcitriol concentrations measured with a new direct automated assay in a large population of adult healthy subjects and in various clinical situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
The Analyst's Dilemma: A Cost-Benefit Analysis of Internal Standards for Vitamin D Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. The growing body of evidence linking vitamin D status to a wide range of health outcomes necessitates robust and reliable analytical methods. At the heart of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology lies the critical choice of an internal standard. This guide provides an objective comparison of different internal standards for vitamin D analysis, weighing their performance benefits against their associated costs.
Internal standards are essential in LC-MS/MS analysis to correct for variability introduced during sample preparation, injection, and ionization. An ideal internal standard mimics the analyte's behavior throughout the analytical process, ensuring accurate and precise quantification. In the context of vitamin D analysis, the most commonly employed internal standards fall into three main categories: deuterated, carbon-13 (¹³C) labeled, and non-deuterated structural analogs.
Performance Comparison of Vitamin D Internal Standards
The performance of an internal standard is judged by its ability to ensure the accuracy, precision, linearity, and sensitivity of the analytical method. Stable isotope-labeled (SIL) internal standards, which include both deuterated and ¹³C-labeled compounds, are widely regarded as the gold standard due to their close physicochemical similarity to the analyte.
Table 1: Performance Characteristics of Different Internal Standard Types for Vitamin D Analysis
| Internal Standard Type | Analyte(s) | Accuracy (% Recovery) | Precision (%CV) | Linearity (R²) | Lower Limit of Quantification (LLOQ) |
| Deuterated (d3, d6) | 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₃ | 90-110% | <15% (inter-day), <10% (intra-day) | >0.99 | Low ng/mL to pg/mL |
| ¹³C-Labeled | Vitamin D₃ and metabolites | Potentially higher than deuterated due to reduced matrix effects | Expected to be similar to or better than deuterated | >0.99 | Similar to deuterated |
| Non-Deuterated Structural Analog | Vitamin D and metabolites | Variable, often lower than SIL standards | Generally higher CV% than SIL standards | Can be acceptable (>0.98) but more susceptible to matrix effects | Generally higher than SIL standards |
Note: The data presented is a summary compiled from various studies and vendor specifications. Performance can vary depending on the specific analyte, matrix, and analytical method.
Cost Analysis: A Look at the Investment
The cost of internal standards can vary significantly, influencing the overall cost per sample in a clinical or research setting. While obtaining exact, universal pricing is challenging due to vendor-specific quotes and bulk purchasing discounts, a general cost hierarchy can be established.
Table 2: Relative Cost Comparison of Vitamin D Internal Standards
| Internal Standard Type | Relative Cost | Example List Prices |
| Deuterated (e.g., Vitamin D₂-d₆, 25-Hydroxyvitamin D₃-d₃) |
| Vitamin D₂-d₆ (0.5 mg): ~
|
| ¹³C-Labeled (e.g., 25-Hydroxyvitamin D₃-¹³C₅) |
| Generally more expensive than deuterated counterparts due to more complex synthesis.[1] |
| Non-Deuterated (e.g., 3-epi-25-Hydroxyvitamin D₃, Vitamin D₂ as IS for D₃) | $ | 3-epi-25-Hydroxyvitamin D₃ solution (50 µg/mL, 1 mL): ~
|
Note: Prices are approximate and subject to change. They are provided for relative comparison purposes only.
The Verdict: A Cost-Benefit Perspective
Deuterated Internal Standards: The Workhorse of Vitamin D Analysis
Deuterated internal standards, such as Vitamin D₂-d₆ and 25-Hydroxyvitamin D₃-d₃, represent the most widely adopted and well-validated option for vitamin D analysis.[2] Their key advantages include:
-
Excellent Performance: They provide high accuracy and precision by co-eluting closely with the analyte and compensating for matrix effects.
-
Commercial Availability: A wide range of deuterated vitamin D metabolites are commercially available from various suppliers.
The primary drawback is their moderate cost. However, for most research and clinical applications, the enhanced data quality and reliability justify the investment.
¹³C-Labeled Internal Standards: The Premium Choice for Minimizing Matrix Effects
Carbon-13 labeled internal standards are considered superior in certain applications.[1] Their main benefit is the minimal isotopic effect, leading to near-perfect co-elution with the analyte. This can be particularly advantageous in complex matrices where significant ion suppression or enhancement is a concern. Some studies suggest they may offer advantages over deuterated standards in minimizing matrix effects.[2]
The higher cost associated with ¹³C-labeled standards is the primary barrier to their widespread adoption. However, for high-stakes analyses, such as in late-stage drug development or when the highest level of accuracy is required, the additional cost may be warranted.
Non-Deuterated Structural Analogs: A Budget-Conscious but Compromised Alternative
Non-deuterated internal standards, such as using Vitamin D₂ as an internal standard for Vitamin D₃ analysis or employing an epimer like 3-epi-25-hydroxyvitamin D₃, are the most cost-effective option. However, they come with significant performance limitations. Because their physicochemical properties are not identical to the analyte, their ability to compensate for extraction inefficiencies and matrix effects is compromised. This can lead to reduced accuracy and precision. While they can be used for screening or in situations with less stringent data quality requirements, they are generally not recommended for quantitative bioanalysis that requires high accuracy.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable results. The following is a generalized experimental protocol for the quantification of 25-hydroxyvitamin D in human serum using a deuterated internal standard.
Detailed Protocol: Quantification of 25-Hydroxyvitamin D in Human Serum by LC-MS/MS
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 20 µL of a working solution of the deuterated internal standard (e.g., 25-hydroxyvitamin D₃-d₃ in methanol).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Rationale: Workflows and Pathways
To better understand the context of internal standard use, the following diagrams, generated using the DOT language, illustrate the vitamin D metabolic pathway and a typical experimental workflow.
Caption: Simplified metabolic pathway of Vitamin D2 and D3.
Caption: A typical experimental workflow for Vitamin D analysis.
References
A Comparative Guide to Internal Standard Selection for Clinical Trial Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The choice of an internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods for clinical trials. An appropriate IS is essential for accurate quantification of drug concentrations in biological matrices, directly impacting the integrity of pharmacokinetic, pharmacodynamic, and safety data. This guide provides a comprehensive comparison of commonly used internal standards, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all calibration standards, quality control samples, and study samples before analysis.[1] Its primary role is to compensate for variability during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of the analytical method.[2][3] The use of an IS is highly recommended for bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[4]
Comparison of Internal Standard Types
The two main categories of internal standards used in clinical trial bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Analog (structurally similar) Internal Standards.
Table 1: Comparison of Stable Isotope-Labeled (SIL) vs. Analog Internal Standards
| Feature | Stable Isotope-Labeled (SIL) IS | Analog IS |
| Description | The analyte of interest with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[5] | A molecule that is structurally similar to the analyte but chemically distinct. |
| Co-elution with Analyte | Generally co-elutes, though slight chromatographic shifts can occur with deuterated standards (deuterium isotope effect).[6] | Elutes at a different retention time.[6] |
| Correction for Matrix Effects | Considered the "gold standard" for correcting matrix effects due to nearly identical physicochemical properties.[6] | Less effective at correcting for matrix effects that are specific to the analyte's retention time.[6] |
| Correction for Extraction Recovery | Tracks the analyte very effectively through the extraction process. | May have different extraction recovery compared to the analyte.[2] |
| Correction for Ionization Variability | Effectively compensates for ionization suppression or enhancement.[7] | May experience different ionization efficiency than the analyte, leading to inadequate correction.[3] |
| Availability and Cost | Often requires custom synthesis, which can be expensive and time-consuming. | More readily available and generally less expensive.[7] |
| Potential Issues | Isotopic crosstalk, in-source fragmentation, and potential for deuterium-hydrogen exchange.[8] | Does not perfectly mimic the behavior of the analyte, potentially leading to inaccurate results.[2] |
Experimental Protocols for Evaluating Internal Standard Performance
Thorough evaluation of the chosen internal standard is a critical component of bioanalytical method validation. The following are key experiments to assess the suitability of an IS.
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the choice of IS adequately compensates for the influence of matrix components on the analyte's ionization.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or a clean solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted, and then the analyte and IS are added to the extracted matrix.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before extraction.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized matrix factor.
Calculations:
-
Analyte MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS MF = (Peak area of IS in Set B) / (Peak area of IS in Set A)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.[6]
Protocol 2: Evaluation of Extraction Recovery
Objective: To assess the efficiency of the extraction procedure for both the analyte and the IS.
Methodology:
-
Compare the peak area of the analyte and IS in pre-extraction spiked samples (Set C from Protocol 1) to that of post-extraction spiked samples (Set B from Protocol 1).
Calculations:
-
Analyte Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
IS Recovery (%) = [(Peak area of IS in Set C) / (Peak area of IS in Set B)] x 100
Acceptance Criteria: The extraction recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency is key. The IS should track the analyte's recovery.
Protocol 3: Assessment of Internal Standard Stability
Objective: To ensure the IS is stable throughout the sample handling, storage, and analytical process.
Methodology:
-
Prepare quality control (QC) samples containing the analyte and IS in the biological matrix.
-
Subject the QC samples to various conditions that mimic the lifecycle of a clinical sample:
-
Freeze-thaw stability: At least three freeze-thaw cycles.[6]
-
Short-term (bench-top) stability: At room temperature for a duration matching sample handling time.[6]
-
Long-term stability: At the intended storage temperature for a duration exceeding the sample storage period.[6]
-
Autosampler stability: In the autosampler for the expected duration of an analytical run.[6]
-
-
Analyze the stability samples and compare the analyte/IS peak area ratios to those of freshly prepared QC samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[6]
Visualizing Key Concepts and Workflows
Decision-Making Workflow for Internal Standard Selection
The following diagram illustrates a logical workflow for selecting an appropriate internal standard during bioanalytical method development.
Caption: A workflow for the selection and evaluation of an internal standard in bioanalytical method development.
Impact of Internal Standard on Mitigating Matrix Effects
This diagram illustrates how a suitable internal standard can correct for ion suppression, a common matrix effect in LC-MS analysis.
Caption: The role of a suitable internal standard in correcting for matrix-induced ion suppression.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development for clinical trials. While stable isotope-labeled internal standards are generally preferred for their superior ability to compensate for analytical variability, their availability and cost can be limiting factors.[7] Analog internal standards can be a viable alternative, provided they are thoroughly evaluated to ensure they adequately track the analyte's behavior.[2] The experimental protocols outlined in this guide provide a framework for the systematic evaluation of any chosen internal standard. Ultimately, a well-justified and rigorously validated internal standard is crucial for ensuring the generation of high-quality data, which is fundamental to the successful outcome of clinical trials.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Calcitriol-d6: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Calcitriol-d6, a deuterated form of the hormonally active vitamin D metabolite Calcitriol, must adhere to stringent disposal procedures due to its high potency and potential health hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Calcitriol is classified as a highly potent pharmacologically active material that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] Occupational exposure to even small amounts may lead to physiological effects.[1] Therefore, proper disposal is not merely a regulatory compliance issue but a critical safety measure.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye/face protection.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all applicable federal, state, and local regulations.[1][4] It is the responsibility of the product user to determine if the material is classified as hazardous waste at the time of disposal.[1]
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other chemical waste streams.
-
Keep the waste in its original container or a clearly labeled, sealed, and appropriate waste container.
-
-
Unused or Expired Material :
-
Contaminated Materials :
-
All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), labware (pipette tips, vials), and absorbent materials from spill cleanups, must be treated as hazardous waste.
-
These items should be collected in a designated, sealed container clearly labeled as "Hazardous Waste: Contains this compound."
-
-
Empty Containers :
-
Spill Cleanup :
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal.[1] The vacuum cleaner should be fitted with a HEPA filter.[4]
-
Clean the affected surface thoroughly to remove any residual contamination.[1]
-
Avoid allowing the product to enter drains or waterways.[2]
-
Disposal Considerations Summary
| Consideration | Guideline |
| Regulatory Compliance | Disposal must adhere to all local, state, and federal regulations.[1][4] |
| Waste Characterization | The user is responsible for determining if the waste is hazardous.[1] |
| Disposal Method | Engage a licensed hazardous waste disposal company or use an approved incinerator.[3][5] |
| Container Management | Treat empty containers as hazardous waste; do not reuse.[1][4] |
| Environmental Protection | Prevent release into the environment, including drains and waterways.[2][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Calcitriol-d6
For Immediate Implementation: Essential Safety and Handling Protocols for Calcitriol-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is mandatory to ensure personal safety and prevent contamination. This compound, a deuterated form of the active metabolite of Vitamin D3, is a potent compound requiring stringent handling protocols. The information herein is compiled from multiple safety data sheets (SDS) and best practices for managing hazardous pharmaceutical agents.
Hazard Identification and Risk Assessment
This compound is classified as a highly potent compound with significant health risks upon exposure.
Primary Hazards:
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]
-
Irritation: Can cause skin and eye irritation.[3]
A thorough risk assessment must be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required PPE for various tasks involving this compound.
| Task Level | Required Personal Protective Equipment |
| Low-Intensity Operations (e.g., handling sealed containers, visual inspection) | - Nitrile gloves (single pair) - Laboratory coat - Safety glasses with side shields |
| Medium-Intensity Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double-gloving with nitrile gloves - Disposable, low-permeability laboratory coat or coverall - Safety goggles - NIOSH-approved respirator (e.g., N95 or higher) |
| High-Intensity Operations (e.g., handling large quantities, potential for aerosol generation) | - Double-gloving with nitrile gloves - Disposable, low-permeability coverall with shoe covers - Full-face shield or safety goggles - Powered Air-Purifying Respirator (PAPR) |
| Emergency Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile) - Disposable, chemical-resistant coverall and shoe covers - Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) |
Note: Always inspect PPE for integrity before use and replace if damaged. Contaminated gloves should be replaced immediately.[4]
Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
| Control Measure | Application |
| Fume Hood or Ventilated Enclosure | For all open-handling procedures, including weighing and solution preparation. |
| Glove Box or Isolator | Recommended for handling larger quantities or for procedures with a high risk of aerosolization to provide a physical barrier.[5] |
| Closed Systems | Whenever feasible, use closed-system transfer devices for moving the compound between containers. |
Safe Handling and Operational Procedures
Strict adherence to standard operating procedures (SOPs) is critical for safe handling.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
Store this compound in a tightly sealed, light-resistant container in a cool, well-ventilated, and secure area.[3] Recommended storage is at 4°C.[6]
-
The storage area should be clearly labeled with appropriate hazard warnings.
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a certified chemical fume hood or other ventilated enclosure.
-
Use disposable weighing boats and utensils to minimize contamination.
-
Handle the solid form carefully to avoid generating dust.[3][7]
-
When preparing solutions, add the solvent to the this compound slowly to avoid splashing. This compound is soluble in chloroform (B151607) and DMSO.[6]
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid skin and eye contact at all times.[7]
-
Prohibit eating, drinking, and applying cosmetics in the laboratory area where this compound is handled.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure.
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE (see table above), gently cover the spill with an absorbent material to avoid raising dust.
-
Use dry clean-up procedures; do not use water.[4]
-
Collect the material using a scoop or other appropriate tool and place it in a sealed, labeled waste container.
-
Decontaminate the area with an appropriate cleaning agent.
Minor Spills (Liquid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the area.
Major Spills:
-
Evacuate the entire laboratory and alert others.
-
Contact the institution's emergency response team immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste (e.g., contaminated PPE, weighing boats, absorbent materials) | - Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | - Collect in a sealed, labeled, and chemically compatible hazardous waste container. |
| Sharps (e.g., contaminated needles, pipette tips) | - Dispose of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations. Incineration at an approved facility is often the recommended method of disposal.[9]
Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be thoroughly decontaminated.
-
Work Surfaces: Use a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol) if compatible with the surface.
-
Equipment: Decontaminate non-disposable equipment according to the manufacturer's instructions. Ensure cleaning procedures do not generate aerosols.
-
Glassware: Soak in a suitable cleaning solution before regular washing.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment. Regular review of these procedures and ongoing training are essential components of a comprehensive safety program.[10]
References
- 1. This compound | C27H44O3 | CID 13019073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. witpress.com [witpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
